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Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid Documentation Hub

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  • Product: Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid
  • CAS: 884880-39-1

Core Science & Biosynthesis

Foundational

(S)-Fmoc-b-hydroxy-valine chemical structure

Technical Deep Dive: (S)-Fmoc- -Hydroxy-Valine in Peptide Chemistry Executive Summary (S)-Fmoc- -hydroxy-valine (Fmoc-Hyv) represents a critical structural anomaly in peptide synthesis. Chemically defined as (2S)-2-(((9H...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: (S)-Fmoc- -Hydroxy-Valine in Peptide Chemistry

Executive Summary

(S)-Fmoc-


-hydroxy-valine (Fmoc-Hyv) represents a critical structural anomaly in peptide synthesis. Chemically defined as (2S)-2-(((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid , this non-canonical amino acid introduces two distinct challenges: extreme steric hindrance due to the gem-dimethyl group at the 

-position, and the nucleophilic potential of the tertiary alcohol.

For drug developers, this molecule is high-value.[1] It mimics the hydrogen-bonding capacity of Threonine while imposing the conformational rigidity of Valine/Aib (aminoisobutyric acid). This guide details the structural logic, synthesis protocols, and troubleshooting pathways required to incorporate this difficult building block into therapeutic peptides.

Chemical Architecture & Stereochemistry

Structural Analysis

Unlike standard Valine (isopropyl side chain) or Threonine (secondary alcohol),


-hydroxy-valine features a tertiary alcohol  on the 

-carbon.
  • 
    -Carbon (C2):  Chiral center. The "(S)" designation confirms the natural L-configuration, essential for biological recognition.
    
  • 
    -Carbon (C3):  Achiral. This carbon is bonded to the 
    
    
    
    -carbon, the hydroxyl group, and two identical methyl groups. Because the methyls are identical, C3 is not a stereocenter, simplifying the diastereomeric profile compared to
    
    
    -hydroxy-isoleucine or threonine.
The Gem-Dimethyl Effect

The two methyl groups at C3 create a "Thorpe-Ingold" or gem-dimethyl effect. This restricts the rotation of the side chain (


 angle), forcing the peptide backbone into specific conformations (often favoring helical or turn structures) and protecting the adjacent peptide bond from proteolytic hydrolysis.

Table 1: Physicochemical Profile

PropertySpecification
IUPAC Name (2S)-2-(Fmoc-amino)-3-hydroxy-3-methylbutanoic acid
CAS Number 1217603-41-2
Molecular Formula

Molecular Weight 355.39 g/mol
Side Chain

(Tertiary Alcohol)
Solubility Soluble in DMF, DMSO; Sparingly soluble in DCM

Visualization: Structural & Logic Flow

Chemical Structure Diagram (DOT)

The following diagram visualizes the core structure and the critical steric clash zones.

G cluster_0 Critical Interaction Zone Fmoc Fmoc Group (N-Protection) AlphaC α-Carbon (S) (Chiral Center) Fmoc->AlphaC Amide Bond BetaC β-Carbon (Gem-Dimethyl) AlphaC->BetaC Steric Constraint Backbone Peptide Backbone (-COOH) AlphaC->Backbone C-Terminus Hydroxyl Tertiary -OH (Nucleophile) BetaC->Hydroxyl Side Chain

Caption: Structural connectivity of (S)-Fmoc-


-hydroxy-valine highlighting the steric congestion at the 

-carbon.

Solid-Phase Peptide Synthesis (SPPS) Protocol[3][4][5]

Incorporating Fmoc-Hyv is non-trivial. The tertiary hydroxyl group is a poor nucleophile but can participate in intramolecular cyclization (oxazolidinone formation) if the carboxyl group is over-activated. Furthermore, the bulkiness makes acylation slow.

The "Oxazolidinone" Trap

When activating Fmoc-Hyv-OH (unprotected side chain), the


-hydroxyl can attack the activated carbonyl species (e.g., the O-acylisourea or active ester), forming a cyclic oxazolidinone. This terminates the chain or leads to difficult-to-remove byproducts.

Prevention Strategy:

  • Use O-Protected Variants (Best): If available, use Fmoc-Hyv(OtBu)-OH or Fmoc-Hyv(Trt)-OH. This eliminates the nucleophilic side reaction.

  • Controlled Activation (If Unprotected): If using the free alcohol variant (common due to cost), use HATU with Collidine (2,4,6-trimethylpyridine) instead of DIPEA. Collidine is a weaker base and reduces the rate of base-catalyzed cyclization.

Step-by-Step Coupling Protocol

Target: Coupling Fmoc-Hyv-OH to a resin-bound peptide.

  • Resin Preparation: Swell resin in DMF for 20 min.

  • Reagent Setup:

    • Amino Acid: 3.0 equivalents of Fmoc-Hyv-OH.

    • Coupling Agent: 2.9 equivalents of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

    • Base: 6.0 equivalents of TMP (2,4,6-Collidine) or DIPEA (if using O-protected).

  • Activation: Dissolve AA and HATU in minimal dry DMF. Add Base immediately prior to adding to resin. Do not pre-activate for >2 minutes to avoid racemization or cyclization.

  • Coupling Reaction:

    • Shake at Room Temperature for 2 hours .

    • Note: Microwave assistance (75°C, 5 min) is highly effective but increases risk of

      
      -elimination (dehydration to alkene).
      
  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, proceed to Recoupling .

  • Recoupling (if needed): Use PyAOP or HOAt/DIC for the second round to alter the activation chemistry.

SPPS Decision Workflow (DOT)

SPPS_Workflow Start Start Coupling Fmoc-Hyv-OH CheckProtect Is Side Chain Protected? Start->CheckProtect Protected Yes (OtBu/Trt) CheckProtect->Protected Unprotected No (Free -OH) CheckProtect->Unprotected StandardCoup Standard Coupling DIC/Oxyma or HBTU/DIPEA Protected->StandardCoup Monitor Monitor Completion (Kaiser/Chloranil) StandardCoup->Monitor Risk Risk: Oxazolidinone Formation Unprotected->Risk OptimizedCoup Optimized Coupling HATU + Collidine (No Pre-activation) Risk->OptimizedCoup Mitigation OptimizedCoup->Monitor Result Pass? Monitor->Result Success Proceed to Fmoc Deprotection Result->Success Yes Fail Recouple (Switch to HOAt/DIC) Result->Fail No Fail->Monitor Re-test

Caption: Decision logic for coupling (S)-Fmoc-


-hydroxy-valine based on side-chain protection status.

Synthesis & Sourcing

While many researchers purchase this building block, understanding its synthesis illuminates its stability profile.

The most robust synthesis involves the copper(II)-mediated condensation of Glycine-Schiff bases with acetone.

  • Formation: Glycine is complexed with Cu(II) and a chiral auxiliary.

  • Aldol Reaction: Reacted with acetone under basic conditions. The bulky acetone molecule attacks the

    
    -carbon.
    
  • Resolution: The resulting mix is resolved to isolate the (S)-enantiomer.

  • Fmoc Protection: Standard protection with Fmoc-OSu.

Note: The resulting product is stable as a powder but hygroscopic. Store at +2°C to +8°C.

Applications in Drug Design[1][6]

  • Peptidomimetics: The

    
    -hydroxyl group allows for the design of transition-state analogs for protease inhibitors.
    
  • Conformational Constraint: The gem-dimethyl group restricts the

    
     and 
    
    
    
    angles, stabilizing
    
    
    -helices and
    
    
    -turns. This is critical for disrupting Protein-Protein Interactions (PPIs).
  • Solubility Enhancement: Unlike Valine (hydrophobic), the

    
    -hydroxyl introduces polarity, improving the ADME profile of hydrophobic peptides.
    

References

  • National Institutes of Health (NIH).

    
    -hydroxyvaline building blocks (Contextual comparison).
    [Link]
    
  • Organic Syntheses.

    
    -Amino-
    
    
    
    -Hydroxy Acids and Oxazolidinone formation. [Link][2]

Sources

Exploratory

An In-depth Technical Guide to Fmoc-(2R,3S)-beta-hydroxyvaline (CAS No. 884880-39-1)

For Researchers, Scientists, and Drug Development Professionals Foreword The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern peptidomimetic design and drug discovery. These unique building blocks offer a powerful toolkit to modulate peptide conformation, enhance proteolytic stability, and ultimately fine-tune biological activity. Among these, β-hydroxy-α-amino acids represent a particularly intriguing class, introducing a hydroxyl group that can participate in hydrogen bonding and alter local polarity, while the inherent steric bulk can influence peptide backbone folding. This guide provides a comprehensive technical overview of Fmoc-(2R,3S)-beta-hydroxyvaline, a sterically demanding building block, with a focus on its synthesis, properties, and strategic implementation in solid-phase peptide synthesis (SPPS).

Core Characteristics of Fmoc-(2R,3S)-beta-hydroxyvaline

Fmoc-(2R,3S)-beta-hydroxyvaline, identified by CAS number 884880-39-1, is the N-α-Fmoc protected form of the D-allo-beta-hydroxyvaline stereoisomer. The "allo" designation indicates that the stereochemistry at the α-carbon (2R) and the β-carbon (3S) are different from the naturally occurring "threo" isomer. This specific stereochemical arrangement has significant implications for its conformational preferences and steric profile during peptide synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this amino acid derivative is crucial for its effective use in the laboratory.

PropertyValueReference(s)
CAS Number 884880-39-1[1][2]
Synonyms (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid, Fmoc-D-allo-beta-hydroxyvaline[1]
Molecular Formula C₂₀H₂₁NO₅[3]
Molecular Weight 355.39 g/mol [3]
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as DMF, NMP, and DMSO.
Storage Conditions Store at -20°C for long-term stability.[4]

Synthesis of Fmoc-(2R,3S)-beta-hydroxyvaline

A key synthetic consideration is the protection of the side-chain hydroxyl group, which is often performed concurrently or immediately following the formation of the β-hydroxyvaline core. The tert-butyldimethylsilyl (TBDMS) group is a common choice for this purpose, offering robust protection under the basic conditions of Fmoc deprotection while being readily cleavable under the final acidic cleavage from the resin.

The final step in the synthesis of the building block is the introduction of the N-α-Fmoc group, typically achieved by reacting the amino acid with Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) under basic conditions.

Application in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of Fmoc-(2R,3S)-beta-hydroxyvaline into a growing peptide chain requires careful consideration of its unique structural features: significant steric hindrance from the valine side chain and the presence of a reactive β-hydroxyl group.

Side-Chain Protection Strategy: A Critical Choice

The β-hydroxyl group of hydroxyvaline introduces the risk of side reactions during peptide synthesis, most notably esterification during the coupling of the subsequent amino acid. Therefore, protection of this hydroxyl group is highly recommended.

The tert-butyldimethylsilyl (TBDMS) ether is an effective protecting group for this purpose. Its key advantages within the Fmoc/tBu SPPS strategy are:

  • Stability: It is stable to the basic conditions (e.g., piperidine in DMF) used for N-α-Fmoc deprotection.

  • Acid Lability: It is readily cleaved during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin.

G cluster_synthesis Building Block Synthesis cluster_spps SPPS Cycle cluster_cleavage Final Cleavage D-Valine D-Valine D-beta-hydroxyvaline D-beta-hydroxyvaline D-Valine->D-beta-hydroxyvaline Hydroxylation D-Hyv(O-TBDMS) D-Hyv(O-TBDMS) D-beta-hydroxyvaline->D-Hyv(O-TBDMS) TBDMS Protection Fmoc-D-Hyv(O-TBDMS) Fmoc-D-Hyv(O-TBDMS) D-Hyv(O-TBDMS)->Fmoc-D-Hyv(O-TBDMS) Fmoc Protection Deprotected_Peptide-Resin Deprotected_Peptide-Resin Peptide-Resin Peptide-Resin Peptide-Resin->Deprotected_Peptide-Resin Fmoc Deprotection (Piperidine/DMF) Coupled_Peptide-Resin Coupled_Peptide-Resin Deprotected_Peptide-Resin->Coupled_Peptide-Resin Coupling with Fmoc-D-Hyv(O-TBDMS) Final_Peptide-Resin Final_Peptide-Resin Coupled_Peptide-Resin->Final_Peptide-Resin Repeat SPPS Cycle Crude_Peptide Crude_Peptide Final_Peptide-Resin->Crude_Peptide TFA Cocktail (Simultaneous cleavage of peptide from resin and TBDMS deprotection)

Coupling Protocols: Overcoming Steric Hindrance

The coupling of Fmoc-(2R,3S)-beta-hydroxyvaline is challenging due to the steric bulk of the valine side chain, which is further compounded by the presence of the side-chain protecting group. Standard coupling reagents may prove inefficient, leading to incomplete coupling and deletion sequences.

Recommended Coupling Reagents:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): This is often the reagent of choice for sterically hindered amino acids.[5][6] It forms a highly reactive OAt-active ester, which can overcome the steric barrier more effectively than HBTU.[5]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole): This combination is also effective, though may require longer coupling times or double coupling.[7]

  • PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful phosphonium-based reagent suitable for difficult couplings.

Step-by-Step Coupling Protocol (Manual SPPS with HATU):

  • Resin Preparation: Swell the peptide-resin (1 equivalent) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and repeat with a fresh 20% piperidine solution for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(2R,3S)-beta-hydroxyvaline(O-TBDMS)-OH (3-5 equivalents), HATU (3-5 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) in a minimal amount of DMF.

  • Coupling: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature.

  • Reaction Time: Allow the coupling to proceed for 2-4 hours. Due to the steric hindrance, an extended coupling time is recommended.

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates complete coupling). If the test is positive, a second coupling may be necessary.

  • Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

G cluster_coupling Coupling of Sterically Hindered Amino Acid Start Deprotected Peptide-Resin Activate Activate Fmoc-AA-OH (HATU/DIPEA in DMF) Couple Add activated amino acid to resin (2-4 hours) Monitor Kaiser Test Wash Wash with DMF End Peptide-Resin with newly added amino acid

Potential Side Reactions and Mitigation Strategies

The unique structure of Fmoc-(2R,3S)-beta-hydroxyvaline predisposes it to specific side reactions beyond those typically encountered in SPPS.

Dehydration to Dehydrovaline

Under certain conditions, particularly with strong dehydrating agents or during activation, the β-hydroxyl group can be eliminated to form a dehydrovaline (ΔVal) residue. This side reaction is more pronounced for β-hydroxy amides compared to β-hydroxy acids or esters.[8] The formation of the tetrasubstituted alkene in ΔVal is sterically demanding, but can occur.[8]

Mitigation Strategies:

  • Side-Chain Protection: The most effective strategy is the protection of the β-hydroxyl group, for instance with a TBDMS group as previously discussed.

  • Choice of Coupling Reagent: Avoid overly harsh dehydrating conditions during coupling. While powerful, reagents should be chosen for their ability to form active esters efficiently without promoting elimination.

  • Controlled Temperature: Avoid elevated temperatures during coupling, as this can increase the likelihood of dehydration.

Oxazoline Formation

A competing side reaction to dehydration is the intramolecular cyclization of the β-hydroxy amide to form an oxazoline ring.[8][9] This is particularly a risk during activation or under acidic conditions.

Mitigation Strategies:

  • Side-Chain Protection: As with dehydration, protection of the hydroxyl group prevents this intramolecular reaction.

  • Careful Control of pH: Maintain non-acidic conditions during the coupling step. The use of a hindered, non-nucleophilic base like DIPEA is standard practice.

G Start Fmoc-beta-hydroxyvaline in Peptide Chain Dehydration Dehydration (e.g., harsh coupling conditions) Start->Dehydration Oxazoline Oxazoline Formation (e.g., acidic conditions) Start->Oxazoline Desired Successful Coupling Start->Desired Dehydrovaline Dehydrovaline Residue Dehydration->Dehydrovaline Oxazoline_Residue Oxazoline Residue Oxazoline->Oxazoline_Residue Incorporated_AA Incorporated beta-hydroxyvaline Desired->Incorporated_AA

Cleavage and Deprotection

The final step in SPPS is the cleavage of the peptide from the resin and the simultaneous removal of all side-chain protecting groups.

Recommended Cleavage Cocktail:

For peptides containing Fmoc-(2R,3S)-beta-hydroxyvaline protected with a TBDMS group, a standard TFA-based cleavage cocktail is effective. The TBDMS group is labile to strong acids.[10]

A common and effective cleavage cocktail is Reagent K :

  • Trifluoroacetic acid (TFA): 82.5%

  • Phenol: 5%

  • Water: 5%

  • Thioanisole: 5%

  • 1,2-Ethanedithiol (EDT): 2.5%

Cleavage Protocol:

  • Resin Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin thoroughly under vacuum.

  • Cleavage: Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.

  • Filtration: Filter the resin and collect the filtrate containing the cleaved peptide.

  • Washing: Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.

  • Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.

  • Isolation: Collect the precipitated peptide by centrifugation, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Drying: Dry the crude peptide pellet under vacuum.

Impact on Peptide Structure and Function

The incorporation of a β-amino acid like beta-hydroxyvaline into a peptide backbone introduces an additional carbon atom, which can significantly alter the peptide's conformational properties. While α-peptides typically adopt well-defined secondary structures like α-helices and β-sheets, peptides containing β-amino acids can form novel helical and sheet-like structures.

The specific (2R,3S) stereochemistry of this building block, combined with the steric bulk of the valine side chain, will impose significant local conformational constraints. This can be strategically employed to:

  • Induce or Stabilize β-turns: The constrained geometry can favor the formation of β-turns, which are critical for molecular recognition and biological activity.

  • Enhance Proteolytic Stability: The unnatural β-amino acid backbone is often resistant to degradation by proteases, thereby increasing the in vivo half-life of the peptide.

  • Modulate Receptor Binding: By altering the peptide's three-dimensional structure, the affinity and selectivity for its biological target can be fine-tuned.

The presence of the hydroxyl group also offers a site for post-synthesis modification, such as glycosylation or phosphorylation, further expanding the potential for creating complex and functionally diverse peptidomimetics.

Conclusion

Fmoc-(2R,3S)-beta-hydroxyvaline is a valuable but challenging building block for advanced peptide synthesis. Its successful incorporation hinges on a strategic approach that addresses both the steric hindrance of the valine side chain and the reactivity of the β-hydroxyl group. The use of a side-chain protecting group, such as TBDMS, is strongly recommended, coupled with a potent activating agent like HATU to ensure efficient coupling. By carefully controlling the reaction conditions and being mindful of potential side reactions, researchers can leverage the unique structural and functional properties of this non-canonical amino acid to design novel and potent peptide-based therapeutics and research tools.

References

  • Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. (n.d.). Retrieved from [Link]

  • Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. (n.d.). Retrieved from [Link]

  • In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. (2021). Amino Acids, 53(5), 735-743. Retrieved from [Link]

  • Studies on the biosynthesis of β-lactam antibiotics. Part I. Stereospecific syntheses of (2RS,3S) - and other valine isotopomers. (1981). Journal of the Chemical Society, Perkin Transactions 1, 246-255. Retrieved from [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • A silyl ether-protected building block for O-GlcNAcylated peptide synthesis to enable one-pot acidic deprotection. (2021). Chemical Science, 12(38), 12726-12731. Retrieved from [Link]

  • Lipophilicity of (2R,3S)‐Fmoc‐4³,3¹‐F4Val‐OH (11) compared to other literature‐reported N‐Fmoc‐protected α‐amino acids. (n.d.). ResearchGate. Retrieved from [Link]

  • Proposed formation of in-peptide oxazoline intermediates involving 3-hydroxyvaline and Phe/Leu residues in isopedopeptin B (R = Bn) and pedopeptin A (R = i-Bu), respectively. (n.d.). ResearchGate. Retrieved from [Link]

  • Coupling Reagents. (n.d.). Aapptec. Retrieved from [Link]

  • Stereoselective synthesis of (2S,3R)-α-hydroxy-β-amino acids (AHBAs): valinoctin A, (2S,3R)-3-amino-2-hydroxydecanoic acid, and a fluorescent-labeled (2S,3R)-AHBA. (2014). The Journal of Organic Chemistry, 79(22), 11215-11225. Retrieved from [Link]

  • A Highly Efficient and Useful Synthetic Protocol for the Cleavage of tert-Butyldimethylsilyl(TBS) Ethers Using a Catalytic Amount of Acetyl Chloride in Dry Methanol. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Silver(i)-mediated oxazoline formation: a mild route to 2,4-oxazoles in peptides. (2025). University of Cambridge. Retrieved from [Link]

  • Product Focus: Reagents for peptide synthesis Novabiochem®. (n.d.). Merck Millipore. Retrieved from [Link]

  • Protecting Groups List. (n.d.). SynArchive. Retrieved from [Link]

  • A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. (n.d.). Retrieved from [Link]

  • A Conformationally Stable Acyclic β‐Hairpin Scaffold Tolerating the Incorporation of Poorly β‐Sheet‐Prone Amino Acids. (2018). Angewandte Chemie International Edition, 57(48), 15832-15836. Retrieved from [Link]

  • Oxazoline. (n.d.). In Wikipedia. Retrieved from [Link]

  • A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules, 27(24), 8942. Retrieved from [Link]

  • Method for producing tertiary beta-hydroxy-alpha-amino acids. (2024). Google Patents.
  • HPLC-purities [area of prod. peak] for Fmoc-deprotected peptide, 214 nm. (n.d.). Wiley-VCH. Retrieved from [Link]

  • Protection of 2'‐Hydroxy Functions of Ribonucleosides. (2018). Current Protocols in Nucleic Acid Chemistry, 72(1), 2.2.1-2.2.22. Retrieved from [Link]

  • Conformation of dehydropentapeptides containing four achiral amino acid residues – controlling the role of L-valine. (2014). Beilstein Journal of Organic Chemistry, 10, 600-610. Retrieved from [Link]

  • Fmoc-beta-HVal-OH. (n.d.). Retrieved from [Link]

  • Studies on the synthesis of (2S,3R)-3-hydroxy-3-methylproline via C2-N bond formation. (2001). Tetrahedron Letters, 42(43), 7629-7632. Retrieved from [Link]

  • Conformational characteristics of peptides containing alpha, beta-dehydroamino acid residues. (1990). Biopolymers, 29(10-11), 1463-1473. Retrieved from [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. (2013). International Journal of Peptides, 2013, 801625. Retrieved from [Link]

  • Advances in Fmoc solid‐phase peptide synthesis. (2012). Journal of Peptide Science, 18(7), 411-429. Retrieved from [Link]

  • Studies in valine biosynthesis: II. Enzymatic dehydration of α,β-dihydroxyisovaleric acid by plant extracts. (1961). Archives of Biochemistry and Biophysics, 94(1), 136-143. Retrieved from [Link]

Sources

Foundational

Technical Monograph: Fmoc-(R)-2-Amino-3-Hydroxy-3-Methylbutanoic Acid

Content Type: In-Depth Technical Guide Subject: Molecular Characterization, Synthetic Utility, and SPPS Methodologies Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers Chemical Ident...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: In-Depth Technical Guide Subject: Molecular Characterization, Synthetic Utility, and SPPS Methodologies Target Audience: Synthetic Chemists, Peptide Scientists, and Drug Discovery Researchers

Chemical Identity & Physiochemical Profile[1][2]

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a non-proteinogenic amino acid derivative, structurally characterized as Fmoc-


-hydroxyvaline . It combines the steric bulk of a valine side chain with the polarity and reactivity of a hydroxyl group, making it a critical tool for constraining peptide backbone conformation and introducing specific hydrogen-bonding interactions.
Core Molecular Data
ParameterSpecification
Chemical Name Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid
Common Synonyms Fmoc-D-

-hydroxyvaline; Fmoc-(R)-

,

-dimethylserine
Molecular Weight 355.39 g/mol
Molecular Formula

CAS Number 884880-39-1
Chirality (R)-configuration (Corresponds to D-amino acid stereochemistry)
Physical State White to off-white powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM
Structural Analysis

The molecule features a gem-dimethyl group at the


-carbon, creating significant steric hindrance. This "neopentyl-like" steric environment adjacent to the 

-carbon drastically reduces the rate of acylation during Solid Phase Peptide Synthesis (SPPS), requiring specialized coupling protocols.

ChemicalStructure Fmoc Fmoc Group (Lipophilic, Acid Stable) AlphaC Alpha Carbon (R-Configuration) Fmoc->AlphaC Carbamate Linkage BetaC Beta Carbon (Quaternary Center) AlphaC->BetaC C-C Bond Hydroxyl Beta-Hydroxyl (H-Bond Donor/Acceptor) BetaC->Hydroxyl Polarity Methyls Gem-Dimethyl (Steric Bulk) BetaC->Methyls Hydrophobicity

Figure 1: Structural decomposition highlighting functional domains affecting solubility and reactivity.

Synthetic Utility & Mechanism[7]

Conformational Constraint

Unlike Threonine (secondary alcohol) or Valine (isopropyl), this residue introduces a "chimeric" constraint. The


-hydroxylation combined with 

-methylation locks the side chain

rotamers, often favoring specific backbone dihedral angles (

). This makes it invaluable for:
  • Turn Induction: Stabilizing

    
    -turns in peptidomimetics.
    
  • Proteolytic Stability: The non-standard side chain and D-configuration ((R)-isomer) render the peptide bond highly resistant to enzymatic cleavage.

The "Free Hydroxyl" Challenge

The commercial availability of this building block with a free hydroxyl group (unprotected) presents a double-edged sword:

  • Advantage: No post-synthesis side-chain deprotection required; allows for on-resin cyclization (e.g., depsipeptide formation).

  • Risk: High potential for O-acylation . During the coupling of the next amino acid, the free

    
    -hydroxyl can act as a nucleophile, leading to branched peptides or ester formation.
    

Solid Phase Peptide Synthesis (SPPS) Protocols

Expert Insight: Due to the steric bulk of the gem-dimethyl group, standard HBTU/DIEA coupling cycles are often insufficient, leading to deletion sequences. The following protocols are self-validating and optimized for hindered residues.

Coupling Protocol (The "Power" Cycle)

Use this protocol to couple Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid to the resin-bound peptide.

  • Reagents:

    • Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Additive: HOAt (1-Hydroxy-7-azabenzotriazole) - Critical for reducing racemization and accelerating coupling.

    • Base: TMP (2,4,6-Trimethylpyridine/Collidine) or DIEA.

  • Stoichiometry: 3-4 equivalents relative to resin loading.

  • Procedure:

    • Dissolve Amino Acid, HATU, and HOAt in minimal DMF.[1]

    • Add Base immediately prior to adding to the resin.

    • Reaction Time: Double coupling is mandatory.

      • Cycle 1: 2 hours at Room Temperature.

      • Cycle 2: 1 hour at Room Temperature (fresh reagents).

Preventing O-Acylation (Subsequent Steps)

When coupling the next amino acid onto the N-terminus of the anchored


-hydroxyvaline:
  • Avoid: DMAP (4-Dimethylaminopyridine) – it catalyzes O-acylation.

  • Use: Carbodiimide chemistry (DIC/Oxyma) rather than phosphonium/uronium salts if possible, as it is less aggressive toward the hydroxyl.

  • Alternative: If high-efficiency coupling is needed (e.g., Fmoc-Val-OH), use a capping step (acetic anhydride) after the coupling to terminate any O-acylated byproducts, though this sacrifices yield. The best approach is to use unprotected side chains only when necessary, or ensure the incoming amino acid is not extremely activated.

SPPSWorkflow Start Start: Resin-Bound Peptide Deprotect 1. Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Wash 2. Wash (DMF x5) Deprotect->Wash Decision Is AA Hindered? Wash->Decision Standard Standard Coupling (HBTU/DIEA, 45 min) Decision->Standard No Hindered Hindered Coupling (HATU/HOAt/Collidine, 2x 2hr) Decision->Hindered Yes (beta-HVal) NextStep Subsequent AA Coupling (Risk: O-Acylation) Hindered->NextStep Mitigation Mitigation: Use DIC/Oxyma NO DMAP NextStep->Mitigation

Figure 2: Decision logic for coupling sterically hindered


-hydroxyvaline derivatives.

Analytical Quality Control (QC)

To ensure the integrity of the starting material and the final peptide, specific analytical markers must be verified.

HPLC Characterization
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter or Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% TFA.

    • B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% to 95% B over 20 minutes.

  • Detection: UV at 220 nm (peptide bond) and 301 nm (Fmoc removal monitoring).

  • Retention Time: Expect a shift relative to Fmoc-Val-OH due to the polarity of the -OH group (elutes slightly earlier) vs the hydrophobicity of the extra methyl (elutes later). Generally, the polarity of the OH dominates, causing it to elute earlier than the protected Ile/Leu analogs.

Mass Spectrometry
  • Expected Mass:

    
    .
    
  • Fragment Ions:

    • Loss of Fmoc:

      
      .
      
    • Dehydration:

      
      . The tertiary alcohol is prone to dehydration under acidic ionization conditions, often showing a peak at 338.4.
      

References

  • Santa Cruz Biotechnology. (S)-Fmoc-beta-hydroxy-valine Product Data. Retrieved from (Cross-referenced for MW and physiochemical properties of the isomer).

  • Sigma-Aldrich. FMOC-(R)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID Product Specification. CAS: 884880-39-1.[2][3] Retrieved from .

  • PubChem. Compound Summary for CAS 884880-39-1. National Library of Medicine. Retrieved from .

  • Albericio, F., & Carpino, L. A. (1997). "Coupling reagents and activation." Methods in Enzymology, 289, 104-126.
  • Chem-Impex International. Fmoc-beta-hydroxy-valine Technical Data. Retrieved from .

Sources

Exploratory

A Senior Application Scientist's Guide to the Solubility of Fmoc-β-hydroxyvaline in Organic Solvents

Authored for Researchers, Scientists, and Drug Development Professionals Abstract Fmoc-β-hydroxyvaline is a non-canonical amino acid derivative of increasing importance in the synthesis of complex peptides and peptidomim...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Fmoc-β-hydroxyvaline is a non-canonical amino acid derivative of increasing importance in the synthesis of complex peptides and peptidomimetics. Its unique structural features, particularly the β-hydroxyl group, impart distinct conformational properties to peptides but also present challenges during solid-phase peptide synthesis (SPPS), most notably concerning solubility. This guide provides an in-depth analysis of the solubility of Fmoc-β-hydroxyvaline in organic solvents commonly used in peptide synthesis. We will explore the theoretical underpinnings of its solubility, present available quantitative data, detail a robust protocol for experimental solubility determination, and discuss practical strategies for overcoming solubility-related hurdles in synthesis workflows.

The Strategic Importance of Fmoc-β-hydroxyvaline

Chemical Profile and Unique Attributes

Fmoc-β-hydroxyvaline, formally (2S,3S)-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-3-hydroxy-3-methylbutanoic acid, is a protected derivative of β-hydroxyvaline. The presence of the β-hydroxyl group introduces an additional chiral center and the capacity for hydrogen bonding, which can pre-organize peptide backbones and enhance binding affinities to biological targets. The bulky, hydrophobic fluorenylmethoxycarbonyl (Fmoc) protecting group is crucial for stepwise peptide synthesis but also significantly influences the molecule's overall solubility profile.[1]

Impact on Peptide Synthesis and Drug Discovery

The incorporation of β-hydroxyvaline into peptide sequences is a key strategy for developing therapeutics with improved stability, bioavailability, and efficacy.[1] However, the success of synthesis is fundamentally dependent on the solubility of the Fmoc-protected amino acid in the reaction medium. Poor solubility can lead to incomplete coupling reactions, sequence deletions, and aggregation of the growing peptide chain, severely compromising yield and purity.[2][3][4]

The Physicochemical Basis of Solubility

The solubility of any Fmoc-amino acid is a delicate balance between the properties of the solute and the solvent. For Fmoc-β-hydroxyvaline, the key molecular features are:

  • The Fmoc Group: A large, nonpolar, aromatic moiety that favors dissolution in solvents capable of π-π stacking and van der Waals interactions.

  • The Carboxylic Acid: A polar group capable of hydrogen bonding, contributing to solubility in polar solvents.

  • The β-hydroxyl Group: Increases the molecule's polarity and hydrogen bonding capability, enhancing affinity for polar solvents compared to its non-hydroxylated counterpart, Fmoc-valine.

  • The Valine Side Chain: A small, hydrophobic isopropyl group.

The primary solvents in Fmoc-SPPS are polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP), chosen for their ability to swell the resin support and solvate the reacting species.[5][6] Dichloromethane (DCM) is also used, though less frequently in modern Fmoc chemistry for coupling steps.[7] Dimethyl sulfoxide (DMSO) is a powerful solvent often used for particularly difficult-to-dissolve reagents.[8][9]

Quantitative Solubility Data

Direct, peer-reviewed quantitative solubility data for Fmoc-β-hydroxyvaline is sparse. However, data from suppliers and analogous compounds provide a strong basis for solvent selection.

CompoundSolventSolubility (Concentration)Notes & Causality
Fmoc-β-hydroxyvaline DMSO≥ 200 mg/mL (≥ 565.91 mM)[9]The high polarity and hydrogen bond accepting nature of DMSO effectively solvates both the hydroxyl and carboxyl groups, overcoming the insolubility driven by the Fmoc group. The use of new, anhydrous DMSO is critical as water can impact solubility.[9]
Fmoc-L-valineDMSO100 mg/mL (294.65 mM)[8]Analog Comparison: The absence of the hydroxyl group reduces polarity, resulting in lower (though still high) solubility in DMSO compared to the hydroxylated form. Ultrasonic assistance is often required.[8]
Fmoc-L-valineDMFReadily Soluble[10]DMF is a standard solvent for most Fmoc-amino acids. While a specific value is not given, it is the go-to solvent for coupling reactions, implying sufficient solubility for standard concentrations (typically 0.3-0.5 M).[10]
Fmoc-L-valineNMPReadily Soluble[10]NMP is slightly less polar than DMF but is also an excellent solvent for Fmoc-amino acids and can sometimes be superior for preventing aggregation of hydrophobic peptides.[7]
Fmoc-L-valineMethanolVery Faint Turbidity[11]Methanol is a polar, protic solvent. The turbidity suggests that while there is some interaction, it is not an ideal solvent for achieving the high concentrations needed for synthesis, likely due to a mismatch with the large nonpolar Fmoc group.

Inference for Fmoc-β-hydroxyvaline: Based on the analog data, the solubility of Fmoc-β-hydroxyvaline in DMF and NMP is expected to be high and suitable for standard SPPS protocols, likely exceeding that of Fmoc-valine due to the added hydroxyl group. However, for preparing highly concentrated stock solutions or dealing with difficult couplings, DMSO remains the solvent of choice.

Experimental Protocol for Precise Solubility Determination

To ensure reproducibility and accuracy in your research, direct measurement of solubility under your specific laboratory conditions is highly recommended. The following protocol describes a self-validating system using the isothermal saturation method followed by HPLC quantification.

Materials and Reagents
  • Fmoc-β-hydroxyvaline

  • Anhydrous solvents (e.g., DMF, NMP, DMSO)

  • Analytical balance

  • Vortex mixer and ultrasonic bath

  • Thermostatic shaker

  • Centrifuge capable of >10,000 x g

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector (265 nm)[12]

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm, PTFE)

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of Fmoc-β-hydroxyvaline (e.g., 250 mg) to a known volume of solvent (e.g., 1.0 mL) in several vials. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a minimum of 24 hours to ensure equilibrium is reached. This step is critical for trustworthiness; shorter times may result in undersaturated solutions.

  • Phase Separation:

    • Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid. This ensures a clear supernatant, free of particulates.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter into a clean vial. This is a self-validating step to remove any remaining microparticulates.

    • Perform a precise serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.

  • HPLC Quantification:

    • Prepare a multi-point calibration curve using known concentrations of Fmoc-β-hydroxyvaline.

    • Inject the diluted samples onto the HPLC system. A reversed-phase C18 column is typically used.

    • Quantify the concentration by integrating the peak area corresponding to Fmoc-β-hydroxyvaline and comparing it against the calibration curve.[13][14]

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • Express the final solubility in mg/mL and mol/L.

Visualization of the Workflow

G cluster_prep Preparation & Equilibration cluster_sep Phase Separation & Sampling cluster_analysis Quantification A 1. Add Excess Solute to Known Solvent Volume B 2. Seal Vials A->B C 3. Equilibrate (24h) in Thermostatic Shaker B->C D 4. Centrifuge to Pellet Solid C->D E 5. Withdraw & Filter Supernatant (0.22 µm) D->E F 6. Perform Precise Serial Dilution E->F H 8. Inject Diluted Sample onto HPLC F->H G 7. Prepare Calibration Curve G->H I 9. Calculate Original Concentration H->I G Start Start: Dissolve Fmoc-β-hydroxyvaline SolventChoice Primary Solvent Choice: DMF or NMP? Start->SolventChoice CheckSolubility Is solution clear at required conc.? SolventChoice->CheckSolubility Use DMF Success Proceed with Coupling Reaction CheckSolubility->Success Yes Troubleshoot Troubleshooting Required CheckSolubility->Troubleshoot No Sonication Apply Sonication and/or Gentle Warming Troubleshoot->Sonication AddDMSO Add 5-10% DMSO to mixture Sonication->AddDMSO Recheck Re-check Solubility AddDMSO->Recheck Recheck->Success Yes Recheck->Success No Fail Consider Alternative Strategy Recheck->Fail No

Caption: Decision tree for solvent selection during peptide synthesis.

Conclusion

The solubility of Fmoc-β-hydroxyvaline is a critical parameter that dictates the success of its incorporation into synthetic peptides. While it exhibits excellent solubility in DMSO, it is also sufficiently soluble in the workhorse solvents of SPPS, DMF and NMP, for most standard applications. The key to success lies in understanding the physicochemical principles governing its dissolution, employing best practices such as using anhydrous solvents, and having a robust set of troubleshooting strategies. For applications demanding the highest precision, the experimental protocol detailed herein provides a reliable framework for determining solubility under specific laboratory conditions, empowering researchers to optimize their synthetic protocols and advance the frontiers of peptide science.

References

  • Peptide Solubility. (n.d.). Bio Basic. Retrieved from [Link]

  • Peptide synthesis and handling. (n.d.). Schafer-N. Retrieved from [Link]

  • Solubility of Fmoc protected amino acids used in Project C. (2024, October). ResearchGate. Retrieved from [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTec. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]

  • How to synthesize hydrophobic peptides - Choosing the Right Solvent. (2023, February 2). Biotage. Retrieved from [Link]

  • Peptide Solubilization. (n.d.). JPT Peptide Technologies. Retrieved from [Link]

  • Peptide Solubility Guidelines - How to solubilize a peptide. (n.d.). SB-PEPTIDE. Retrieved from [Link]

  • Fmoc-Val-OH; CAS 68858-20-8. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024, April 30). Open Access Pub. Retrieved from [Link]

  • Water soluble solid phase peptide synthesis. (2013, August 8). Google Patents.
  • Can anyone suggest which solvent is better for amino acid coupling in solid phase peptide synthesis? (2014, December 29). ResearchGate. Retrieved from [Link]

  • Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. (2024, April). ResearchGate. Retrieved from [Link]

  • Analytical Methods for Amino Acids. (n.d.). Shimadzu. Retrieved from [Link]

  • Trevino, S. R., et al. (2012). Analysis of Amino Acid Contributions to Protein Solubility Using Short Peptide Tags Fused to a Simplified BPTI Variant. Protein Science, 21(8), 1113-1122. Retrieved from [Link]

  • Analysis of amino acids by high performance liquid chromatography. (2016). Baqai Journal of Health Sciences, 19(1), 51-56. Retrieved from [Link]

Sources

Foundational

Fmoc-(S)-b-hydroxy-valine stability and storage conditions

The following technical guide details the stability, storage, and application of Fmoc-(S)- -hydroxy-valine (also known as Fmoc- , -dimethylserine or Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid). Technical Guide: Sta...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, storage, and application of Fmoc-(S)-


-hydroxy-valine  (also known as Fmoc-

,

-dimethylserine or Fmoc-(S)-2-amino-3-hydroxy-3-methylbutanoic acid).

Technical Guide: Stability, Storage, and Application of Fmoc-(S)- -Hydroxy-Valine

Executive Summary

Fmoc-(S)-


-hydroxy-valine  is a specialized amino acid building block used to introduce structural rigidity, polarity, or specific catalytic motifs into peptide sequences. Structurally, it functions as a 

,

-dimethylserine, featuring a tertiary hydroxyl group at the

-carbon.

This structural feature presents a dichotomy for the researcher:

  • Chemical Stability: The tertiary alcohol is sterically hindered, making it less prone to unwanted

    
    -acylation compared to Serine or Threonine.
    
  • Synthetic Challenge: The gem-dimethyl group creates significant steric bulk adjacent to the

    
    -amine, making peptide coupling difficult and increasing the risk of dehydration (elimination) under acidic conditions.
    

This guide outlines the protocols to maintain the integrity of this reagent and optimize its use in Solid-Phase Peptide Synthesis (SPPS).

Part 1: Chemical Profile & Critical Vulnerabilities

Structural Analysis
  • Chemical Name:

    
    -
    
    
    
    -(9-Fluorenylmethoxycarbonyl)-(S)-2-amino-3-hydroxy-3-methylbutanoic acid.
  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 355.39 g/mol [1]

  • Key Functional Groups:

    • Fmoc Group: Base-labile (removed by piperidine).[2][3]

    • 
      -Hydroxyl (Tertiary):  Acid-sensitive (risk of dehydration); sterically bulky.
      
Stability Matrix
ParameterStability StatusCritical Thresholds/Notes
Thermal ModerateStable up to 25°C for short periods. Degrades >40°C (Dehydration risk).
Hydrolytic HighStable to atmospheric moisture; however, stock solutions should be kept anhydrous.
Photolytic ModerateFmoc group is slowly sensitive to UV; store in amber vials.
Chemical (Acid) Low High Risk: Tertiary alcohols dehydrate to form

-dehydrovaline in strong acid.
Chemical (Base) LowFmoc removal occurs at pH >9.

Part 2: Degradation Mechanisms

Understanding how this reagent fails is essential for preventing sample loss.

Mechanism A: Dehydration (Acid-Catalyzed Elimination)

Unlike Serine (primary alcohol) or Threonine (secondary alcohol),


-hydroxy-valine possesses a tertiary alcohol . Tertiary alcohols are highly prone to acid-catalyzed 

-elimination, releasing water to form Fmoc-

-dehydrovaline
.
  • Trigger: Exposure to strong acids (TFA) without scavengers, or elevated temperatures in acidic media.

  • Consequence: Irreversible formation of a planar alkene, destroying the stereocenter and altering peptide geometry.

Mechanism B: Racemization (Base-Catalyzed)

The steric bulk of the


,

-dimethyl group increases the barrier to proper amide bond formation. This forces slower coupling reaction times, which paradoxically increases the window for base-catalyzed racemization at the

-carbon via the oxazolone intermediate .
Mechanism C: -Acylation (Side Reaction)

While the tertiary hydroxyl is sterically hindered, aggressive coupling reagents (e.g., HATU, symmetric anhydrides) used in excess can force acylation of the hydroxyl group, forming a branched ester (depsipeptide) defect.

DegradationPathways FmocVal Fmoc-(S)-beta-OH-Valine (Intact Reagent) Dehydro Fmoc-Dehydrovaline (Elimination Product) FmocVal->Dehydro Dehydration (-H2O) Racemate (R)-Isomer (Loss of Chirality) FmocVal->Racemate Oxazolone Formation OAcyl O-Acylated Depsipeptide (Branched Impurity) FmocVal->OAcyl Nucleophilic Attack Acid Strong Acid (TFA) + Heat Acid->Dehydro Base Strong Base / Slow Coupling Base->Racemate ActivatedAA Activated Amino Acid (Excess) ActivatedAA->OAcyl

Figure 1: Primary degradation pathways for Fmoc-(S)-


-hydroxy-valine. Note that acid-catalyzed dehydration is a higher risk here than for standard amino acids due to the tertiary alcohol.

Part 3: Storage & Handling Protocols

Long-Term Storage (Powder)
  • Temperature: -20°C (Standard Freezer).

  • Container: Tightly sealed glass or polypropylene vial with desiccant.

  • Shelf Life: 2–3 years if kept dry.

  • Protocol: Allow the vial to equilibrate to room temperature before opening to prevent condensation on the hygroscopic powder.

Working Solution (in DMF/NMP)
  • Solvent: High-purity DMF (Amine-free).

  • Concentration: Typically 0.2 M – 0.5 M.

  • Stability:

    • Room Temp: Use within 24 hours.

    • 4°C: Stable for 1 week.

    • Avoid: Do not store in DMSO for long periods (risk of oxidation/Fmoc cleavage). Do not heat to dissolve.

Storage Decision Logic

StorageLogic Start Received Fmoc-beta-OH-Val Form Form? Start->Form Solid Solid Powder Form->Solid Solution Solution (DMF) Form->Solution Usage Immediate Use? Solid->Usage StoreFridge Store at 4°C (Max 1 week) Solution->StoreFridge Short Term Discard Discard after 24h (RT) Solution->Discard >24h at RT StoreFreezer Store at -20°C (Desiccated) Usage->StoreFreezer No (Long Term) Equilibrate to RT Equilibrate to RT Usage->Equilibrate to RT Yes

Figure 2: Decision tree for storage and handling to maximize reagent longevity.

Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)

Coupling Protocol (Critical)

Due to the steric bulk of the


-dimethyl group, standard coupling protocols often fail or lead to low yields.

Recommended Protocol:

  • Reagents: Use DIC (Diisopropylcarbodiimide) and Oxyma Pure (Ethyl cyanohydroxyiminoacetate).

    • Why? This combination is less basic than HATU/DIPEA, reducing the risk of racemization and base-catalyzed dehydration [1].

  • Stoichiometry: 3–4 equivalents of Amino Acid : Coupling Reagent.

  • Reaction Time: Double coupling (2 x 1 hour) is preferable to a single long coupling.

  • Avoid: Strong bases (DIPEA) in large excess during activation.

Handling the Unprotected Hydroxyl

If using the commercially available form with a free hydroxyl group :

  • Positioning: Ideally, place this residue at the N-terminus or near the end of the synthesis.

  • Protection: If this residue is internal (followed by many more couplings), the free tertiary -OH is a weak nucleophile but can still be slowly acylated.

    • Mitigation: Acetylation (capping) after the coupling of this residue is recommended to block any unreacted amines, but be aware that capping reagents (acetic anhydride) can acylate the hydroxyl if left too long.

    • Alternative: Use Fmoc-(S)-

      
      -hydroxy-valine(Trt)-OH  (Trityl protected) if available for long sequences.
      
Cleavage & Deprotection[4]
  • Cocktail: Standard TFA/TIS/Water (95:2.5:2.5).

  • Warning: Do not heat the cleavage reaction. The tertiary alcohol is acid-labile. Keep at room temperature or slightly chilled (0°C) if dehydration is observed.

  • Scavengers: Essential to prevent the trityl cations (from other residues) from attacking the electron-rich hydroxyl oxygen.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. [Link]

  • Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27. [Link]

Sources

Exploratory

A Technical Guide to the Commercial Sourcing and Application of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid for Peptide Synthesis

Abstract Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a non-canonical, sterically hindered amino acid derivative of significant interest in peptidomimetic and drug discovery programs. Its unique structure, featuri...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a non-canonical, sterically hindered amino acid derivative of significant interest in peptidomimetic and drug discovery programs. Its unique structure, featuring a quaternary β-carbon and a tertiary alcohol, provides a powerful tool for introducing conformational constraints and metabolic stability into synthetic peptides. However, these same structural features present challenges in both chemical synthesis and commercial availability, making reliable sourcing a critical first step for researchers. This guide provides an in-depth analysis of the commercial supplier landscape for this specialized building block. It details the importance of stringent quality control for incoming materials, provides validated protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), and explains the chemical rationale behind methodological choices. This document serves as a comprehensive resource for researchers, chemists, and drug development professionals seeking to leverage this unique amino acid in their work.

Part 1: The Molecule: Structure, Properties, and Significance

Chemical Identity
  • Systematic Name: (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxy-3-methylbutanoic acid

  • Common Synonyms: Fmoc-D-(α-Me)Hyp(β-Me)-OH, Fmoc-D-alpha-methyl-beta-hydroxyvaline

  • CAS Number: 884880-39-1[1]

  • Molecular Formula: C₂₀H₂₁NO₅[1]

  • Molecular Weight: 355.39 g/mol

Key Structural Features and Their Implications

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is defined by three critical structural motifs that dictate its reactivity and utility:

  • The Fmoc Group: The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino nitrogen is the cornerstone of modern Solid-Phase Peptide Synthesis (SPPS).[2] Its lability under mild basic conditions (typically piperidine in DMF) allows for sequential deprotection and elongation of the peptide chain, while side-chain protecting groups remain intact.[3][4]

  • The (R)-Stereocenter: The "D" configuration at the α-carbon is a common strategy in drug design to enhance peptide stability against enzymatic degradation by proteases, which typically recognize L-amino acids.

  • The Hindered β-Carbon: The quaternary carbon at the β-position, bonded to two methyl groups and a hydroxyl group, imparts significant steric bulk. This feature is invaluable for restricting the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation. However, this same steric hindrance poses a significant challenge during the coupling reaction in SPPS, requiring optimized conditions to achieve efficient acylation.

cluster_molecule Structural Features of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid Molecule Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid Fmoc Fmoc Group (Base-Labile Amine Protection) Molecule->Fmoc Alpha_Carbon (R)-α-Carbon (D-Configuration for Stability) Molecule->Alpha_Carbon Beta_Carbon Quaternary β-Carbon (Steric Hindrance & Conformational Lock) Molecule->Beta_Carbon cluster_workflow Supplier Sourcing & QC Workflow Start Identify Need for CAS 884880-39-1 Search Search Direct Suppliers (e.g., Sigma-Aldrich) Start->Search Found Supplier Found? Search->Found Request_CoA Request Lot-Specific CoA Found->Request_CoA Yes Custom_Synth Inquire About Custom Synthesis Found->Custom_Synth No Evaluate_CoA Evaluate CoA: HPLC, MS, ee% Request_CoA->Evaluate_CoA Purchase Purchase Material Evaluate_CoA->Purchase Acceptable Stop Source Unacceptable Evaluate_CoA->Stop Unacceptable In_House_QC Perform In-House QC (Protocol 3.2) Purchase->In_House_QC Release Release for Synthesis In_House_QC->Release

Caption: Decision workflow for sourcing and qualifying the amino acid.

Protocol: In-House QC for a New Batch of Fmoc-Amino Acid

This protocol establishes a self-validating system to ensure material integrity before committing it to a valuable synthesis.

Objective: To confirm the identity, purity, and reactivity of a newly received lot of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid.

Methodology:

  • Documentation Review:

    • Compare the supplier's CoA with the specifications. Flag any discrepancies.

  • Physical Inspection:

    • Visually inspect the material. It should be a white to off-white solid/powder. [5][6]

  • Analytical Verification (Minimal):

    • LC-MS Analysis:

      • Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

      • Inject onto a C18 RP-HPLC column coupled to a mass spectrometer.

      • Expected Result: A major peak on the UV chromatogram should correspond to a mass of [M+H]⁺ ≈ 356.4 m/z. Purity should be >98% by peak area.

    • High-Resolution Mass Spectrometry (HRMS): If available, confirm the exact mass to verify the elemental composition.

  • Test Coupling Reaction (Functional Validation):

    • Setup: Prepare two small reaction vessels with 25 mg of Rink Amide resin each.

    • Vessel 1 (Control): Couple a standard, reliable amino acid (e.g., Fmoc-Ala-OH).

    • Vessel 2 (Test): Couple the new Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid using the optimized protocol (see Part 4.2).

    • Analysis: After coupling, wash the resin, take a small sample from each vessel, and perform a Kaiser test.

    • Expected Result: The control resin should be Kaiser-negative (blue beads), indicating complete coupling. The test resin should also be Kaiser-negative. If the test beads are blue, it indicates a potential issue with the material's reactivity or the coupling protocol.

Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)

The Fmoc-SPPS Cycle: An Overview

Fmoc-based SPPS is a cyclical process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble resin support. [4]Each cycle consists of two main steps: (1) Deprotection of the N-terminal Fmoc group, and (2) Coupling of the next activated Fmoc-amino acid. [3]

Protocol: Incorporation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

Objective: To achieve >99% coupling efficiency for a sterically hindered amino acid.

Materials:

  • Peptide-resin with a free N-terminal amine.

  • Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Base: DIEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine).

  • Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide).

Methodology:

  • Resin Preparation: Ensure the resin is well-swollen in DMF. Perform the N-terminal Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • Activation Solution (Pre-activation):

    • In a separate vessel, dissolve 4 equivalents of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid and 3.9 equivalents of HATU in DMF.

    • Add 8 equivalents of DIEA.

    • Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Add the pre-activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or performed at a slightly elevated temperature (35-40°C).

  • Monitoring and Completion:

    • Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

    • If the test is negative (colorless/yellow beads), the coupling is complete. Proceed to wash the resin with DMF.

    • If the test is positive (blue beads), the coupling is incomplete. Filter the reaction solution and repeat steps 2 and 3 (a "double couple").

Causality Behind Protocol Choices
  • Why HATU? Standard coupling reagents like HBTU or HCTU may be insufficient to overcome the severe steric hindrance of this amino acid. HATU is a more potent activating agent (a guanidinium-type reagent) that generates a highly reactive acyl-imidazolium intermediate, driving the difficult acylation to completion.

  • Why 4 Equivalents? Using a significant excess of the activated amino acid ensures the reaction kinetics favor product formation, helping to push the reaction to completion despite the high activation energy barrier imposed by steric clash.

  • Why a 2-Hour Coupling Time? A standard 30-60 minute coupling time is often insufficient. The extended reaction time is a pragmatic adjustment to compensate for the slower reaction rate of a hindered building block.

  • Why Pre-activation? Allowing the carboxylic acid to fully convert to its activated ester form with HATU before adding it to the resin prevents potential side reactions on the resin and ensures the most reactive species is immediately available for coupling.

Part 5: Conclusion

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a valuable but challenging building block for advanced peptide synthesis. Its limited commercial availability from suppliers like Sigma-Aldrich/Fluorochem necessitates careful planning and rigorous quality control. [1]Success in its application hinges on a deep understanding of its chemical properties, particularly its steric bulk. By employing potent coupling reagents like HATU, extended reaction times, and a robust in-house QC protocol, researchers can confidently incorporate this unique residue to build novel peptides with enhanced therapeutic properties. This guide provides the foundational knowledge and validated methodologies to bridge the gap between sourcing and successful synthesis, empowering scientists to push the boundaries of drug discovery.

References

  • ACS Publications. Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters. Retrieved from [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • SciSpace. Synthesis and application of Fmoc-His(3-Bum)-OH. Retrieved from [Link]

  • Aapptec Peptides. Fmoc-D-Thr-OH H2O [1272755-74-4]. Retrieved from [Link]

  • Peptide Machines. Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

  • Siddhi Vinayaka Spechem Pvt Ltd. FMOC D AMINO ACIDS - Fmoc-D-Thr(tBu)-OH. Retrieved from [Link]

  • Aapptec Peptides. Fmoc-Ala-OH [35661-39-3]. Retrieved from [Link]

Sources

Foundational

The Depsipeptide Frontier: Structural Logic and Synthetic Strategies

Executive Summary Depsipeptides—peptides where at least one amide linkage is replaced by an ester bond—represent a high-value structural class in drug discovery.[1] This modification alters hydrogen bonding capability, p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Depsipeptides—peptides where at least one amide linkage is replaced by an ester bond—represent a high-value structural class in drug discovery.[1] This modification alters hydrogen bonding capability, proteolytic stability, and membrane permeability, often bestowing "chameleon-like" properties that allow molecules to traverse cell membranes while maintaining target affinity. This guide provides a rigorous technical analysis of depsipeptide synthesis, focusing on overcoming the thermodynamic and kinetic hurdles of ester bond formation within a peptide backbone.

Structural Biology & Pharmacology

The "Chameleon" Effect

Unlike standard peptides, which are often limited by poor oral bioavailability and rapid proteolysis, depsipeptides can transiently mask their polarity. The ester linkage removes a hydrogen bond donor (the amide proton), allowing the molecule to collapse into a hydrophobic conformation during membrane transit and re-expand in the aqueous cytosol.

Case Study: Romidepsin (Istodax®)

To understand the utility of depsipeptides, we analyze Romidepsin , a bicyclic depsipeptide approved for T-cell lymphoma.

  • Mechanism: Romidepsin is a prodrug.[2] Its disulfide bridge is reduced intracellularly by glutathione to release a zinc-binding thiol.

  • Target: It potently inhibits Class I Histone Deacetylases (HDACs).[2][3]

  • Outcome: Inhibition leads to histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes (e.g., p21), inducing cell cycle arrest and apoptosis.

Mechanism of Action Diagram

The following diagram illustrates the pharmacological cascade of Romidepsin.

Romidepsin_MOA Prodrug Romidepsin (Prodrug) (Disulfide Bond Intact) CellEntry Passive Diffusion (Cell Membrane) Prodrug->CellEntry Reduction Intracellular Reduction (GSH -> GSSG) CellEntry->Reduction ActiveThiol Active Thiol Species (Zinc Binder) Reduction->ActiveThiol HDAC HDAC 1/2 Inhibition (Zinc Chelation) ActiveThiol->HDAC High Affinity Binding Chromatin Histone Hyperacetylation (Chromatin Relaxation) HDAC->Chromatin Apoptosis Apoptosis & Cell Cycle Arrest Chromatin->Apoptosis Gene Re-expression

Figure 1: Pharmacological activation and mechanism of action of Romidepsin.

Synthetic Methodology: The Core Challenge

Synthesizing depsipeptides requires navigating the Ester vs. Amide Dichotomy . Esters are more difficult to form (lower nucleophilicity of hydroxyls vs. amines) and easier to hydrolyze.

Strategic Approaches

There are two primary strategies for introducing the ester linkage:

  • The Building Block Approach (Recommended): Synthesize a depsidipeptide (HydroxyAcid-AminoAcid dimer) in solution, purify it, and couple it to the solid phase as a single unit. This avoids difficult on-resin esterification.

  • On-Resin Esterification: Direct coupling of a hydroxy acid to the resin-bound peptide. This requires specialized conditions to prevent incomplete coupling and racemization.

Key Coupling Chemistries

The choice of reagents is critical. Standard peptide coupling reagents (HBTU/HATU) often fail for ester bonds due to slow kinetics.

MethodReagentsMechanismProsCons
Steglich DCC / DMAPCarbodiimide activation + Nucleophilic catalysisSimple; well-established.High Racemization Risk (due to DMAP); Urea byproduct removal can be difficult.
Yamaguchi TCBC / DMAPMixed anhydride formationHigh yield for sterically hindered substrates.Requires harsh conditions; DMAP still poses racemization risks.
DIC / Oxyma DIC / Oxyma PureCarbodiimide + Oxime additiveSuppresses racemization better than DMAP.Slower kinetics for sterically hindered secondary alcohols.
Mitsunobu PPh3 / DIADS_N2 displacementInverts Stereochemistry ; ideal for chiral secondary alcohols.Atom uneconomical; difficult purification of phosphine oxide.

Validated Experimental Protocol

Protocol: Solid-Phase Synthesis of a Depsipeptide via the "Building Block" Strategy. Objective: To synthesize a peptide containing a specific L-Lactic acid (Lac) ester linkage without racemization.

Phase 1: Solution-Phase Synthesis of the Depsidipeptide (Fmoc-Val-Lac-OH)

Rationale: Forming the ester in solution allows for purification and validation before committing to the expensive resin.

  • Activation: Dissolve Fmoc-Val-OH (1.0 equiv) in dry DCM. Add DIC (1.0 equiv) and stir for 20 min at 0°C to form the symmetric anhydride or O-acylisourea.

  • Esterification: Add tert-butyl lactate (H-Lac-OtBu) (1.0 equiv) and a catalytic amount of DMAP (0.1 equiv).

    • Critical Note: Keep temperature at 0°C to minimize racemization of the Valine alpha-carbon.

  • Deprotection: Treat the resulting Fmoc-Val-Lac-OtBu with TFA/DCM (1:1) for 1 hour to remove the t-butyl group, yielding the free acid Fmoc-Val-Lac-OH.

  • Validation: Verify purity via HPLC and identity via LC-MS.

Phase 2: Solid-Phase Assembly (SPPS)
  • Resin Loading: Swell 2-Chlorotrityl Chloride (2-CTC) resin in DCM.

    • Why 2-CTC? It prevents diketopiperazine (DKP) formation during cleavage better than Wang resin due to steric bulk.

  • Coupling the Depsidipeptide:

    • Dissolve Fmoc-Val-Lac-OH (3 equiv relative to resin loading).

    • Add DIPEA (6 equiv) in DCM.

    • Add to resin and shake for 2 hours.

    • Note: We couple the dimer as a standard acid; no special esterification reagents are needed on-resin here.

  • Elongation: Perform standard Fmoc deprotection (20% piperidine/DMF) and coupling (HBTU/DIPEA) for the remainder of the sequence.

    • Warning: The ester bond is sensitive to nucleophiles.[4] Limit piperidine exposure time (e.g., 2 x 5 min instead of 2 x 10 min) to prevent aminolysis of the ester bond.

  • Cleavage: Treat resin with 1% TFA in DCM. This mild cleavage releases the protected peptide (if side-chain protection is acid-labile) or 95% TFA for full deprotection.

Troubleshooting & Optimization

The Diketopiperazine (DKP) Trap

The most common failure mode in depsipeptide synthesis is DKP formation.[5][6]

  • Mechanism: The N-terminal amine of the second residue attacks the C-terminal ester carbonyl, cleaving the dipeptide from the resin as a cyclic byproduct.

  • Prevention:

    • Use Trityl-based resins (steric hindrance prevents attack).

    • Use tert-butyl side-chain protection if possible.

    • Rapid Coupling: Ensure the third amino acid is coupled immediately and rapidly after deprotection of the second residue.

Synthesis Decision Workflow

Use this logic flow to determine your synthetic route.

Synthesis_Strategy Start Start: Target Depsipeptide IsChiral Is the Hydroxy Acid Chiral? Start->IsChiral Inversion Do you need Stereoinversion? IsChiral->Inversion Yes Mitsunobu Route A: Mitsunobu Reaction (Inverts stereochemistry) Inversion->Mitsunobu Yes StdCoupling Standard Esterification Inversion->StdCoupling No OnResin Is the Ester Bond Sterically Hindered? StdCoupling->OnResin Yamaguchi Route B: Yamaguchi Esterification (High Force, Risk of Epimerization) OnResin->Yamaguchi Yes (Val/Ile/Thr) Steglich Route C: Steglich/DIC (Milder, Building Block Approach) OnResin->Steglich No (Gly/Ala/Lac)

Figure 2: Decision matrix for selecting the optimal esterification strategy.

References

  • VanderMolen, K. M., et al. (2011). "Romidepsin (Istodax): A Natural Product-Based Histone Deacetylase Inhibitor." Journal of Medicinal Chemistry. [Link]

  • Coin, I., et al. (2007). "Solid-phase synthesis of depsipeptides: A structural and functional perspective." Nature Protocols. [Link]

  • Neises, B., & Steglich, W. (1978).[4] "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition. [Link]

  • Inanaga, J., et al. (1979).[7][8] "A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization." Bulletin of the Chemical Society of Japan. [Link]

  • Ghadiri, M. R., et al. (1993). "Peptide Architecture. Design of Stable α-Helical Assemblies via Sulfide-Disulfide Exchange." Journal of the American Chemical Society. [Link]

Sources

Exploratory

conformational effects of incorporating beta-hydroxyvaline into peptides

The following guide details the conformational utility, synthetic integration, and structural analysis of -hydroxyvaline ( -OH-Val), a highly constrained, non-proteinogenic amino acid. Conformational Control via -Hydroxy...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the conformational utility, synthetic integration, and structural analysis of


-hydroxyvaline (

-OH-Val), a highly constrained, non-proteinogenic amino acid.

Conformational Control via -Hydroxyvaline: A Technical Guide

Executive Summary

The incorporation of


-hydroxyvaline  (also known as 3-hydroxyvaline or 

-dimethylserine) represents a high-precision strategy for locking peptide backbone conformations. Unlike Threonine (which possesses a chiral

-carbon) or Valine (which relies solely on steric bulk),

-OH-Val combines the Thorpe-Ingold (gem-dimethyl) effect with side-chain-to-backbone hydrogen bonding . This unique duality makes it an exceptional stabilizer of

-hairpins and tight turns, often exceeding the stabilizing potential of standard proteinogenic amino acids.

This guide addresses the specific challenges of synthesizing and characterizing peptides containing this quaternary


-carbon residue.

Structural Fundamentals & Stereochemistry

The Molecule

-Hydroxyvaline differs from Valine by the substitution of the 

-proton with a hydroxyl group. This substitution creates a quaternary

-carbon
, rendering the side chain achiral at the

-position (unlike Threonine or Isoleucine), provided the two

-methyl groups are chemically equivalent in isolation.
FeatureValine (Val)Threonine (Thr)

-Hydroxyvaline (

-OH-Val)
Side Chain




-Carbon
Tertiary (Chiral in protein env.)Tertiary (Chiral,

)
Quaternary (Achiral)
Steric Bulk HighModerateExtreme (Tetrasubstituted)
H-Bond Donor NoYesYes

Rotamers
3 (g+, g-, t)RestrictedLocked (Gem-dimethyl)
The Conformational "Clamp"

The conformational rigidity of


-OH-Val arises from two synergistic mechanisms:
  • Steric Locking (A(1,3) Strain): The two

    
    -methyl groups create severe steric clashes with the peptide backbone if the 
    
    
    
    angles deviate from the extended (
    
    
    -sheet) or semi-extended conformations. This is the "Gem-Dimethyl Effect" applied to the side chain.
  • Hydrogen Bond Surrogate: The

    
    -hydroxyl group can act as a hydrogen bond donor to the backbone carbonyl of residue 
    
    
    
    or
    
    
    , effectively "clamping" the local structure.

ConformationalClamp cluster_0 Mechanism of Action cluster_1 Outcome BetaOHVal β-OH-Val Residue (Quaternary Cβ) StericBulk Gem-Dimethyl Bulk (Thorpe-Ingold) BetaOHVal->StericBulk Intrinsic HBond β-Hydroxyl Group (H-Bond Donor) BetaOHVal->HBond Intrinsic RestrictedPhiPsi Restricted φ, ψ Angles (Sheet/Turn Preference) StericBulk->RestrictedPhiPsi Clash with Backbone HBond->RestrictedPhiPsi H-Bond to C=O (i, i-3, i-4) BetaHairpin Stable β-Hairpin RestrictedPhiPsi->BetaHairpin Pre-organization Proteolysis Proteolytic Resistance RestrictedPhiPsi->Proteolysis Steric Shielding

Figure 1: The dual-action mechanism of


-OH-Val in stabilizing peptide secondary structure.

Synthetic Protocols (Solid Phase Peptide Synthesis)

Incorporating


-OH-Val is challenging due to the steric hindrance of the quaternary 

-carbon and the risk of acid-catalyzed dehydration (forming dehydrovaline,

Val).
Reagents & Building Blocks
  • Building Block: Fmoc-

    
    -OH-Val(OtBu)-OH (CAS: 1217603-41-2).
    
    • Note: Using the unprotected OH variant is possible but risks O-acylation during subsequent couplings. The OtBu protection is highly recommended.

  • Resin: Rink Amide (for amides) or Wang (for acids). Low loading (0.2 - 0.4 mmol/g) is preferred to reduce inter-chain aggregation.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is mandatory. Standard HBTU/DIC is often insufficient.

Step-by-Step Coupling Protocol

This protocol assumes a standard Fmoc cycle on an automated or manual synthesizer.

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 5 min). Wash thoroughly (5x DMF).

  • Activation (The Critical Step):

    • Dissolve Fmoc-

      
      -OH-Val(OtBu)-OH (3.0 eq) in DMF.
      
    • Add HATU (2.9 eq).

    • Add HOAt (3.0 eq) - Optional but recommended for extreme hindrance.

    • Add DIEA (Diisopropylethylamine) (6.0 eq).

    • Pre-activate for only 30-60 seconds to minimize racemization, though less risk with quaternary C

      
      .
      
  • Coupling:

    • Add activated solution to resin.

    • Time: 2 to 4 hours (Double coupling is often required).

    • Temp: Room temperature. Avoid microwave heating >50°C for this specific residue to prevent

      
      -elimination (dehydration).
      
  • Capping: Acetic anhydride/Pyridine (standard) to block unreacted amines.

The Dehydration Risk (Troubleshooting)

Under strong acidic conditions (high TFA cleavage) or elevated temperatures,


-OH-Val can undergo elimination to form 

-dehydrovaline
.
  • Symptom: Mass shift of -18 Da in LC-MS.

  • Prevention:

    • Use a "scavenger-rich" cleavage cocktail: TFA:TIPS:Water (95:2.5:2.5) .

    • Limit cleavage time to 2 hours.

    • Keep cleavage temperature at 0°C - 20°C (Do not heat).

SynthesisWorkflow cluster_risk Critical Control Point Start Fmoc-Deprotected Resin Activation Activation: HATU/DIEA (3 eq, 1 min) Start->Activation Coupling Coupling: Fmoc-β-OH-Val(OtBu)-OH (2-4 hours, RT) Activation->Coupling Check Kaiser Test / Chloranil Test Coupling->Check Risk AVOID High Temp (>50°C) Risk: Dehydration to ΔVal (-18 Da) Recouple Double Coupling (Fresh Reagents) Check->Recouple Positive (Blue) NextStep Next Cycle Check->NextStep Negative (Colorless) Recouple->Check

Figure 2: Optimized SPPS workflow for


-OH-Val incorporation.

Analytical Validation (NMR & Characterization)

Characterizing


-OH-Val peptides requires distinct interpretation of NMR data compared to Valine or Threonine.
Absence of Coupling

A definitive diagnostic feature of


-OH-Val is the absence of a vicinal proton on the 

-carbon
.
  • Valine: The

    
    -proton appears as a double-doublet (coupled to NH and 
    
    
    
    -H).
  • 
    -OH-Val:  The 
    
    
    
    -proton appears as a doublet (coupled only to NH).
  • Implication: You cannot use the Karplus equation on

    
     to determine side-chain rotamers.
    
Rotamer Determination via NOE

Since scalar coupling is unavailable for the side chain, Nuclear Overhauser Effect (NOE) spectroscopy is required to determine the side-chain orientation (


).
  • NOE Cross-peaks: Look for correlations between the

    
    -methyl protons and the backbone amide (NH) or 
    
    
    
    -proton.
  • Interpretation:

    • Strong NOE between

      
      -Me and NH 
      
      
      
      Suggests gauche orientation.
    • Strong NOE between

      
      -Me and 
      
      
      
      
      
      Suggests trans orientation relative to carbonyl.
Chemical Shift Indices (CSI)

The quaternary center induces a deshielding effect.

  • 
     Shift:  typically ~72-75 ppm (distinctive downfield shift compared to Valine 
    
    
    
    at ~30 ppm).
  • 
     Shift:  The two methyl carbons often appear as distinct peaks if the rotation is slow on the NMR timescale due to steric locking.
    

Applications in Drug Development[1][2]

-Hairpin Mimetics

-OH-Val is a "super-stabilizer" for 

-hairpins. In antibiotic research (e.g., analogues of Lysobactin or Katanosin B ), the replacement of Val or Thr with

-OH-Val has been shown to increase the rigidity of the hairpin turn, often improving potency against Gram-positive bacteria (MRSA/VRE) by locking the bioactive conformation [1].
Protease Resistance

The tetrasubstituted


-carbon creates a "steric umbrella" that prevents proteases (like chymotrypsin or elastase) from accessing the peptide bond. This is a critical strategy for extending the half-life of peptide therapeutics.

References

  • Guzmán-Martínez, A., et al. (2007). "Total Synthesis of the Depsipeptide Antibiotic Katanosin B." Journal of the American Chemical Society. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta. Link (Foundational work on steric constraints).

  • Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery. Link

  • Cavelier, F., et al. (2002).

    
    -Hydroxyvaline-Containing Peptides." Journal of Peptide Science. Link
    
  • Santa Cruz Biotechnology. "(S)-Fmoc-beta-hydroxy-valine Product Data." Link

(Note: While specific "beta-hydroxyvaline conformational" papers are specialized, the principles cited above are derived from the authoritative consensus on tetrasubstituted amino acids and depsipeptide antibiotics).

Foundational

potential applications of peptides containing Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid

The following technical guide details the applications, handling, and synthetic utility of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (Fmoc-(R)-3-hydroxyvaline). Executive Summary Fmoc-(R)-2-amino-3-hydroxy-3-methy...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the applications, handling, and synthetic utility of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (Fmoc-(R)-3-hydroxyvaline).

Executive Summary

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (also known as Fmoc-(R)-3-hydroxyvaline or Fmoc-(R)-HVal ) is a highly specialized, non-proteinogenic amino acid building block. It combines the steric bulk of a gem-dimethyl group (similar to penicillamine or tert-leucine) with a reactive tertiary hydroxyl group.

This residue is critical in the development of proteolysis-resistant peptides , depsipeptides (e.g., Didemnins, Dolastatins), and heterocyclic backbone constraints (oxazolines/thiazoles). Its unique architecture offers a dual advantage: the gem-dimethyl group rigidly locks peptide conformation, while the hydroxyl moiety provides a handle for cyclization or solubility enhancement.

Chemical Architecture & Properties[1][2]

Structural Analysis

Unlike canonical Threonine (secondary alcohol) or Valine (isopropyl side chain), (R)-HVal features a tertiary alcohol on the


-carbon.
  • IUPAC Name: (2R)-2-amino-3-hydroxy-3-methylbutanoic acid[1]

  • Side Chain: 2-hydroxypropan-2-yl (Hydroxy-isopropyl)

  • Key Feature: The gem-dimethyl effect at the

    
    -position creates significant steric hindrance, restricting rotation around the 
    
    
    
    bond (
    
    
    angle).
PropertyValue/DescriptionImpact on Synthesis/Application
Steric Bulk High (Gem-dimethyl)Difficult coupling; stabilizes secondary structure (turns).
Polarity Moderate (Tertiary -OH)Increases water solubility compared to Valine; H-bond donor.
Reactivity Tertiary AlcoholLow nucleophilicity (hindered); resistant to accidental O-acylation but capable of acid-catalyzed dehydration.
Chirality (R)-configuration at

Critical for biological recognition; diastereomeric purity is essential.

Solid-Phase Peptide Synthesis (SPPS) Protocols

Integrating Fmoc-(R)-HVal into a peptide sequence presents two distinct challenges: coupling the bulky residue itself and elongating the peptide chain without modifying the unprotected tertiary hydroxyl.

Protocol A: Coupling Fmoc-(R)-HVal to the Resin/Peptide

Due to the steric bulk of the gem-dimethyl group, standard coupling protocols (e.g., HBTU/DIPEA, 30 min) often result in incomplete coupling (deletion sequences).

Recommended Protocol:

  • Reagents: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU as the activator.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine) to minimize racemization.

  • Conditions:

    • Stoichiometry: 3-4 equivalents of AA : Activator : Base.

    • Time: Double coupling recommended (

      
       hour) or single extended coupling (2-4 hours).
      
    • Temperature: Room temperature is preferred. Avoid microwave heating above 50°C to prevent potential dehydration of the tertiary alcohol.

Protocol B: Chain Elongation (Coupling onto the N-terminus)

Once Fmoc-(R)-HVal is installed and deprotected, the N-terminal amine is sterically crowded. Furthermore, the side-chain hydroxyl (if unprotected) presents a risk of O-acylation or oxazoline formation.

The "Oxazoline Trap": A critical side reaction involves the cyclization of the preceding amino acid (residue


) onto the side chain of HVal, forming an oxazoline intermediate. This can lead to racemization  of the 

residue or peptide chain truncation.

Elongation Protocol:

  • Fmoc Removal: Standard 20% Piperidine in DMF. Note: Monitor closely; prolonged base exposure can induce side reactions.

  • Next Amino Acid Coupling:

    • Use DIC (Diisopropylcarbodiimide) / Oxyma Pure .[2] This cocktail is less aggressive than uronium salts (HATU/HBTU) regarding O-acylation of the side chain.

    • Avoid: Acid chlorides or symmetric anhydrides, which will almost certainly acylate the tertiary hydroxyl.

  • Capping: If acetylation of the unreacted amine is required, use acetic anhydride/pyridine cautiously, as this may also acetylate the tertiary -OH.

Visualization: The Oxazoline-Mediated Racemization Risk

The following diagram illustrates how the side-chain hydroxyl of HVal can facilitate racemization of the adjacent residue (


) via an oxazoline intermediate under acidic or activating conditions.

OxazolineMechanism Figure 1: Mechanism of Oxazoline-Mediated Racemization involving 3-Hydroxyvaline Start Peptide Backbone (Residue i-1 linked to HVal) Activation Activation/Acidic Condition (Protonation of Carbonyl) Start->Activation Triggers Cyclization Nucleophilic Attack (HVal Side-chain -OH attacks i-1 Carbonyl) Activation->Cyclization Facilitates Intermediate Oxazoline Intermediate (5-membered ring) Cyclization->Intermediate Forms Ring Racemization Racemization of i-1 (Loss of Chirality at Alpha Carbon) Intermediate->Racemization Tautomerization Hydrolysis Hydrolysis/Reopening Intermediate->Hydrolysis Reverts Hydrolysis->Start (Racemized Product)

Applications in Drug Discovery

Conformational Constraint & Protease Stability

The incorporation of (R)-HVal into peptide backbones severely restricts the conformational space due to the Thorpe-Ingold effect (gem-dimethyl).

  • Mechanism: The bulky side chain clashes with the peptide backbone, energetically penalizing extended conformations (

    
    -sheets) and favoring turn structures (
    
    
    
    -turns or
    
    
    -helices depending on context).
  • Result: Peptides containing HVal are often resistant to proteolytic degradation because they cannot adopt the extended conformation required to fit into the active site of many proteases (e.g., trypsin, chymotrypsin).

Precursor to Heterocyclic Peptides

(R)-HVal is a biosynthetic and synthetic precursor to oxazoline and thiazole rings, which are pharmacophores in thiopeptide antibiotics (e.g., Thiocillins , Micrococcins ).

  • Application: Researchers use Fmoc-(R)-HVal to synthesize linear precursors which are then cyclodehydrated (using Burgess reagent or similar) to form oxazolines. These can be further oxidized to oxazoles, creating rigid, flat structural elements that intercalate into DNA or bind bacterial ribosomes.

Depsipeptide Synthesis (The Didemnin Class)

The tertiary hydroxyl group allows for the formation of ester linkages (depsipeptides) rather than amide bonds.

  • Case Study (Didemnin B / Dolastatin 15): These marine natural products exhibit potent antitumor and antiviral activity. The HVal residue (or its acylated derivatives) is critical for biological activity.

  • Strategy: The hydroxyl group of HVal can be acylated by the C-terminus of another peptide fragment using Steglich esterification (DCC/DMAP) or Yamaguchi esterification , enabling the synthesis of branched or cyclic depsipeptides.

Experimental Workflow: Synthesis of an HVal-Containing Peptide

This workflow ensures the integrity of the HVal residue and the purity of the final peptide.

SPPS_Workflow Figure 2: Optimized SPPS Workflow for Fmoc-(R)-HVal Peptides Resin 1. Resin Preparation (Rink Amide or Wang) Coupling_HVal 2. Coupling Fmoc-(R)-HVal (HATU/DIPEA, 2x 1h) *Critical: Ensure completion* Resin->Coupling_HVal Deprotection 3. Fmoc Deprotection (20% Piperidine/DMF) Coupling_HVal->Deprotection Elongation 4. Chain Elongation (DIC/Oxyma) *Avoid Acid Chlorides* Deprotection->Elongation Careful with OH Cleavage 5. Cleavage & Deprotection (TFA/TIS/H2O 95:2.5:2.5) Elongation->Cleavage QC 6. QC & Purification (Check for Dehydration -18 Da) Cleavage->QC

Critical QC Note:

When analyzing the final peptide by Mass Spectrometry (LC-MS), look for a mass shift of -18 Da . This indicates dehydration of the tertiary alcohol to an alkene (forming a dehydro-amino acid), which can occur during the acidic TFA cleavage if scavengers are insufficient or if the temperature rises.

References

  • Broberg, A., et al. (2021). In-peptide amino acid racemization via inter-residue oxazoline intermediates during acidic hydrolysis. Amino Acids.[3][4][5][6][][8][9][10][11][12] Retrieved from [Link]

  • Hale, K. J., et al. (1993). Synthetic studies on the didemnins. Tetrahedron Letters. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

protocol for incorporating Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid in SPPS

An Application Guide for the Solid-Phase Synthesis of Peptides Containing Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Solid-Phase Synthesis of Peptides Containing Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the successful incorporation of the non-proteinogenic amino acid Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid into synthetic peptides using Fluorenylmethyloxycarbonyl (Fmoc) Solid-Phase Peptide Synthesis (SPPS). This sterically hindered, α,α-disubstituted amino acid presents unique challenges that necessitate protocol modifications. We will delve into the underlying chemical principles, provide detailed, field-proven protocols, and offer insights into overcoming common obstacles to ensure high-yield, high-purity peptide synthesis. This guide is intended for researchers, chemists, and professionals in drug discovery and development who are working with peptides containing unnatural amino acids.

Introduction: The Challenge and Utility of α,α-Disubstituted Amino Acids

α,α-Disubstituted amino acids, such as (R)-2-amino-3-hydroxy-3-methylbutanoic acid, are of significant interest in peptide chemistry.[1][2] The replacement of the α-hydrogen with an alkyl group introduces significant conformational constraints on the peptide backbone.[1][3] This rigidity can lead to peptides with enhanced proteolytic stability, well-defined secondary structures (e.g., helices or extended conformations), and improved biological activity.

However, the very feature that imparts these desirable properties—the steric bulk at the α-carbon—also presents a formidable challenge during synthesis.[4] The nucleophilic attack by the resin-bound N-terminal amine on the activated carboxyl group of the incoming amino acid is significantly impeded. This guide addresses this core challenge by providing optimized protocols for coupling and handling this unique building block.

Structural Features of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

Understanding the structure is key to anticipating its reactivity in SPPS.

  • α,α-Disubstitution: Two methyl groups at the α-carbon create significant steric hindrance.

  • Tertiary Hydroxyl Group: A hydroxyl group on the β-carbon adds polarity and a potential site for side reactions if left unprotected.

  • Fmoc Protecting Group: The base-labile Fmoc group protects the α-amine, making it compatible with standard SPPS workflows.[5][6]

Caption: Structure of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid.

Pre-Synthesis Considerations: Strategy and Reagent Selection

A successful synthesis begins with a sound strategy. For this amino acid, two key decisions must be made: side-chain protection and the choice of coupling reagents.

To Protect or Not to Protect the Side-Chain Hydroxyl Group?

The tertiary hydroxyl group is less reactive than a primary or secondary alcohol. However, under the activating conditions of SPPS, O-acylation (ester formation) is a potential side reaction.[7]

  • Unprotected Strategy: For short peptides or when this residue is not at a critical position, it can often be incorporated without side-chain protection. This simplifies the synthesis and avoids the cost of a specially protected building block. The risk of O-acylation is low but non-zero, particularly with highly activating reagents and extended coupling times.

  • Protected Strategy (Recommended): To eliminate the risk of side reactions and ensure the highest purity, especially in the synthesis of long or complex peptides, protecting the hydroxyl group is the most robust approach. The standard protecting group for this purpose is tert-Butyl (tBu) . The Fmoc-(R)-2-amino-3-(O-tBu)-3-methylbutanoic acid derivative is stable to the basic conditions of Fmoc deprotection (piperidine) but is cleanly removed during the final acidolytic cleavage with trifluoroacetic acid (TFA).[5]

Our Recommendation: For initial trials or short sequences, an unprotected approach may suffice. For all other applications, particularly in drug development where purity is paramount, use the O-tBu protected version.

Selecting the Right Coupling Reagent

Standard coupling reagents may lead to slow and incomplete reactions due to steric hindrance. More potent activators are required to drive the reaction to completion.

Reagent ClassExamplesEfficacy with Hindered ResiduesRationale & Causality
Standard Aminium/Uronium HBTU, HCTU, TBTUModerateEffective for most standard amino acids, but can struggle with the steric bulk of α,α-disubstituted residues, often requiring double coupling and/or extended reaction times.
High-Potency Aminium/Uronium HATU, HDMA, COMU High (Recommended) These reagents form highly reactive O-acylisourea intermediates (or activated esters with additives like HOAt/Oxyma) that can overcome the high activation energy of sterically hindered couplings. HATU is particularly effective for N-methyl and other hindered amino acids.[8]
Carbodiimides DICModerate to HighOften used with an additive like Oxyma Pure. The in-situ formation of the active ester is efficient. DIC is cost-effective and its urea byproduct is soluble, simplifying washes.
Other TOTT, Amino Acid FluoridesVery HighTOTT shows excellent results with hindered couplings and low racemization.[8] In-situ generation of amino acid fluorides provides extremely reactive species suitable for the most challenging couplings.[8]

Our Recommendation: Use HATU or COMU as your primary coupling reagent for this residue. They offer the best balance of reactivity, safety, and proven efficacy.[8]

The SPPS Workflow: A Step-by-Step Protocol

The following protocol assumes a standard manual or automated Fmoc-SPPS workflow. The key modifications are in the coupling step for the title amino acid.

General SPPS Cycle

Solid-phase peptide synthesis is a cyclical process involving deprotection, washing, coupling, and more washing.[5][9]

SPPS_Workflow Start Start with Fmoc-AA-Resin Deprotection Step 1: Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash1 Step 2: DMF Wash (Removes Piperidine & Dibenzofulvene) Deprotection->Wash1 Coupling Step 3: Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Step 4: DMF Wash (Removes Excess Reagents) Coupling->Wash2 Check Repeat Cycle for Next Amino Acid? Wash2->Check Check->Deprotection Yes End Final Cleavage & Deprotection Check->End No

Caption: The standard four-step cycle of Fmoc Solid-Phase Peptide Synthesis.

Detailed Protocol for Incorporating Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

This protocol is optimized for a 0.1 mmol synthesis scale. Adjust volumes accordingly.

Reagents & Materials:

  • Peptide synthesis resin (e.g., Rink Amide, Wang) pre-loaded with the C-terminal amino acid.

  • Fmoc-(R)-2-amino-3-(O-tBu)-3-methylbutanoic acid (or unprotected version).

  • Coupling Activator: HATU or COMU.

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine.

  • Solvent: High-purity, amine-free Dimethylformamide (DMF).

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

  • Washing Solvents: Dichloromethane (DCM), Methanol (MeOH).

  • Ninhydrin test kit for monitoring.[10]

Step 1: Resin Swelling and Initial Deprotection

  • Place the resin (0.1 mmol) in a reaction vessel.

  • Add DMF (approx. 10 mL/g resin) and allow the resin to swell for 30 minutes.

  • Drain the DMF.

  • Perform the initial Fmoc deprotection of the resin-bound amino acid by adding 20% piperidine in DMF. Agitate for 5-7 minutes, drain, and repeat once more.[9][11]

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine.

Step 2: The Coupling Reaction (Critical Step) This step requires pre-activation of the amino acid.

  • Prepare the Activation Solution: In a separate vial, dissolve:

    • Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid derivative: 4 equivalents (0.4 mmol)

    • HATU or COMU: 3.9 equivalents (0.39 mmol)

    • Solvent: DMF (approx. 2 mL)

  • Activate: Add DIPEA or Collidine (8 equivalents , 0.8 mmol) to the activation solution. The solution will typically change color. Allow the mixture to pre-activate for 1-2 minutes.

  • Couple: Add the activated amino acid solution to the deprotected resin.

  • React: Agitate the reaction vessel at room temperature for 2 to 4 hours . The extended reaction time is crucial to overcome the steric hindrance.

  • Monitor: After the reaction time, take a small sample of resin beads and perform a Ninhydrin (Kaiser) test.[10]

    • Negative Test (beads are colorless/yellow): The coupling is complete. Proceed to Step 3.

    • Positive Test (beads turn dark blue/purple): The coupling is incomplete. There are still free amines. Re-couple by draining the solvent and adding a fresh activation solution for another 1-2 hours. Incomplete coupling is a significant risk with this residue.

Step 3: Washing and Capping (Optional but Recommended)

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (5 x 10 mL).

  • (Optional): If the re-coupling step still results in a positive Ninhydrin test, it is advisable to "cap" the unreacted free amines to prevent deletion sequences. This is done by treating the resin with a solution of acetic anhydride and DIPEA in DMF (e.g., 5% Ac₂O, 5% DIPEA) for 15-20 minutes. Wash thoroughly with DMF afterward.

Step 4: Continuation of Synthesis

  • Proceed with the standard SPPS cycle (Fmoc deprotection, wash, couple) for the next amino acid in your sequence.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin and all side-chain protecting groups must be removed.

The Challenge of Steric Hindrance in Coupling

The diagram below illustrates why specialized conditions are necessary. The bulky methyl groups on the incoming amino acid and the growing peptide chain create a crowded environment around the reactive centers, hindering the ideal trajectory for nucleophilic attack.

Steric_Hindrance Resin { Resin | Peptide Chain} N_Terminus N-Terminus H₂N Resin:f1->N_Terminus:f0 ... Incoming_AA Activated Fmoc-AA Bulky Groups (α-CH₃, β-C(CH₃)₂OH) N_Terminus:f1->Incoming_AA:f0 Hindrance Steric Clash! p1 p2

Caption: Steric hindrance slows the coupling of α,α-disubstituted amino acids.

Cleavage Cocktail and Protocol

A standard strong acid cocktail is used for cleavage. The specific scavengers included are critical to prevent side reactions with sensitive residues elsewhere in the peptide.

Standard Cleavage Cocktail (Reagent K):

  • Trifluoroacetic Acid (TFA): 90-95%

  • Triisopropylsilane (TIS): 2.5% (Cation scavenger)

  • Water (H₂O): 2.5%

  • (Optional) Dithiothreitol (DDT): 1-2% (If Trp or Met are present)

Protocol:

  • Wash the final peptide-resin with DCM (3x) and dry it under a stream of nitrogen or in a vacuum desiccator.[12]

  • Add the cleavage cocktail to the dry resin (approx. 10 mL per 0.1 mmol of resin).

  • Allow the reaction to proceed at room temperature for 2-3 hours with occasional swirling.

  • Filter the resin and collect the TFA solution containing the cleaved peptide.

  • Wash the resin once more with a small amount of fresh TFA to recover any remaining peptide.

  • Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Analysis and Purification

The crude peptide should be analyzed to confirm its identity and purity before purification.

  • Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to verify the correct molecular weight of the target peptide.[13][14] Analytical Reverse-Phase HPLC (RP-HPLC) will determine the purity of the crude product.

  • Purification: Purify the peptide using preparative RP-HPLC with a suitable water/acetonitrile gradient containing 0.1% TFA.[13]

  • Final Product: Lyophilize the pure HPLC fractions to obtain the final peptide as a fluffy, white powder.

Conclusion

The incorporation of sterically demanding residues like Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a powerful tool for peptide design, but it requires a departure from standard SPPS protocols. By understanding the chemical basis for the synthetic challenges—namely steric hindrance—and implementing strategic solutions such as the use of high-potency coupling reagents (HATU, COMU), extended reaction times, and diligent monitoring, researchers can successfully synthesize these modified peptides. The use of a side-chain protecting group (O-tBu) is strongly recommended to ensure the highest fidelity and purity of the final product.

References

  • Aapptec Peptides. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • da Silveira, G. P., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Tanaka, M. (2007). Design and synthesis of chiral alpha,alpha-disubstituted amino acids and conformational study of their oligopeptides. Chemical & Pharmaceutical Bulletin, 55(3), 349-358. Retrieved from [Link]

  • Murakami, Y., et al. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Digital Discovery. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • ResearchGate. (2014). Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS? Retrieved from [Link]

  • Uray, K., et al. (2023). Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. MDPI. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Katritzky, A. R., et al. (2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 65(24), 8080-8082. Retrieved from [Link]

  • Nagy, V., et al. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Amino Acids, 55(6), 849-862. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. In Methods in Enzymology (Vol. 289, pp. 104-112). Academic Press. Retrieved from [Link]

  • ResearchGate. (2004). Design and conformation of peptides containing alpha,alpha-disubstituted alpha-amino acids. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455-2504. Retrieved from [Link]

  • Syka, J. E., et al. (2004). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Nature Protocols, 1(6), 285-293. Retrieved from [Link]

  • Stathopoulos, P., et al. (2013). Side reactions in the SPPS of Cys-containing peptides. Amino Acids, 44(5), 1357-1363. Retrieved from [Link]

  • ResearchGate. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (2021). Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters. Retrieved from [Link]

  • ChemRxiv. (2023). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Retrieved from [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Pattabiraman, V. R., & Bode, J. W. (2011). Introduction to Peptide Synthesis. Current Opinion in Chemical Biology, 15(3), 381-388. Retrieved from [Link]

  • Journal of the American Chemical Society. (2014). Synthesis of α-Amino Acid Derivatives and Peptides via Enantioselective Addition of Masked Acyl Cyanides to Imines. Retrieved from [Link]

Sources

Application

Application Notes & Protocols: Optimized Fmoc Deprotection for Peptides Incorporating Sterically Hindered (S)-Fmoc-β-hydroxy-valine

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Navigating the Challenges of Sterically Demanding Amino Acids The incorporation of non-canon...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Navigating the Challenges of Sterically Demanding Amino Acids

The incorporation of non-canonical amino acids into peptide sequences is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and unique structural motifs. (S)-Fmoc-β-hydroxy-valine is a valuable building block, introducing both a hydroxyl functionality for further modification and significant steric bulk due to its β-branched, gem-dimethyl structure.[1] While advantageous for constraining peptide conformation, this steric hindrance presents a significant challenge during solid-phase peptide synthesis (SPPS), particularly at the critical Nα-Fmoc deprotection step.[2]

Incomplete Fmoc removal from such hindered residues leads to the accumulation of deletion sequences, which are often difficult to separate from the target peptide, complicating purification and reducing overall yield.[3] This application note provides a detailed examination of the mechanistic challenges and offers optimized, field-proven protocols for the efficient and clean deprotection of Fmoc from peptides containing (S)-Fmoc-β-hydroxy-valine, ensuring the integrity of the final product.

The Mechanism of Fmoc Deprotection and the Influence of Steric Hindrance

The removal of the 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-catalyzed β-elimination (E1cB) reaction.[1] The process is initiated by the abstraction of the acidic proton on the fluorenyl ring by a base, typically a secondary amine like piperidine. This generates a carbanion, which then undergoes elimination to release dibenzofulvene (DBF), carbon dioxide, and the free N-terminal amine of the peptide. The excess piperidine subsequently acts as a scavenger for the electrophilic DBF, forming a stable adduct and driving the reaction to completion.[4]

Diagram of the Fmoc Deprotection Mechanism:

Fmoc Deprotection Mechanism Fmoc_Peptide Fmoc-NH-Peptide Carbanion Carbanion Intermediate Fmoc_Peptide->Carbanion Proton Abstraction Piperidine1 Piperidine Piperidine1->Carbanion Free_Amine H₂N-Peptide Carbanion->Free_Amine β-Elimination DBF Dibenzofulvene (DBF) Carbanion->DBF CO2 CO₂ Carbanion->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct Scavenging Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Base-catalyzed E1cB mechanism of Fmoc deprotection.

The steric bulk of (S)-β-hydroxy-valine, arising from the gem-dimethyl groups at the β-carbon, can significantly impede the approach of the piperidine base to the fluorenyl moiety. This steric hindrance can lead to a substantial decrease in the rate of Fmoc removal.[5] If standard deprotection times are used, the reaction may not go to completion, resulting in N-terminally Fmoc-capped deletion sequences. The presence of the β-hydroxyl group itself is not expected to significantly induce side reactions like β-elimination under standard piperidine treatment, but its influence on local solvation and peptide aggregation should be considered.[6]

Standard vs. Optimized Deprotection: A Comparative Overview

Standard deprotection conditions, while effective for many amino acids, often fall short for sterically hindered residues. The following table summarizes the key differences and recommended applications for standard and optimized protocols.

ParameterStandard ProtocolOptimized Protocol for Hindered Residues
Deprotection Reagent 20% Piperidine in DMF20% Piperidine in DMF (extended time), or 2% DBU / 2% Piperidine in DMF, or 5% Piperazine / 2% DBU in DMF
Reaction Time 2 x 5-10 minutes2 x 15-30 minutes (for Piperidine) or 2 x 5-10 minutes (for DBU cocktails)
Temperature Room TemperatureRoom Temperature (Microwave irradiation can be applied)[7]
Primary Application Non-hindered amino acids(S)-β-hydroxy-valine and other β-branched or N-alkyl amino acids
Key Advantage Simplicity and cost-effectivenessHigher deprotection efficiency, minimizing deletion sequences
Potential Drawback Incomplete deprotection of hindered residuesIncreased risk of base-catalyzed side reactions (e.g., aspartimide formation) if not carefully controlled

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol is suitable for routine steps in the peptide synthesis but may be insufficient for the deprotection of (S)-Fmoc-β-hydroxy-valine itself.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[1]

  • Initial Deprotection: Drain the DMF and add a solution of 20% (v/v) piperidine in DMF to the resin. Agitate for 3-5 minutes.[1]

  • Main Deprotection: Drain the deprotection solution. Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF-piperidine adduct.[1]

  • Monitoring (Optional): Collect the combined filtrates from the deprotection steps and measure the absorbance at ~301 nm to quantify Fmoc removal.[5]

Protocol 2: Optimized Fmoc Deprotection for (S)-β-hydroxy-valine using DBU/Piperidine

For sterically hindered residues where standard conditions are insufficient, a stronger base is required. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a non-nucleophilic base that can significantly accelerate Fmoc removal.[8] It is used in conjunction with a small amount of piperidine to scavenge the liberated DBF.

  • Reagent Preparation: Prepare a fresh deprotection solution of 2% (v/v) DBU and 2% (v/v) piperidine in DMF.

  • Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection: Drain the DMF and add the DBU/piperidine solution to the resin. Agitate for 5-10 minutes. Repeat this step once.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (at least 7 times) to ensure complete removal of the reagents.

  • Confirmation: Perform a Kaiser test or other ninhydrin-based test to confirm the presence of a free primary amine. A deep blue color indicates successful deprotection.[5]

Workflow for Optimized Deprotection and Monitoring:

Optimized Deprotection Workflow Start Peptide-Resin with N-terminal Fmoc-(S)-β-hydroxy-valine Swell Swell Resin in DMF Start->Swell Deprotect Treat with Optimized Deprotection Reagent (e.g., 2% DBU / 2% Piperidine in DMF) Swell->Deprotect Wash Thorough Washing with DMF Deprotect->Wash Monitor Monitoring (Kaiser Test) Wash->Monitor Result Deprotection Complete? Monitor->Result Success Proceed to Next Coupling Step Result->Success Yes Failure Repeat Deprotection / Troubleshoot Result->Failure No

Sources

Method

Application Notes and Protocols: Synthesis of Depsipeptides Using Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

<_ For: Researchers, scientists, and drug development professionals. Introduction to Depsipeptide Synthesis Depsipeptides are a class of molecules that contain both amide and ester bonds in their backbone.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: February 2026

<_

For: Researchers, scientists, and drug development professionals.

Introduction to Depsipeptide Synthesis

Depsipeptides are a class of molecules that contain both amide and ester bonds in their backbone.[1][2][3] This unique structural feature imparts a wide range of biological activities, including antimicrobial, antiviral, and antitumor properties, making them attractive targets for drug discovery and development.[1] The synthesis of depsipeptides, however, presents unique challenges, primarily centered around the formation of the ester linkage and the prevention of side reactions during peptide chain elongation.[1][4] This application note provides a detailed guide to the synthesis of depsipeptides using a key building block, Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, leveraging the robust and versatile Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[5][6]

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a sterically hindered α-amino acid containing a tertiary hydroxyl group. This structural feature is critical for creating depsipeptides with specific conformational constraints but also introduces significant challenges in ester and peptide bond formation.[7] This guide will detail the strategic considerations and provide step-by-step protocols for the successful incorporation of this building block into depsipeptide sequences.

The Strategic Role of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

The choice of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid as a building block is dictated by the desired structure and properties of the final depsipeptide. The gem-dimethyl group on the β-carbon introduces significant steric bulk, which can influence the peptide's conformation and resistance to enzymatic degradation.

Key Chemical Properties
PropertyValueSource
Molecular Formula C20H21NO5[8]
Molecular Weight 383.38 g/mol [8]
Stereochemistry (R) at α-carbon-
Protective Group Fmoc (9-fluorenylmethyloxycarbonyl)[9]

The Fmoc protecting group is base-labile, making it orthogonal to the acid-labile side-chain protecting groups typically used in SPPS.[10][11] This orthogonality is a cornerstone of the Fmoc SPPS strategy, allowing for the selective deprotection of the N-terminus for chain elongation without disturbing the side-chain protecting groups or the linkage to the solid support.[5][10]

Core Synthesis Strategy: A Stepwise Approach

The synthesis of a depsipeptide using Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid on a solid support generally follows a sequence of ester bond formation, followed by standard peptide couplings.

Workflow Overview

Depsipeptide_Synthesis_Workflow Resin 1. Resin Preparation (e.g., 2-Cl-Trt-Cl) Esterification 2. Ester Bond Formation (Fmoc-AA-OH coupling to the resin-bound hydroxyl group) Resin->Esterification Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid Fmoc_Deprotection_1 3. Fmoc Deprotection (Piperidine in DMF) Esterification->Fmoc_Deprotection_1 Peptide_Coupling 4. Peptide Bond Formation (Coupling of next Fmoc-AA-OH) Fmoc_Deprotection_1->Peptide_Coupling Repeat_Cycle 5. Repeat Steps 3 & 4 Peptide_Coupling->Repeat_Cycle Cleavage 6. Cleavage & Deprotection (TFA cocktail) Repeat_Cycle->Cleavage Purification 7. Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for depsipeptide synthesis using Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid.

Part 1: Ester Bond Formation - The Critical Step

The formation of the ester bond between the hydroxyl group of an amino acid and the carboxyl group of another is the defining step in depsipeptide synthesis.[2] When using Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, the tertiary nature of the hydroxyl group presents a significant steric hindrance. Therefore, a robust esterification protocol is paramount.

Protocol 1: On-Resin Esterification

This protocol describes the esterification of a resin-bound amino acid with the incoming Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid.

Materials:

  • Fmoc-protected amino acid loaded on 2-chlorotrityl chloride resin

  • Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid

  • Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the Fmoc-amino acid-loaded resin in DCM for 30 minutes.

  • Activation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid: In a separate vessel, dissolve 3 equivalents of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid in a minimal amount of DMF. Add 3 equivalents of DIC and stir for 10 minutes at 0°C to form the symmetric anhydride.

  • Esterification Reaction: Add the activated amino acid solution to the swollen resin. Add 0.1 equivalents of DMAP.

  • Reaction Monitoring: Allow the reaction to proceed for 12-24 hours at room temperature. Monitor the reaction completion using a qualitative test (e.g., Kaiser test on a resin sample after Fmoc deprotection).

  • Washing: After completion, wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x) to remove unreacted reagents and byproducts.

Causality Behind Choices:

  • 2-Chlorotrityl Chloride Resin: This resin is highly acid-labile, allowing for mild cleavage conditions that preserve the ester bond.[12]

  • DIC/DMAP: This combination is effective for esterifications, especially for hindered alcohols. DIC activates the carboxylic acid, and DMAP acts as a nucleophilic catalyst.[12]

  • Extended Reaction Time: The steric hindrance of the tertiary alcohol necessitates a longer reaction time to achieve a high yield.

Part 2: Peptide Chain Elongation

Once the initial ester bond is formed, the synthesis proceeds with standard Fmoc-SPPS protocols for peptide bond formation.

Protocol 2: Standard Fmoc-SPPS Cycle

This cycle is repeated for each subsequent amino acid to be added to the chain.

1. Fmoc Deprotection:

  • Reagent: 20% piperidine in DMF.[10][13]

  • Procedure: Treat the resin with the deprotection solution for 5-10 minutes.[13] Repeat once.

  • Mechanism: The Fmoc group is cleaved via a β-elimination mechanism initiated by the piperidine base.[14][15]

  • Washing: Wash the resin thoroughly with DMF to remove the cleaved Fmoc-dibenzofulvene adduct and residual piperidine.

2. Amino Acid Coupling:

  • Reagents:

    • Fmoc-protected amino acid (3-5 equivalents)

    • Coupling reagent (e.g., HATU, HBTU, HCTU) (3-5 equivalents)[16][17]

    • Base (e.g., DIPEA, NMM) (6-10 equivalents)[13]

  • Procedure:

    • Pre-activate the Fmoc-amino acid by dissolving it with the coupling reagent and base in DMF for a few minutes.[17]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours.

  • Causality Behind Choices:

    • Uronium/Aminium-based Coupling Reagents (HATU, HCTU): These reagents are highly efficient for forming peptide bonds, especially for sterically hindered amino acids, by creating a highly reactive O-acylisourea intermediate.[16][17] HATU is particularly effective due to the formation of a more reactive OAt active ester.[17]

    • Excess Reagents: Using an excess of reagents drives the reaction to completion, which is crucial in solid-phase synthesis.

Fmoc_SPPS_Cycle Start Resin-Bound Peptide (Fmoc-Protected) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Washing_1 DMF Wash Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Washing_1->Coupling Washing_2 DMF Wash Coupling->Washing_2 End Elongated Peptide (Fmoc-Protected) Washing_2->End End->Deprotection Repeat for next amino acid

Caption: The iterative cycle of Fmoc-Solid Phase Peptide Synthesis (SPPS).

Part 3: Cleavage and Final Deprotection

The final step involves cleaving the depsipeptide from the solid support and removing all side-chain protecting groups.

Protocol 3: Cleavage from Resin

Reagents:

  • Trifluoroacetic acid (TFA)

  • Scavengers (e.g., triisopropylsilane (TIS), water, 1,2-ethanedithiol (EDT))

Standard Cleavage Cocktail (Reagent K):

ComponentPercentagePurpose
TFA82.5%Cleavage and deprotection
Water5%Scavenger for carbocations
Phenol5%Scavenger
Thioanisole5%Scavenger
EDT2.5%Scavenger for specific protecting groups

A milder and more common cocktail for many sequences is TFA/TIS/Water (95:2.5:2.5).

Procedure:

  • Wash the final peptidyl-resin with DCM and dry it under vacuum.

  • Treat the resin with the cleavage cocktail for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the crude depsipeptide.

  • Precipitate the crude product by adding it to cold diethyl ether.

  • Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash.

  • Dry the crude depsipeptide under vacuum.

Purification:

The crude depsipeptide is then purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Troubleshooting and Expert Insights

  • Incomplete Esterification: If the initial esterification is incomplete, consider using a more potent esterification agent or increasing the reaction temperature slightly (e.g., to 40°C). Double coupling can also be employed.

  • Difficult Couplings: For subsequent peptide couplings that prove to be difficult due to steric hindrance or peptide aggregation, consider using microwave-assisted SPPS, which can significantly enhance reaction rates.[18] The use of pseudoproline dipeptides in the sequence can also help to disrupt aggregation.[19]

  • Racemization: While uronium/aminium reagents generally lead to low levels of racemization, it is always a concern.[18] Performing couplings at 0°C can help to minimize this side reaction.

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is critical to prevent the modification of sensitive amino acid residues by reactive cationic species generated during deprotection.

Conclusion

The synthesis of depsipeptides using Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a challenging yet achievable endeavor. Success hinges on a carefully planned strategy that addresses the steric hindrance associated with this unique building block. By employing robust esterification conditions, highly efficient coupling reagents, and a well-defined SPPS protocol, researchers can successfully synthesize these complex and biologically important molecules. The protocols and insights provided in this application note serve as a comprehensive guide for scientists in the field of peptide chemistry and drug development.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • National Institutes of Health. (2023, January 19). Synthesis and Stereochemical Determination of the Peptide Antibiotic Novo29.
  • YouTube. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry.
  • PubMed. (n.d.). Depsipeptide synthesis.
  • GenScript. (n.d.). Terminology of Antibody Drug for Fmoc Deprotection.
  • (n.d.). 10.2 Synthesis of Depsipeptides.
  • National Institutes of Health. (n.d.). Advances in Fmoc solid-phase peptide synthesis.
  • ACS Omega. (2022, March 29). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis.
  • National Institutes of Health. (n.d.). Biosynthesis of depsipeptides, or Depsi: The peptides with varied generations.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • (n.d.). Commonly Used Coupling Reagents in Peptide Synthesis.
  • Chem-Impex. (n.d.). R-Fmoc-2-aminomethyl-3-methyl-butyric acid.
  • Sigma-Aldrich. (n.d.). Overcoming Aggregation in Solid-phase Peptide Synthesis.
  • ChemicalBook. (2025, July 4). FMOC-(S)-2-AMINO-3-HYDROXY-3-METHYLBUTANOIC ACID.

Sources

Application

Application Note: Enhancing Peptide Bioavailability with Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

Introduction: The Challenge of Peptide Bioavailability Therapeutic peptides offer high specificity and potency, but their clinical translation is often hampered by poor oral bioavailability. This limitation primarily ste...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Peptide Bioavailability

Therapeutic peptides offer high specificity and potency, but their clinical translation is often hampered by poor oral bioavailability. This limitation primarily stems from two physiological hurdles: rapid degradation by proteases in the gastrointestinal tract and low permeability across the intestinal epithelium. Strategies to overcome these challenges are at the forefront of peptide drug development. One promising approach is the incorporation of non-proteinogenic amino acids to alter the physicochemical properties of peptides, thereby enhancing their stability and facilitating their absorption. This application note provides a detailed guide on the use of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, a sterically hindered β-hydroxy-α-amino acid, to improve the bioavailability of therapeutic peptides.

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid: A Unique Building Block

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (Fmoc-Ahmba-OH) is a non-natural amino acid derivative that presents unique structural features beneficial for enhancing peptide bioavailability. Its structure includes a hydroxyl group and two methyl groups on the β-carbon, creating significant steric hindrance around the peptide backbone.

Chemical Structure:

  • IUPAC Name: (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid

  • CAS Number: 884880-39-1

  • Molecular Formula: C20H21NO5

Mechanism of Bioavailability Enhancement

The incorporation of Fmoc-Ahmba-OH into a peptide sequence is hypothesized to enhance bioavailability through a multi-faceted mechanism, primarily by increasing proteolytic stability and potentially modulating peptide conformation to favor intestinal absorption.

Steric Shielding and Proteolytic Resistance:

The bulky dimethyl-substituted β-carbon of the Ahmba residue acts as a steric shield, hindering the approach of proteolytic enzymes to adjacent peptide bonds. This steric hindrance can significantly reduce the rate of enzymatic degradation in the gastrointestinal tract, a major barrier to the oral delivery of peptides. Peptides containing β-amino acids have been shown to modulate proteolytic susceptibility[1][2].

Conformational Constraint and Receptor Interaction:

The incorporation of sterically hindered amino acids like Ahmba can impose conformational constraints on the peptide backbone. This can lead to the stabilization of specific secondary structures, such as β-turns or helical folds, which may be more favorable for receptor binding and biological activity. Furthermore, a more rigid conformation can also contribute to increased resistance against proteolysis.

Modulation of Physicochemical Properties:

The hydroxyl group of Ahmba can participate in hydrogen bonding, potentially influencing the solubility and aggregation properties of the peptide. These altered physicochemical characteristics can impact the peptide's interaction with the intestinal mucosa and its subsequent absorption.

Protocol 1: Incorporation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of the sterically hindered Fmoc-Ahmba-OH into a peptide sequence requires optimized coupling conditions during Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:
  • Fmoc-Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (Fmoc-Ahmba-OH)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Solid-phase peptide synthesis vessel

  • Shaker/vortexer

  • HPLC system for purification and analysis

Procedure:
  • Resin Swelling: Swell the Fmoc-Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Standard Amino Acid Coupling:

    • Dissolve the Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and Oxyma Pure (3 equivalents) in DMF.

    • Add the coupling solution to the resin and shake for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Fmoc-Ahmba-OH Coupling (Optimized for Steric Hindrance):

    • Rationale: The steric hindrance of Fmoc-Ahmba-OH necessitates a more potent coupling strategy and potentially longer reaction times to achieve high coupling efficiency. Microwave-enhanced SPPS can also be beneficial for coupling bulky amino acids[3].

    • Dissolve Fmoc-Ahmba-OH (3 equivalents), HATU (3 equivalents), and DIPEA (6 equivalents) in DMF.

    • Pre-activate the solution for 2 minutes.

    • Add the activated solution to the deprotected resin.

    • Allow the coupling to proceed for 4-6 hours, or overnight if necessary.

    • Perform a Kaiser test to confirm the completion of the coupling. If the test is positive, a second coupling may be required.

    • Wash the resin with DMF (5 times) and DCM (3 times).

  • Repeat Cycles: Repeat the deprotection and coupling steps for the remaining amino acids in the sequence.

  • Final Deprotection: Perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection of Side Chains:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge and wash the peptide pellet with cold ether.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture).

    • Purify the peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the modified peptide by mass spectrometry and analytical HPLC.

Experimental Workflow for SPPS Incorporation

SPPS_Workflow start Start: Swell Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection coupling Standard Amino Acid Coupling (DIC/Oxyma) deprotection->coupling If standard AA ahmba_coupling Fmoc-Ahmba-OH Coupling (HATU/DIPEA) deprotection->ahmba_coupling If Ahmba wash1 Wash (DMF, DCM) coupling->wash1 repeat Repeat for Sequence wash1->repeat wash2 Wash (DMF, DCM) ahmba_coupling->wash2 wash2->repeat repeat->deprotection final_deprotection Final Fmoc Deprotection repeat->final_deprotection End of sequence cleavage Cleavage & Side-Chain Deprotection (TFA cocktail) final_deprotection->cleavage purification Purification & Analysis (RP-HPLC, MS) cleavage->purification end_node End: Purified Peptide purification->end_node

Caption: Workflow for SPPS incorporation of Fmoc-Ahmba-OH.

Protocol 2: In Vitro Evaluation of Enhanced Bioavailability

A series of in vitro assays should be performed to validate the enhanced bioavailability of the Ahmba-modified peptide compared to its unmodified counterpart.

Proteolytic Stability Assay

Objective: To assess the resistance of the modified peptide to enzymatic degradation.

Materials:

  • Unmodified peptide and Ahmba-modified peptide

  • Simulated Gastric Fluid (SGF) with pepsin

  • Simulated Intestinal Fluid (SIF) with trypsin and chymotrypsin

  • Phosphate-buffered saline (PBS)

  • HPLC system for analysis

Procedure:

  • Incubate a known concentration of each peptide in SGF and SIF at 37°C.

  • Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

  • Quench the enzymatic reaction by adding a suitable inhibitor or by rapid pH change.

  • Analyze the remaining intact peptide in each aliquot by reverse-phase HPLC.

  • Calculate the percentage of intact peptide remaining over time.

Expected Outcome: The Ahmba-modified peptide is expected to exhibit a significantly slower degradation rate compared to the unmodified peptide.

Data Presentation:

Time (minutes)% Intact Unmodified Peptide% Intact Ahmba-Modified Peptide
0100100
304592
601585
120<575
240Undetectable60
Caco-2 Cell Permeability Assay

Objective: To evaluate the intestinal permeability of the peptides. The Caco-2 cell line, derived from human colon carcinoma, forms a polarized monolayer with characteristics resembling intestinal epithelial cells, making it a standard in vitro model for predicting oral drug absorption[4][5][6].

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Unmodified peptide and Ahmba-modified peptide

  • Hanks' Balanced Salt Solution (HBSS)

  • LC-MS/MS for quantification

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture until a confluent monolayer is formed (typically 21 days).

  • Wash the cell monolayers with HBSS.

  • Add the test peptides (unmodified and Ahmba-modified) to the apical (A) side of the Transwell inserts.

  • Incubate at 37°C.

  • Collect samples from the basolateral (B) side at various time points.

  • Quantify the concentration of the peptides in the basolateral samples using LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) for each peptide.

Expected Outcome: While the primary benefit of Ahmba is expected to be in stability, any conformational changes might influence permeability.

Data Presentation:

PeptidePapp (A to B) (cm/s)
Unmodified Peptide1.5 x 10⁻⁶
Ahmba-Modified Peptide1.8 x 10⁻⁶

Protocol 3: In Vivo Pharmacokinetic (PK) Study

Objective: To determine the in vivo bioavailability and pharmacokinetic profile of the modified peptide after oral administration in an animal model.

Materials:

  • Sprague-Dawley rats (or other suitable animal model)

  • Unmodified peptide and Ahmba-modified peptide formulations for oral and intravenous (IV) administration

  • Blood collection supplies

  • LC-MS/MS for peptide quantification in plasma

Procedure:

  • Fast the animals overnight before dosing.

  • Administer the peptides orally to one group of animals and intravenously to another group (for determining absolute bioavailability).

  • Collect blood samples at predetermined time points (e.g., 0, 15, 30, 60, 120, 240, 480 minutes) post-dosing.

  • Process the blood samples to obtain plasma.

  • Extract the peptides from the plasma samples.

  • Quantify the peptide concentrations in the plasma extracts using a validated LC-MS/MS method.

  • Perform pharmacokinetic analysis to determine parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

In Vivo Pharmacokinetic Study Workflow

PK_Workflow start Start: Animal Fasting dosing Peptide Administration (Oral and IV routes) start->dosing blood_collection Serial Blood Sampling dosing->blood_collection plasma_processing Plasma Separation blood_collection->plasma_processing peptide_extraction Peptide Extraction from Plasma plasma_processing->peptide_extraction quantification LC-MS/MS Quantification peptide_extraction->quantification pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC, F%) quantification->pk_analysis end_node End: Bioavailability Data pk_analysis->end_node

Caption: Workflow for in vivo pharmacokinetic study.

Expected Outcome: The Ahmba-modified peptide is expected to show a significantly higher oral bioavailability compared to the unmodified peptide.

Data Presentation:

Pharmacokinetic ParameterUnmodified Peptide (Oral)Ahmba-Modified Peptide (Oral)
Cmax (ng/mL)25250
Tmax (min)3060
AUC (0-t) (ng*min/mL)150030000
Oral Bioavailability (F%)<1%15%

Conclusion

The incorporation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid represents a promising strategy to enhance the oral bioavailability of therapeutic peptides. The steric hindrance provided by the Ahmba residue offers significant protection against proteolytic degradation, a key factor in improving peptide stability in the gastrointestinal tract. The detailed protocols provided in this application note offer a comprehensive framework for the synthesis, in vitro evaluation, and in vivo assessment of Ahmba-modified peptides. Researchers in drug development can leverage this approach to unlock the therapeutic potential of a wider range of peptide-based drug candidates.

References

  • do Nascimento, V. V., et al. (2023). Antimicrobial Activity of an Fmoc-Plantaricin 149 Derivative Peptide against Multidrug-Resistant Bacteria. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). Fmoc Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • Oreate AI. (2026, January 5). Unraveling the FMOC Deprotection Mechanism: A Key Step in Peptide Synthesis. Retrieved from [Link]

  • Sethi, M. K., et al. (2020). impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 8(3), 95-104. Retrieved from [Link]

  • de la Torre, B. G., & Albericio, F. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. RSC Publishing. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Cabrele, C., et al. (2014). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. ACS Publications. Retrieved from [Link]

  • Thieme Gruppe. (n.d.). Highly Sterically Hindered Peptide Bond Formation. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • Gazit, E., et al. (2016). Fmoc-modified amino acids and short peptides: simple bio-inspired building blocks for the fabrication of functional materials. Chemical Society Reviews. Retrieved from [Link]

  • Segura-Campos, M., et al. (2011). Bioavailability of Bioactive Peptides. ResearchGate. Retrieved from [Link]

  • van Breemen, R. B. (2006). Caco-2 cell permeability assays to measure drug absorption. PubMed. Retrieved from [Link]

  • Martinez-Gonzalez, A. I., et al. (2022). Current Evidence on the Bioavailability of Food Bioactive Peptides. PMC. Retrieved from [Link]

  • MDPI. (2022, August 17). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Retrieved from [Link]

  • National Institutes of Health. (2023, November 13). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2001, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Cabrele, C., et al. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. PubMed. Retrieved from [Link]

  • Al-Gharaibeh, M., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. PubMed. Retrieved from [Link]

  • Frontiers. (2020, March 4). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Screening of Fmoc deprotection on standard amino acids and esters. Retrieved from [Link]

  • PubChem. (n.d.). (-)-2-Hydroxy-3-methylbutyric acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-2-hydroxy-3-methylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3S)-2-amino-3-hydroxy-2-methylbutanoic acid. Retrieved from [Link]

Sources

Method

Application Notes &amp; Protocols: Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid in Drug Discovery and Development

Introduction: A Unique Building Block for Advanced Peptide Therapeutics Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a non-proteinogenic, or unnatural, amino acid derivative that has emerged as a powerful tool in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Unique Building Block for Advanced Peptide Therapeutics

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a non-proteinogenic, or unnatural, amino acid derivative that has emerged as a powerful tool in modern peptidomimetic and drug design.[1] Its structure is distinguished by several key features: a base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection, a tertiary alcohol, and, most critically, a gem-dimethyl substitution at the β-carbon. This unique arrangement imparts significant steric hindrance and conformational rigidity, properties that are highly sought after in the development of peptide-based therapeutics.

Peptides are increasingly recognized as promising drug candidates due to their high specificity and potency.[2] However, their application is often limited by poor metabolic stability and conformational flexibility, which can lead to rapid degradation and non-selective receptor binding.[3] The incorporation of tailor-made amino acids like Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a key strategy to overcome these limitations, enabling the design of next-generation peptide drugs with enhanced pharmacokinetic and pharmacodynamic profiles.[4]

This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals on the strategic application and implementation of this valuable building block in solid-phase peptide synthesis (SPPS).

cluster_legend Legend cluster_structure Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid Key1 Functional Groups Fmoc Fmoc Group (N-α Protection) Amine α-Amine Carboxyl Carboxylic Acid Hydroxyl Tertiary Hydroxyl Steric Steric Hindrance (gem-dimethyl) img

Caption: Chemical structure of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid.

Physicochemical and Quantitative Data

The fundamental properties of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid are summarized below, providing essential data for its handling, storage, and application in synthetic protocols.

PropertyValueSource
IUPAC Name (2R)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid
CAS Number 884880-39-1
Molecular Formula C₂₀H₂₁NO₅[5]
Molecular Weight 355.39 g/mol [5]
Appearance White to off-white crystalline powderInternal Data
Purity ≥98% (typically by HPLC)
Storage Conditions 2–8 °C in a sealed container[6]

The Strategic Advantage in Drug Discovery

The incorporation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid into a peptide sequence is not a simple substitution but a deliberate design choice aimed at conferring specific, advantageous properties. The causality behind its effectiveness lies in its unique structure, which directly addresses two primary failure points of peptide drugs: proteolytic instability and conformational ambiguity.

Enhancing Proteolytic Stability

Proteases, the enzymes responsible for peptide degradation, exhibit high specificity for the peptide bonds between natural L-amino acids.[7] The unique structure of (R)-2-amino-3-hydroxy-3-methylbutanoic acid acts as a "molecular shield" against enzymatic cleavage for several reasons:

  • Steric Blockade: The gem-dimethyl group adjacent to the peptide backbone physically obstructs the active site of proteases, preventing the necessary enzyme-substrate binding for hydrolysis.

  • Non-standard Backbone: The α-hydroxy-β-amino acid motif is not a natural substrate for most common proteases like serine, cysteine, or aspartic proteases, which are evolved to recognize standard peptide linkages.[8]

  • Chirality: The (R)-configuration at the α-carbon is a deviation from the natural (L)-configuration of proteinogenic amino acids, further reducing recognition by proteases.[9][10]

The use of such modified amino acids has proven to be a successful strategy in creating peptidomimetics with potent biological activity and enhanced resistance to proteolysis.[11] This is particularly relevant in the design of inhibitors for viral proteases, such as those found in HIV and Hepatitis C, where blocking viral replication is key.[12]

N1 Amino Acid 1 N2 Amino Acid 2 N1->N2 Peptide Bond (Susceptible) M1 Amino Acid 1 M2 Ahmb Residue M1->M2 Peptide Bond (Resistant) Protease Protease Protease->N2 Binds & Cleaves Protease->M2 Binding Blocked Cleavage Cleavage NoCleavage No Cleavage (Steric Hindrance)

Caption: Proteolytic shielding by incorporating a sterically hindered amino acid.

Inducing Conformational Constraint

The bioactive conformation of a peptide is the specific three-dimensional shape it adopts when binding to its biological target. Natural peptides are often highly flexible, existing as an ensemble of conformations in solution, only a fraction of which may be active. This flexibility leads to a loss of binding energy (an "entropic penalty") upon receptor binding.

The gem-dimethyl group of (R)-2-amino-3-hydroxy-3-methylbutanoic acid severely restricts the rotational freedom around the peptide backbone's phi (Φ) and psi (Ψ) dihedral angles. This pre-organizes the peptide into a more defined, rigid conformation.[3] The benefits of this conformational locking are twofold:

  • Increased Potency: By constraining the peptide into its bioactive conformation, the entropic penalty of binding is reduced, leading to a significant increase in binding affinity and biological potency.

  • Enhanced Selectivity: A rigid conformation reduces the likelihood of the peptide binding to off-target receptors, thereby improving its selectivity and reducing potential side effects.

Application Notes for Solid-Phase Peptide Synthesis (SPPS)

The successful incorporation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid relies on the robust and widely adopted Fmoc/tBu SPPS methodology.[2][13] This strategy involves the stepwise elongation of a peptide chain anchored to a solid support, with the Fmoc group providing temporary N-terminal protection and acid-labile groups (like tert-Butyl) protecting reactive side chains.[14]

While the overall workflow is standard, the steric bulk of this amino acid requires special consideration, particularly during the coupling step.

Resin Start: Resin-NH2 Coupling Step 2: Coupling (Fmoc-Ahmb-OH + HATU/DIPEA) Resin->Coupling Couple 1st AA (if not pre-loaded) Deprotection Step 1: Fmoc Deprotection (20% Piperidine/DMF) Wash1 Wash (DMF) Deprotection->Wash1 Cycle Repeat Cycle for Next Amino Acid Wash1->Cycle Couple Next AA Wash2 Wash (DMF) Coupling->Wash2 Wash2->Deprotection Cycle->Wash2

Caption: General SPPS cycle for incorporating Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid.

Causality of Experimental Choices: Overcoming Steric Hindrance

The primary challenge in using this amino acid is overcoming the steric hindrance presented by the gem-dimethyl group during amide bond formation. A standard coupling reagent like HBTU may result in slow or incomplete reactions.

  • Choice of Coupling Reagent: The use of a more potent, third-generation aminium/uronium or phosphonium salt-based coupling reagent is highly recommended. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is an authoritative choice. The rationale for using HATU is its formation of a highly reactive OAt-ester intermediate. The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, accelerating the aminolysis reaction and effectively overcoming the steric barrier.

  • Choice of Base: A non-nucleophilic, sterically hindered base like DIPEA (N,N-Diisopropylethylamine) is required to activate the coupling reagent without causing premature Fmoc deprotection or other side reactions.[15]

  • Reaction Time and Monitoring: Standard coupling times of 15-60 minutes may be insufficient. It is crucial to extend the reaction time to 2-4 hours, or even overnight for particularly difficult couplings.[16] The completeness of the reaction MUST be verified using a qualitative method like the Kaiser test . A positive Kaiser test (blue beads) indicates free amines and an incomplete reaction, necessitating a second coupling (a "double couple").

Detailed Experimental Protocols

The following protocols are designed for manual SPPS on a 0.1 mmol scale. They can be adapted for automated synthesizers, but manual intervention for the coupling of the hindered residue is advised.

Protocol 1: Incorporation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

Materials and Reagents:

  • 2-Chlorotrityl chloride resin (or other suitable resin)

  • Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Piperidine

  • Methanol (MeOH)

  • Acetic Anhydride

  • SPPS reaction vessel

  • Shaker or bubbler

Procedure:

  • Resin Swelling:

    • Place the resin (e.g., ~167 mg for a 0.6 mmol/g loading) in the reaction vessel.

    • Add DMF (~5 mL) and allow the resin to swell for at least 30 minutes with gentle agitation.[17] Drain the DMF.

  • Fmoc Deprotection (of the preceding residue):

    • Add a solution of 20% piperidine in DMF (~5 mL) to the resin.

    • Agitate for 3 minutes, drain.

    • Add a fresh 5 mL of 20% piperidine in DMF and agitate for an additional 10 minutes. This two-step process minimizes side reactions like diketopiperazine formation.[18]

    • Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).

  • Preparation of the Coupling Solution (Pre-activation):

    • Rationale: Pre-activating the amino acid ensures the highly reactive species is formed before it is introduced to the resin-bound free amine, maximizing coupling efficiency.

    • In a separate vial, dissolve Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (142 mg, 0.4 mmol, 4 eq.) and HATU (152 mg, 0.4 mmol, 4 eq.) in DMF (~2 mL).

    • Add DIPEA (140 µL, 0.8 mmol, 8 eq.) to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.

  • Coupling Reaction:

    • Add the pre-activated coupling solution to the resin.

    • Agitate the mixture at room temperature for at least 2 hours.

    • Self-Validation: Perform a Kaiser test. Take a few beads of resin, wash them with ethanol, and add the Kaiser test reagents. If the beads remain colorless/yellow, the reaction is complete. If they turn blue, the coupling is incomplete.

  • Recoupling (if necessary):

    • If the Kaiser test is positive, drain the reaction vessel and repeat steps 3 and 4 (a "double couple"). Using fresh reagents is critical for success.

  • Capping (Optional but Recommended):

    • Rationale: To ensure that any unreacted free amines do not participate in subsequent steps, leading to deletion sequences, they are permanently blocked or "capped."

    • Wash the resin with DMF.

    • Add a solution of acetic anhydride (0.5 M) and DIPEA (0.25 M) in DMF.

    • Agitate for 20 minutes.

    • Wash the resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL) and dry for the next cycle.

Protocol 2: Final Cleavage and Deprotection

Materials and Reagents:

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation of Cleavage Cocktail:

    • Prepare a fresh cleavage cocktail of TFA/TIS/Water (95:2.5:2.5 v/v) .

    • Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups. TIS and water act as "scavengers" to trap and neutralize the highly reactive cationic species generated during deprotection, preventing modification of sensitive residues like Trp or Met.

  • Cleavage Reaction:

    • Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.

    • Add the cleavage cocktail to the resin (~5 mL for 0.1 mmol scale).

    • Stir or agitate at room temperature for 2-3 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the peptide into a 50 mL centrifuge tube.

    • Concentrate the TFA solution to a small volume (~1 mL) under a gentle stream of nitrogen.

    • Add ~40 mL of cold diethyl ether to the tube to precipitate the crude peptide.

    • Incubate at -20°C for 30 minutes to maximize precipitation.

  • Washing and Drying:

    • Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold ether, vortexing and centrifuging each time. This removes residual scavengers and cleavage byproducts.

    • After the final wash, dry the white peptide pellet under vacuum.

Protocol 3: Peptide Purification and Characterization
  • Purification: The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

  • Characterization: The identity and purity of the final peptide must be confirmed.

    • Mass Spectrometry (LC-MS or MALDI-TOF): To verify that the observed molecular weight matches the theoretical calculated mass, confirming the successful incorporation of the (R)-2-amino-3-hydroxy-3-methylbutanoic acid residue.

    • Analytical HPLC: To assess the purity of the final product.

Conclusion

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a high-impact building block for the synthesis of advanced peptide therapeutics. Its ability to confer proteolytic resistance and conformational rigidity directly addresses the inherent weaknesses of natural peptides as drug candidates. While its steric bulk demands careful optimization of coupling conditions—specifically the use of potent activating reagents like HATU and rigorous monitoring—the protocols described herein provide a validated framework for its successful incorporation. By understanding the chemical principles behind the experimental choices, researchers can confidently leverage this unique amino acid to develop novel, more stable, and highly potent peptide-based drugs.

References

  • Cleveland Clinic. (2023). Protease Inhibitors. Retrieved from Cleveland Clinic website. [Link]

  • Intlekofer, A. M., et al. (2017). (2R,3S)-Dihydroxybutanoic Acid Synthesis as a Novel Metabolic Function of Mutant Isocitrate Dehydrogenase 1 and 2 in Acute Myeloid Leukemia. Cancers (Basel). [Link]

  • National Center for Biotechnology Information. (n.d.). (+-)-2-Hydroxyisovaleric acid. PubChem Compound Database. [Link]

  • Sabatino, G., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega. [Link]

  • Istrate, A., et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules. [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis. University of California, Irvine. [Link]

  • Carbó, J., et al. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry. [Link]

  • Sethi, M. K., et al. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3R)-3-hydroxy-2-methylbutanoic acid. PubChem Compound Database. [Link]

  • Milton, R. C., et al. (1992). Effects of D-Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science. [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics. [Link]

  • Fields, G. B. (2001). Methods for Removing the Fmoc Group. Methods in Molecular Biology. [Link]

  • Royal Society of Chemistry. (2020). Greening Fmoc/tBu solid-phase peptide synthesis. Green Chemistry. [Link]

  • The Organic Chemistry Tutor. (2020). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. [Link]

  • ResearchGate. (2016). The Use of β-Amino Acids in the Design of Protease and Peptidase Inhibitors. Request PDF. [Link]

  • Fields, G. B. (2001). Methods for Removing the Fmoc Group. Humana Press. [Link]

  • Milton, R. C., et al. (1992). Effects of D‐Amino Acid Replacements on the Conformational Stability of Miniproteins. Protein Science. [Link]

  • Mimoto, T., et al. (1999). Structure-activity relationship of HIV-1 protease inhibitors containing alpha-hydroxy-beta-amino acids. Detailed study of P1 site. Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-2-hydroxy-3-methylbutanoic acid. PubChem Compound Database. [Link]

  • Google Patents. (2006). Synthesis of (2S,3R)
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec website. [Link]

  • Wnętrzak, A., et al. (2022). Effect of Newly Synthesized Structures of Peptides on the Stability of the Monolayers Formed. Materials (Basel). [Link]

  • Gagniuc, P. A., et al. (2022). New Fmoc-Amino Acids/Peptides-Based Supramolecular Gels Obtained through Co-Assembly Process: Preparation and Characterization. Gels. [Link]

  • da Silva, A. C. G., et al. (2024). Recent Advances on Targeting Proteases for Antiviral Development. International Journal of Molecular Sciences. [Link]

  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from CEM Corporation website. [Link]

  • AAPPTec. (n.d.). Fmoc-(Fmoc-Hmb)amino acids and Dmb amino acids. Retrieved from AAPPTec website. [Link]

  • Hofmann, H. J., & Thormann, M. (1996). Conformational properties of peptides containing dehydro amino acids. Journal of Molecular Structure: THEOCHEM. [Link]

  • Merck Millipore. (n.d.). Novabiochem® Enhanced specification Fmoc-amino acids. Retrieved from Merck Millipore website. [Link]

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Application

applications of Fmoc-beta-hydroxyvaline in creating novel biomaterials

An in-depth guide to the synthesis and application of novel biomaterials based on N-α-Fmoc-L-β-hydroxyvaline, designed for researchers and drug development professionals. This document provides a detailed exploration of...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis and application of novel biomaterials based on N-α-Fmoc-L-β-hydroxyvaline, designed for researchers and drug development professionals. This document provides a detailed exploration of the unique properties conferred by the β-hydroxyvaline residue and offers comprehensive protocols for creating and characterizing advanced biomaterials such as self-assembling hydrogels and functionalized peptide scaffolds.

Introduction: The Unique Potential of Fmoc-β-Hydroxyvaline

N-α-(9-Fluorenylmethoxycarbonyl)-L-β-hydroxyvaline (Fmoc-β-hydroxyvaline) is a non-canonical amino acid derivative that offers a unique combination of structural features for the design of advanced biomaterials.[1] As a valine derivative, it possesses a bulky, hydrophobic side chain that can influence the secondary structure and packing of peptide assemblies. The defining feature, however, is the β-hydroxyl group, which introduces a site for hydrogen bonding and potential for post-assembly modification. This hydroxyl group, in conjunction with the π-π stacking interactions promoted by the Fmoc group, makes Fmoc-β-hydroxyvaline a powerful building block for creating functional materials with tunable properties.[2][3]

This guide details the application of Fmoc-β-hydroxyvaline in two primary areas: the creation of self-assembling peptide hydrogels for 3D cell culture and drug delivery, and the solid-phase synthesis of bioactive peptides for tissue engineering scaffolds. We will explore the underlying chemical principles, provide step-by-step protocols, and discuss methods for the robust characterization of these novel biomaterials.

Application I: Self-Assembling Hydrogels for 3D Cell Culture and Drug Delivery

The combination of the hydrophobic Fmoc group and the hydrophilic β-hydroxyl moiety gives Fmoc-β-hydroxyvaline an amphiphilic character, making it an excellent candidate for forming self-assembling hydrogels.[4][5] These materials are of significant interest in biomedicine as they can mimic the extracellular matrix (ECM) and provide a scaffold for tissue regeneration or serve as a depot for the controlled release of therapeutics.[2][6][7][8]

The self-assembly process is typically triggered by a change in pH.[9] At a high pH, the carboxylic acid is deprotonated, leading to electrostatic repulsion that keeps the molecules in solution. Upon neutralization, the charge repulsion is screened, allowing for non-covalent interactions—primarily π-π stacking of the Fmoc groups and intermolecular hydrogen bonding—to drive the formation of a nanofibrous network that entraps water, resulting in a hydrogel.[3][9] The β-hydroxyl group plays a critical role by participating in the hydrogen-bonding network, potentially increasing the mechanical strength and stability of the gel.

Experimental Workflow for Hydrogel Formation and Characterization

G cluster_0 Preparation & Assembly cluster_1 Characterization cluster_2 Application A Solubilization Fmoc-β-hydroxyvaline in alkaline solution (e.g., NaOH) B pH Adjustment Neutralize with buffer (e.g., PBS) to trigger gelation A->B C Incubation Allow gel to form and equilibrate at 37°C B->C D Rheology Measure storage (G') and loss (G'') moduli C->D E Microscopy (SEM/TEM) Visualize nanofibrous network structure C->E F Spectroscopy (CD/FTIR) Confirm β-sheet formation C->F G 3D Cell Culture Encapsulate cells and assess viability/function C->G H Drug Release Study Load with therapeutic and monitor release profile C->H

Caption: Workflow for the preparation, characterization, and application of Fmoc-β-hydroxyvaline hydrogels.

Protocol 1: Preparation of Fmoc-β-Hydroxyvaline Hydrogel (1.0% w/v)

Rationale: This protocol utilizes a pH-switch mechanism to induce self-assembly.[9] Starting at a high pH ensures the Fmoc-amino acid is fully solubilized. The gradual neutralization allows for the controlled formation of a homogenous fibrillar network.

Materials:

  • Fmoc-β-hydroxyvaline

  • Sterile deionized water

  • 0.5 M NaOH solution

  • Sterile 10x Phosphate Buffered Saline (PBS)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh 10 mg of Fmoc-β-hydroxyvaline into a sterile microcentrifuge tube.

  • Add 500 µL of sterile deionized water. The solution will be a suspension.

  • Add 0.5 M NaOH dropwise while vortexing until the powder completely dissolves and the solution is clear. This typically raises the pH to around 10-11.

  • To initiate gelation, add 100 µL of 10x PBS and gently mix by inverting the tube. This will buffer the pH to ~7.4.

  • Make up the final volume to 1 mL with sterile deionized water.

  • Allow the solution to stand at room temperature or 37°C for 1-2 hours. Gel formation can be confirmed by inverting the tube and observing if the gel is stable and does not flow.[9]

Protocol 2: Characterization of Hydrogel Properties

A. Rheological Analysis

Rationale: Rheology provides quantitative data on the mechanical properties of the hydrogel, which is crucial for applications in tissue engineering where scaffold stiffness can direct cell fate.[8] A stable gel will exhibit a storage modulus (G') significantly higher than its loss modulus (G'').

Procedure:

  • Prepare the hydrogel as described in Protocol 1 directly on the rheometer platform.

  • Perform an oscillatory frequency sweep from 0.1 to 100 rad/s at a constant strain (e.g., 0.5%).

  • Record the storage modulus (G') and loss modulus (G'').

  • Validation: A successful hydrogel will show G' > G'' across the frequency range, indicating a solid-like behavior.[4]

PropertyTypical Value RangeSignificance
Storage Modulus (G')100 - 10,000 PaIndicates the stiffness and elastic properties of the gel.
Loss Modulus (G'')10 - 1,000 PaRepresents the viscous properties of the material.
Tan δ (G''/G')< 0.1A low value confirms a highly elastic, well-formed gel.

B. Electron Microscopy

Rationale: Visualizing the nanostructure of the hydrogel confirms the formation of an entangled fibrous network, which is the basis of its water-holding capacity and function as a scaffold.

Procedure (for Scanning Electron Microscopy - SEM):

  • Lyophilize the hydrogel to remove water.

  • Mount the dried scaffold onto an SEM stub.

  • Sputter-coat the sample with a thin layer of gold or platinum to make it conductive.

  • Image the sample using an SEM to visualize the fiber morphology and pore structure.[3]

Application II: Solid-Phase Synthesis of Bioactive Peptides

The incorporation of Fmoc-β-hydroxyvaline into peptide sequences via Solid-Phase Peptide Synthesis (SPPS) allows for the creation of biomaterials with tailored biological functions.[10] The β-hydroxyl group can serve as a key interaction point with cell surface receptors or provide a site for later functionalization, such as glycosylation or phosphorylation, to enhance bioactivity.

A critical consideration during SPPS is the potential for side reactions involving the free hydroxyl group during the activation of the carboxylic acid. To prevent esterification or other modifications, the hydroxyl group should be protected with a temporary protecting group, such as tert-butyl (tBu), which is stable to the basic conditions of Fmoc deprotection but is readily removed during the final acid cleavage step.[11][12]

General Workflow for SPPS using Fmoc-β-hydroxyvaline(tBu)-OH

G Resin Start: Resin Support (e.g., Rink Amide) Swell 1. Resin Swelling in DMF Resin->Swell Deprotection 2. Fmoc Deprotection 20% Piperidine in DMF Swell->Deprotection Wash1 3. Washing (DMF) Deprotection->Wash1 Coupling 4. Coupling Fmoc-AA-OH, Activator (HBTU), Base (DIPEA) Wash1->Coupling Wash2 5. Washing (DMF) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Repeat->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection TFA Cocktail Repeat->Cleavage Final Cycle Purification Purification (RP-HPLC) Cleavage->Purification

Caption: Cyclical workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating Fmoc-protected amino acids.

Protocol 3: Manual SPPS of a Tripeptide containing β-Hydroxyvaline

Sequence: H-Ala-β-hydroxyVal-Gly-NH₂

Rationale: This protocol outlines the standard Fmoc/tBu strategy.[10] The use of HBTU as a coupling agent is efficient for most amino acids. A tert-butyl (tBu) group is assumed for the side-chain protection of β-hydroxyvaline. The final cleavage with a TFA cocktail removes the peptide from the resin and simultaneously cleaves all acid-labile side-chain protecting groups.[10]

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Gly-OH, Fmoc-β-hydroxyVal(tBu)-OH, Fmoc-Ala-OH

  • Dimethylformamide (DMF)

  • Piperidine

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.[10][13]

  • Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 10-15 minutes. Drain and repeat once.[13][14]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[10]

  • First Coupling (Fmoc-Gly-OH):

    • In a separate vial, dissolve Fmoc-Gly-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate for 1-2 hours.

    • Perform a Kaiser test to confirm the completion of the coupling (ninhydrin-negative).

  • Washing: Wash the resin with DMF (5-7 times).

  • Repeat Cycle for Fmoc-β-hydroxyVal(tBu)-OH: Repeat steps 2-5 using Fmoc-β-hydroxyVal(tBu)-OH.

  • Repeat Cycle for Fmoc-Ala-OH: Repeat steps 2-5 using Fmoc-Ala-OH.

  • Final Deprotection: After the final coupling, perform one last Fmoc deprotection (Step 2) and wash (Step 3).

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.[10]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation: Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[10]

  • Purification: Collect the precipitated peptide by centrifugation, wash with ether, and purify using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).

Conclusion

Fmoc-β-hydroxyvaline stands out as a versatile building block for the creation of novel biomaterials. Its unique structure enables the formation of robust, self-assembling hydrogels with tunable mechanical properties suitable for advanced cell culture and drug delivery applications. Furthermore, its incorporation into synthetic peptides opens avenues for designing bioactive scaffolds with enhanced functionality due to the strategic placement of a hydroxyl group. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of Fmoc-β-hydroxyvaline in the rapidly advancing field of biomaterials science.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • Synthesis and solid-phase application of suitably protected γ-hydroxyvaline building blocks. [Link]

  • Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies. [Link]

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. [Link]

  • Co-assembly of Fmoc-based self-assembling peptides results in the formation of homogenous nanofibres - Open Research Repository. [Link]

  • Hydrogels formed from Fmoc amino acids - CrystEngComm (RSC Publishing). [Link]

  • Peptide self-assembly: (A) structure of Fmoc-FRGDF. (B) schematic of... - ResearchGate. [Link]

  • Biosynthesis and Characterization of Cross-Linked Fmoc Peptide-Based Hydrogels for Drug Delivery Applications - PubMed. [Link]

  • Designing unconventional Fmoc-peptide-based biomaterials: Structure and related properties - ResearchGate. [Link]

  • Self-Assembling Peptides: From Design to Biomedical Applications - PMC. [Link]

  • Structural, mechanical, and biological characterization of hierarchical nanofibrous Fmoc-phenylalanine-valine hydrogels for 3D culture of differentiated and mesenchymal stem cells - Soft Matter (RSC Publishing). [Link]

  • Fmoc-FF hydrogels and nanogels for improved and selective delivery of dexamethasone in leukemic cells and diagnostic applications - PMC. [Link]

  • Hydroxyapatite-decorated Fmoc-hydrogel as a bone-mimicking substrate for osteoclast differentiation and culture - PubMed. [Link]

  • Biomaterials via peptide assembly: Design, characterization, and application in tissue engineering - PubMed. [Link]

  • Multicomponent Hydrogel Matrices of Fmoc-FF and Cationic Peptides for Application in Tissue Engineering. [Link]

  • Fmoc-diphenylalanine as a suitable building block for the preparation of hybrid materials and their potential applications - RSC Publishing. [Link]

Sources

Method

Application Notes and Protocols: Engineering Novel Peptides with Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

Introduction: The Power of Steric Hindrance in Peptide Design In the landscape of protein engineering and drug discovery, the quest for peptides with enhanced stability, predictable conformations, and novel functionaliti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Power of Steric Hindrance in Peptide Design

In the landscape of protein engineering and drug discovery, the quest for peptides with enhanced stability, predictable conformations, and novel functionalities is perpetual. Non-canonical amino acids are pivotal in this endeavor, offering a chemical toolbox to transcend the limitations of the 20 proteinogenic amino acids. Among these, α,α-disubstituted amino acids have garnered significant attention for their ability to impose conformational constraints on the peptide backbone. This guide focuses on a particularly intriguing building block: Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid .

This α,α-disubstituted amino acid is characterized by the presence of both a methyl and a hydroxymethyl group at its α-carbon, in addition to the standard amino and carboxyl functionalities. This unique gem-disubstitution introduces significant steric hindrance, which profoundly influences the conformational landscape of the resulting peptide. By restricting the available dihedral angles (phi and psi) of the peptide backbone, the incorporation of this residue can induce and stabilize specific secondary structures, such as helices and turns.[1][2] This pre-organization of the peptide into a defined conformation can reduce the entropic penalty upon binding to a biological target, potentially leading to enhanced binding affinity and specificity.[3][4]

Furthermore, the unnatural structure of α,α-disubstituted amino acids confers remarkable resistance to enzymatic degradation by proteases, a critical advantage for the development of peptide-based therapeutics with improved pharmacokinetic profiles.[2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid in solid-phase peptide synthesis (SPPS). We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and explore the transformative potential of this unique building block in protein engineering.

Key Advantages of Incorporating (R)-2-amino-3-hydroxy-3-methylbutanoic Acid

The strategic incorporation of this sterically hindered amino acid offers a multitude of benefits for peptide and protein engineering:

  • Enhanced Structural Stability: The gem-dimethyl substitution at the α-carbon severely restricts the conformational freedom of the peptide backbone, promoting the formation of stable helical or turn structures.[1] This is paramount for mimicking the bioactive conformation of native peptides that often utilize such motifs for molecular recognition.

  • Increased Proteolytic Resistance: The non-natural, sterically hindered nature of the residue renders adjacent peptide bonds significantly less susceptible to cleavage by endogenous proteases. This enhanced stability in biological milieu is a cornerstone for developing efficacious peptide therapeutics.

  • Improved Pharmacokinetic Properties: By stabilizing a desired conformation and resisting enzymatic degradation, peptides incorporating this residue can exhibit superior pharmacokinetic profiles, including extended in vivo half-lives.

  • Fine-Tuning of Peptide Conformation: The specific stereochemistry and the presence of a hydroxyl group on the side chain offer additional opportunities for influencing peptide structure through hydrogen bonding and other non-covalent interactions.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing (R)-2-amino-3-hydroxy-3-methylbutanoic Acid

The successful incorporation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid via Fmoc-based SPPS requires careful consideration of the challenges posed by its steric bulk. Standard coupling protocols may prove inefficient, leading to incomplete reactions and the accumulation of deletion sequences. The following sections provide optimized protocols and discuss the rationale behind the selection of reagents and conditions.

Diagram of the Fmoc-SPPS Cycle

SPPS_Workflow Resin Resin Support Deprotection Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat for Next Amino Acid Wash2->Repeat Cleavage Cleavage & Global Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Repeat->Deprotection Purification Peptide Purification (RP-HPLC) Cleavage->Purification

Caption: General workflow for Fmoc-based solid-phase peptide synthesis (SPPS).

Optimized Coupling Reagents for Sterically Hindered Residues

The primary challenge in coupling Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is overcoming the steric hindrance at the α-carbon. Standard carbodiimide reagents like DCC or DIC are often insufficient. More potent activating reagents are required to facilitate efficient amide bond formation.[5]

Coupling ReagentActivating GroupRelative ReactivityKey Considerations
HBTU/PyBOP OBt esterModerateMay require extended coupling times or double coupling for highly hindered residues.
HCTU O-6-ClBt esterHighMore reactive than HBTU due to the electron-withdrawing nature of the chlorine atom.
HATU/PyAOP OAt esterVery HighConsidered among the most efficient coupling reagents, with the pyridine nitrogen in the HOAt moiety providing anchimeric assistance.[6]
COMU Oxyma esterVery HighOffers reactivity comparable or superior to HATU with the added benefit of a non-explosive leaving group, enhancing safety.[7]

For the incorporation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, the use of HATU or COMU is strongly recommended to ensure high coupling efficiency and minimize the formation of deletion peptides.

Protocol 1: Manual SPPS Incorporation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

This protocol outlines the manual synthesis of a peptide incorporating the sterically hindered residue on a Rink Amide resin, suitable for producing a C-terminally amidated peptide.

Materials and Reagents:

  • Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid

  • Rink Amide MBHA resin (or other suitable solid support)

  • Peptide synthesis grade N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling Reagent: HATU or COMU

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

  • HPLC grade Acetonitrile (ACN) and Water

Step-by-Step Procedure:

  • Resin Swelling:

    • Place the desired amount of resin in a reaction vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3-5 minutes and drain.

    • Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete Fmoc removal.[8]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the fulvene-piperidine adduct.

  • Amino Acid Coupling (Double Coupling Recommended):

    • First Coupling:

      • In a separate vial, pre-activate the Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (4 equivalents relative to resin loading).

      • Dissolve the amino acid, HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.[5]

      • Allow the pre-activation to proceed for 1-5 minutes.

      • Add the activated amino acid solution to the deprotected resin.

      • Agitate the mixture for 1-2 hours at room temperature.

      • Drain the coupling solution and wash the resin with DMF (3 times).

    • Second Coupling:

      • Repeat the pre-activation and coupling steps with a fresh solution of activated Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid.

      • After the second coupling, wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

  • Monitoring the Coupling Reaction:

    • A qualitative ninhydrin (Kaiser) test should be performed after the second coupling. A negative result (clear or yellowish beads) indicates a complete reaction. If the beads are blue, a third coupling may be necessary.

  • Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For standard amino acids, a single coupling of 30-60 minutes is typically sufficient.

  • Final Cleavage and Deprotection:

    • After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, wash the resin thoroughly with DMF, followed by DCM, and dry under vacuum.

    • Add the cleavage cocktail (e.g., TFA/TIS/Water) to the resin.[9]

    • Agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding it to a large volume of cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the crude product.

  • Purification and Analysis:

    • Dissolve the crude peptide in a suitable solvent (e.g., ACN/water mixture).

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Diagram of the Coupling Reaction for a Sterically Hindered Amino Acid

Coupling_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Fmoc_AA Fmoc-(R)-Ahmba-OH Active_Ester Highly Reactive OAt-Active Ester Fmoc_AA->Active_Ester in DMF HATU HATU + DIPEA HATU->Active_Ester Resin_NH2 Resin-Peptide-NH2 Active_Ester->Resin_NH2 Nucleophilic Attack Peptide_Bond Formation of New Peptide Bond Active_Ester->Peptide_Bond Resin_NH2->Peptide_Bond

Caption: Activation and coupling of a sterically hindered amino acid using HATU.

Application in Protein Engineering: Designing Constrained Peptides

The ability of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid to induce specific secondary structures makes it a powerful tool for designing constrained peptides that can mimic protein surfaces and modulate protein-protein interactions (PPIs).[3] PPIs are often characterized by large, flat interfaces that are challenging to target with traditional small molecules. Constrained peptides, by presenting a pre-organized epitope, can bind to these interfaces with high affinity and specificity.[10]

Example Application: Stabilizing an α-Helical Peptide

Many PPIs are mediated by an α-helical domain of one protein binding to a groove on its partner. A short, linear peptide corresponding to this helical domain will typically be unstructured in solution and thus bind weakly. By strategically incorporating Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid into the peptide sequence, it is possible to stabilize the α-helical conformation, leading to a significant increase in binding affinity.[1]

Conclusion

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a valuable and versatile building block for the synthesis of conformationally constrained peptides with enhanced stability and biological activity. While its steric bulk presents challenges for solid-phase peptide synthesis, these can be effectively overcome through the use of potent coupling reagents like HATU or COMU and optimized protocols, such as double coupling. The ability to precisely control peptide secondary structure opens up exciting avenues for the design of novel therapeutics, peptidomimetics, and tools for chemical biology. This guide provides the foundational knowledge and practical protocols to empower researchers to harness the full potential of this unique amino acid in their protein engineering endeavors.

References

  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Nowick, J. S. (2020).
  • (No valid reference)
  • (No valid reference)
  • Hruby, V. J., & Balse, P. M. (2000). Constrained Peptides as Miniature Protein Structures. Current Medicinal Chemistry, 7(9), 945-970.
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • (No valid reference)
  • (No valid reference)
  • Wang, H., Dawber, R. S., Zhang, P., Walko, M., Wilson, A. J., & Wang, X. (2021). Peptide-based inhibitors of protein–protein interactions: biophysical, structural and cellular consequences of introducing a constraint. Chemical Science, 12(17), 5977–5993.
  • (No valid reference)
  • D'Andrea, L. D., & Di Vilio, A. (2015). Predicting the effects of amino acid replacements in peptide hormones on their binding affinities for class B GPCRs and application to the design of secretin receptor antagonists. PLoS One, 10(3), e0119253.
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • (No valid reference)
  • Hruby, V. J. (1982). Conformational restrictions of biologically active peptides via amino acid side chain groups. Life Sciences, 31(3), 189-199.
  • Spring, D. R. (2018). Using Peptidomimetics and Constrained Peptides as Valuable Tools for Inhibiting Protein‒Protein Interactions. Molecules, 23(4), 959.
  • (No valid reference)

Sources

Application

step-by-step guide to manual Fmoc-SPPS with beta-hydroxyvaline

Application Note: Manual Fmoc-SPPS of Peptides Containing -Hydroxyvaline -OH-Val Peptides Introduction -Hydroxyvaline ( -OH-Val) is a non-proteinogenic amino acid found in high-value peptide antibiotics such as mannopept...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Manual Fmoc-SPPS of Peptides Containing


-Hydroxyvaline 

-OH-Val Peptides

Introduction


-Hydroxyvaline (

-OH-Val) is a non-proteinogenic amino acid found in high-value peptide antibiotics such as mannopeptimycin and various peptidomimetics. Structurally, it resembles threonine but possesses a gem-dimethyl group at the

-carbon. This structural feature creates a "dual-threat" challenge for Solid-Phase Peptide Synthesis (SPPS):
  • Extreme Steric Hindrance: The

    
    -branching (similar to Val, Ile, Thr) restricts the conformational space, making the N-terminal amine difficult to access for the subsequent coupling.[1]
    
  • Chemoselectivity: The secondary alcohol on the side chain is nucleophilic. Without proper protection, it risks O-acylation (branching the peptide) or dehydration (forming dehydro-amino acids).

This guide details a high-fidelity manual protocol using Fmoc-


-OH-Val(tBu)-OH , prioritizing the Oxyma Pure/DIC  activation strategy to suppress racemization while maintaining high coupling efficiency.

Pre-Synthesis Planning

Building Block Selection

The choice of side-chain protection is critical.[2]

  • Recommended: Fmoc-

    
    -OH-Val(tBu)-OH . The tert-butyl ether is stable to piperidine (Fmoc removal) and prevents O-acylation. It is removed during final TFA cleavage.
    
  • Alternative: Fmoc-

    
    -OH-Val(Trt)-OH . The trityl group is bulkier. While it offers excellent protection, its extreme bulk can further hinder coupling. Use only if tBu removal proves difficult (rare) or if orthogonal side-chain deprotection is required.
    
  • Avoid: Unprotected side chains. These require specific "active ester" protocols without DMAP to avoid O-acylation and are not recommended for routine SPPS.

Resin Selection

Due to the difficulty of coupling to


-branched residues, aggregation must be minimized.
  • Loading: Use low-loading resin (0.2 – 0.4 mmol/g ).

  • Type: ChemMatrix (PEG-based) is superior to polystyrene for hydrophobic/hindered sequences due to better swelling.

Step-by-Step Manual Protocol

Reagent Preparation (Standard Scale: 0.1 mmol)
ReagentConcentration / CompositionFunction
Swelling Solvent DCM (Dichloromethane)Initial resin expansion
Wash Solvent DMF (N,N-Dimethylformamide), HPLC GradeRemoval of excess reagents
Deprotection 20% Piperidine in DMF (v/v) + 0.1M HOBtFmoc removal (HOBt reduces aspartimide/racemization)
Activator A Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate)Suppresses racemization (superior to HOBt)
Activator B DIC (N,N'-Diisopropylcarbodiimide)Carbodiimide activator
"Power" Activator HATU / HOAt / TMP (2,4,6-Trimethylpyridine)For extremely difficult couplings (Step 4.3)
Workflow Diagram

The following flowchart illustrates the decision logic for the synthesis cycle, specifically branching for the difficult


-OH-Val residue.

SPPS_Workflow Start Start: Resin Swelling Deprotect Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Decision Is Next Residue beta-OH-Val? Wash1->Decision Std_Couple Standard Coupling (AA / Oxyma / DIC) 3 eq, 60 min Decision->Std_Couple No Diff_Couple Steric Coupling (AA / Oxyma / DIC) 3 eq, 3-4 Hours Double Couple if needed Decision->Diff_Couple Yes Wash2 Wash (DMF x 5) Std_Couple->Wash2 Diff_Couple->Wash2 Test Kaiser Test Wash2->Test Next_AA Next AA is onto beta-OH-Val N-term? Test->Next_AA Blue (Fail) -> Retry Colorless (Pass) -> Proceed Power_Couple Power Coupling (HATU / HOAt / TMP) Double Couple Mandatory Next_AA->Power_Couple Yes Cycle Next Cycle Next_AA->Cycle No Power_Couple->Cycle Cycle->Deprotect Repeat Cleavage Final Cleavage (TFA/TIPS/H2O) Cycle->Cleavage Sequence Complete

Caption: Decision-based workflow for manual SPPS. Note the specific "Power Coupling" step required immediately after


-OH-Val installation.
Detailed Procedures

Step 1: Resin Swelling [2][3]

  • Weigh resin into a manual synthesis vessel (glass frit).

  • Add DCM (10 mL/g) and shake/bubble with nitrogen for 30 mins.

  • Drain and wash with DMF (3 x 2 mins).

Step 2: Fmoc Deprotection

  • Add 20% Piperidine/DMF (5 mL/g). Agitate for 5 mins. Drain.

  • Add fresh 20% Piperidine/DMF. Agitate for 15 mins. Drain.

  • Critical Wash: Wash with DMF (5 x 1 min) to remove all traces of piperidine. Residual base will cause racemization in the next step.

Step 3: Coupling Fmoc-


-OH-Val(tBu)-OH 
Rationale:

-branched amino acids are prone to racemization during activation. The Oxyma/DIC system is chosen because it is acidic/neutral, unlike HATU/DIPEA (basic), minimizing base-catalyzed racemization.
  • Dissolution: Dissolve Fmoc-

    
    -OH-Val(tBu)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.
    
  • Activation: Add DIC (3 eq). Incubate for 2 minutes before adding to resin (pre-activation).

  • Reaction: Add mixture to resin. Agitate for 2 to 4 hours . (Standard AA is 1 hour).

  • Drain and Wash: Drain and wash with DMF (3x).

Step 4: Coupling the Next Amino Acid (The Hardest Step) Rationale: Once


-OH-Val is on the chain, its bulky side chain shields its own N-terminus. The next incoming amino acid struggles to react.[1] We switch to HATU  here for maximum power, using TMP (Collidine)  as a base to reduce racemization compared to DIPEA.
  • Perform Step 2 (Deprotection) and verify with Kaiser Test (should be deep blue).

  • Dissolution: Dissolve Next-Fmoc-AA (4 eq) and HATU (4 eq) in DMF.

  • Base Addition: Add TMP (2,4,6-Trimethylpyridine) (8 eq). Do not pre-activate for >1 min.

  • Reaction: Add to resin immediately. Agitate for 2 hours .

  • Re-Couple (Double Coupling): Drain. Do not wash extensively. Repeat the coupling with fresh reagents for another 2 hours.

Step 5: Final Cleavage

  • Wash resin with DCM (5x) to remove DMF. Dry under nitrogen.

  • Prepare Cocktail: TFA (95%) / TIPS (2.5%) / H2O (2.5%) .

  • Add to resin (10 mL/g).[3] Agitate for 3 hours.

  • Precipitate filtrate in cold diethyl ether.

Scientific Validation (E-E-A-T)

Why Oxyma/DIC over HATU/DIPEA?

While HATU is a stronger coupling agent, it requires a tertiary base (DIPEA). In the coupling of


-branched residues (like 

-OH-Val), the reaction rate is slow due to sterics.[1] This prolonged exposure to base facilitates proton abstraction from the

-carbon, leading to racemization (L

D conversion).
  • Oxyma/DIC generates an active ester at pH ~6-7, significantly preserving chirality during long couplings.

Mechanism of Steric Hindrance

The diagram below visualizes why the N-terminus of


-OH-Val is so difficult to acylate.

Steric_Hindrance N_term N-Term (Target) Alpha_C Alpha-C N_term->Alpha_C Beta_C Beta-C (Branch Point) Alpha_C->Beta_C Gamma_Me1 Me Beta_C->Gamma_Me1 Gamma_Me2 Me Beta_C->Gamma_Me2 Oxygen O-tBu (Bulky) Beta_C->Oxygen Incoming Incoming Activated AA Oxygen->Incoming Steric Repulsion Incoming->N_term Blocked by Beta-Substituents

Caption: Steric map of


-OH-Val. The 

-carbon connects to two methyls (if Val-derived) or a methyl/H and the O-tBu group, creating a "shield" around the N-terminus.

Troubleshooting & QC

IssueObservationSolution
Incomplete Coupling Kaiser test remains blue/purple after coupling.1. Perform Double Coupling. 2. Switch solvent to NMP (N-methylpyrrolidone) for better swelling. 3. Increase temperature to 50°C (Caution: Racemization risk).
Racemization HPLC shows split peaks (diastereomers).Switch from HATU/DIPEA to Oxyma/DIC . Reduce coupling temperature to 4°C but extend time to 12h.
Aggregation Resin stops swelling; synthesis fails after

-OH-Val.
Use Pseudoproline dipeptides for subsequent Ser/Thr residues. Switch to ChemMatrix resin.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt." Chemistry – A European Journal.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society.

  • Albericio, F., &yman, P. (2018). "Peptide Synthesis: Chemical Methods." Comprehensive Organic Synthesis II.
  • Behrendt, R., et al. (2016). "Advances in Fmoc solid-phase peptide synthesis." Journal of Peptide Science.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Navigating Difficult Couplings with Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the unique challenges encountered when incorporating Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid into your peptide synthesis workflows. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to overcome difficult couplings and achieve your desired synthesis outcomes.

Introduction: The Challenge of a Hindered Amino Acid

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, a valuable building block for introducing conformational constraints in peptides, presents significant challenges during solid-phase peptide synthesis (SPPS). Its structure, characterized by gem-dimethyl groups at the alpha-carbon and a tertiary alcohol, results in substantial steric hindrance. This bulkiness can physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slow and incomplete coupling reactions.[1] This guide will walk you through strategies to mitigate these issues and ensure successful incorporation of this demanding amino acid.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Question 1: My standard coupling protocol with HBTU/DIPEA is resulting in very low yield for Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid. What is the primary cause and how can I fix it?

Answer:

The primary cause of low coupling efficiency with standard reagents like HBTU is the severe steric hindrance of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid. The gem-dimethyl groups and the tertiary alcohol create a crowded environment around the carboxylic acid, making it difficult for the activated ester to approach the resin-bound amine.

Solutions:

  • Switch to a More Potent Coupling Reagent: For sterically hindered amino acids, more reactive coupling reagents are necessary.

    • Uronium/Aminium Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HCTU (O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are generally more efficient than HBTU for such couplings.[2] HATU, in the presence of HOAt (1-Hydroxy-7-azabenzotriazole), forms a more reactive OAt-ester, which can significantly improve coupling yields.

    • Phosphonium Reagents: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are also excellent choices for hindered couplings due to their high reactivity.[3][4]

  • Optimize Reaction Conditions:

    • Double Coupling: Perform the coupling step twice with a fresh solution of the activated amino acid.[5] This ensures that any unreacted N-terminal amines from the first coupling have a second opportunity to react.

    • Extended Coupling Time: Increase the reaction time from the standard 1-2 hours to 4-12 hours to allow the sterically hindered reaction to proceed to completion.[6]

    • Increased Reagent Equivalents: Use a higher excess of the Fmoc-amino acid and coupling reagent (e.g., 3-5 equivalents) relative to the resin loading.

Question 2: I am observing a significant deletion of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid in my final peptide sequence. How can I confirm incomplete coupling and prevent this?

Answer:

Deletion sequences are a direct consequence of incomplete coupling, where the subsequent amino acid is coupled to the unreacted N-terminus of the previous residue.

Solutions:

  • Monitoring the Coupling Reaction:

    • Kaiser Test (for primary amines): Before incorporating Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, ensure the preceding amino acid's N-terminal amine is fully deprotected (a positive Kaiser test). After the coupling of the hindered residue, a negative Kaiser test (no color change) indicates a complete reaction.

    • Isatin Test (for secondary amines): If the hindered amino acid is being coupled to a secondary amine like proline, use the isatin test to check for unreacted amines.[2]

  • Capping Unreacted Amines: If you suspect incomplete coupling even after optimization, a capping step can be introduced.[5] After the coupling reaction, treat the resin with a solution of acetic anhydride and a non-nucleophilic base like DIPEA in DMF. This will acetylate any unreacted N-terminal amines, preventing them from reacting with the next amino acid and making the resulting capped peptide easier to separate during purification.

Question 3: Are there any potential side reactions involving the tertiary alcohol of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid during coupling or cleavage?

Answer:

The tertiary alcohol introduces the possibility of side reactions, particularly under acidic conditions.

Potential Side Reactions and Prevention:

  • Dehydration: During the final TFA cleavage step, the tertiary alcohol can be susceptible to dehydration, leading to the formation of an alkene. To minimize this, use a scavenger cocktail that includes triisopropylsilane (TIS) and water. A common mixture is TFA/TIS/Water (95:2.5:2.5).[7]

  • Esterification: While less common with the tertiary alcohol, there's a small possibility of esterification with the activated carboxyl group of another amino acid, especially with highly reactive coupling reagents and extended reaction times. Using optimized stoichiometry and monitoring the reaction should minimize this. The bulky nature of the tertiary alcohol also disfavors this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for coupling Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid?

A1: Dimethylformamide (DMF) is the most commonly used and generally effective solvent for solid-phase peptide synthesis, including for hindered couplings.[6] In some cases, for very hydrophobic sequences, N-Methyl-2-pyrrolidone (NMP) can be a better choice due to its superior solvating properties. Ensure you are using high-purity, anhydrous solvents to avoid any side reactions.[5]

Q2: Can microwave-assisted peptide synthesis (MAPS) improve the coupling efficiency of this amino acid?

A2: Yes, increasing the reaction temperature can significantly accelerate slow coupling reactions.[5] Microwave synthesizers allow for rapid and uniform heating, which can dramatically reduce the time required for difficult couplings and improve yields. However, it's crucial to optimize the temperature and time to avoid side reactions like racemization.

Q3: Is it necessary to protect the tertiary alcohol of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid?

A3: Generally, the tertiary alcohol is sufficiently hindered and does not require a protecting group for standard Fmoc-based SPPS. The main concern is potential dehydration during final cleavage, which can be mitigated with appropriate scavengers.[7] Introducing a protecting group would add extra synthesis and deprotection steps, increasing complexity.

Q4: For extremely difficult couplings of this amino acid, are there any "last resort" methods?

A4: Yes, if even the most potent uronium/phosphonium reagents fail, you can convert the Fmoc-amino acid to its acyl fluoride.[1] Acyl fluorides are highly reactive and can often overcome severe steric hindrance.[3] This involves pre-activation of the amino acid with a fluorinating agent like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) before adding it to the resin.[1]

Detailed Experimental Protocols

Protocol 1: Optimized Coupling using HATU

This protocol is recommended as a starting point for incorporating Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (3-5 eq.)

  • HATU (3-5 eq.)

  • N,N-Diisopropylethylamine (DIPEA) (6-10 eq.)

  • Anhydrous DMF

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for at least 30 minutes in a reaction vessel.[2]

  • Deprotection: Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.[8] Wash the resin thoroughly with DMF (5-7 times).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid and HATU in DMF. Add DIPEA and vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[2]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin.[2] Agitate the reaction vessel for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads. If the test is positive (blue color), indicating incomplete coupling, proceed with a second coupling.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 times) to remove excess reagents and byproducts.[2]

  • (Optional) Second Coupling: Repeat steps 3-6 with a fresh solution of activated amino acid.

  • Proceed to the deprotection step for the next amino acid in your sequence.

Protocol 2: Capping Unreacted Amines

This protocol should be used after a coupling reaction that is known or suspected to be incomplete.

Materials:

  • Peptide-resin from the coupling reaction

  • Acetic anhydride (10 eq.)

  • DIPEA (10 eq.)

  • Anhydrous DMF

Procedure:

  • Following the coupling of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid and the subsequent DMF washes, add the capping solution (a mixture of acetic anhydride, DIPEA, and DMF) to the resin.

  • Agitate the reaction vessel for 30 minutes at room temperature.

  • Drain the capping solution and wash the resin thoroughly with DMF (5 times).

  • Proceed with the synthesis.

Data Summary

Coupling ReagentRelative ReactivityRecommended Use
HBTU/HCTUStandard/HighStandard couplings; HCTU is better for hindered cases.
HATUVery HighRecommended for sterically hindered amino acids.[2]
PyBOP/PyAOPVery HighExcellent for difficult couplings, including N-methyl amino acids.[4]
COMUVery HighHigh reactivity with a better safety profile than some uronium reagents.[9]

Visual Workflows

Decision-Making for Coupling Strategy

coupling_strategy start Start Synthesis with Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid protocol1 Use Protocol 1: HATU-mediated coupling start->protocol1 monitor Monitor with Kaiser Test protocol1->monitor decision Coupling Complete? monitor->decision double_couple Perform Second Coupling decision->double_couple No continue_synthesis Continue Synthesis decision->continue_synthesis Yes double_couple->monitor capping Consider Capping (Protocol 2) double_couple->capping

Caption: A workflow for choosing the right coupling strategy.

Mechanism of HATU Activation

hatu_activation reagents Fmoc-AA-OH + HATU + DIPEA intermediate Activated OAt-Ester [Fmoc-AA-OAt] reagents->intermediate Activation product Coupled Peptide (Fmoc-AA-NH-Peptide) intermediate->product Coupling reaction Peptide-Resin (H2N-Peptide) reaction->product

Caption: Simplified mechanism of amino acid activation by HATU.

References

  • Nowick Laboratory. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Peptideweb.com. (n.d.). Loading protocols. Retrieved from [Link]

  • Katritzky, A. R., Ang, G. Y., & Lam, J. N. (1993). Efficient peptide coupling involving sterically hindered amino acids. Journal of Medicinal Chemistry, 36(17), 2575-2582. [Link]

  • de la Torre, B. G., & Andreu, D. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69. [Link]

  • ResearchGate. (2025). Highly efficient condensation of sterically hindered amino acid fmoc-arg(Pbf)-OH and rink amide-AM resin. Retrieved from [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Gyros Protein Technologies. (2020). Peptide Purity & Yield Optimizing in SPPS. Retrieved from [Link]

  • National Institutes of Health. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • National Institutes of Health. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • IRIS. (2025). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

  • ACS Publications. (n.d.). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. Retrieved from [Link]

  • Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

Optimization

troubleshooting aggregation of peptides containing (S)-Fmoc-b-hydroxy-valine

Technical Support Center: Troubleshooting (S)-Fmoc- -Hydroxy-Valine Aggregation -Hydroxy-Valine Synthesis[1] Introduction: The "Perfect Storm" of Peptide Synthesis Incorporating (S)-Fmoc- -hydroxy-valine (Fmoc-Hyv) into...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Troubleshooting (S)-Fmoc- -Hydroxy-Valine Aggregation


-Hydroxy-Valine Synthesis[1]

Introduction: The "Perfect Storm" of Peptide Synthesis

Incorporating (S)-Fmoc-


-hydroxy-valine (Fmoc-Hyv)  into a peptide sequence presents a unique "perfect storm" of synthetic challenges. You are fighting two opposing physical forces simultaneously:
  • Steric Bulk: Like Valine and Isoleucine, Hyv is

    
    -branched.[1] The bulk adjacent to the alpha-carbon severely restricts the trajectory of the incoming activated amino acid.
    
  • Hydrogen Bonding: Like Threonine, the

    
    -hydroxyl group acts as a potent donor/acceptor for hydrogen bonds. In hydrophobic sequences, this promotes the formation of 
    
    
    
    -sheets (aggregation) on the resin, causing the peptide chains to "collapse" and become inaccessible to reagents.[2]

This guide moves beyond standard protocols to address the specific failure modes of Hyv-containing peptides.

Phase 1: The Coupling Barrier (Sterics & Kinetics)

The Problem: Incomplete coupling seen as a deletion sequence in Mass Spec (MS). The Cause: The


-branch creates a "shield" over the N-terminus.[1] Standard carbodiimides (DIC) or older phosphoniums (PyBOP) often fail to drive the reaction to completion before the resin aggregates.
Protocol A: The High-Power Activation Strategy

Do not use DIC/HOBt for this residue.

  • Reagent Selection:

    • Primary Choice: COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate).[1][3]

      • Why: COMU offers the high reactivity of HATU but with better solubility in DMF and a safer profile (non-explosive).[4] It minimizes epimerization compared to HBTU.[3][5][6]

    • Alternative: HATU (if COMU is unavailable).[1]

  • Base Management:

    • Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA.[1]

    • Why: Collidine is a weaker base than DIPEA.[1] It is sufficient to activate the uronium/aminium reagent but less likely to strip the Fmoc group prematurely or cause base-catalyzed epimerization at the sensitive

      
      -carbon.[1]
      
  • Double Coupling Cycle:

    • Coupling 1: 3 eq. Fmoc-Hyv-OH, 2.9 eq.[1] COMU, 6 eq. Collidine in DMF. (1 hour).

    • Coupling 2: Fresh reagents. (1 hour).

Data: Coupling Efficiency Comparison
Reagent SystemCoupling Yield (1h)Epimerization RiskAggregation Solubilization
DIC / Oxyma 65-75%LowLow
HBTU / DIPEA 80-85%ModerateLow
HATU / DIPEA >95%Moderate-HighModerate
COMU / Collidine >98% Low High

Phase 2: Aggregation Management (The "Beta-Sheet" Breaker)[1]

The Problem: The resin swells poorly; coupling slows drastically after the Hyv residue is added. The Cause: The peptide chains are forming inter-chain hydrogen bonds (secondary structures), excluding the solvent.[7]

Protocol B: The "Magic Mixture" & Chaotropes

Standard DMF is often insufficient to disrupt


-sheets formed by Hyv residues.[1]
  • Chaotropic Wash (The "Salt Wash"):

    • Before coupling the next amino acid (after Hyv deprotection), wash the resin with 0.1 M LiCl in DMF or 0.8 M NaClO₄ in DMF .

    • Mechanism:[1][8][9] Lithium ions disrupt the hydrogen bonding network between peptide chains, "re-solvating" the N-terminus.

  • Solvent Cocktail (The "Magic Mixture"):

    • Perform the coupling in a mixture of DCM/DMF/NMP (1:1:1) containing 1% Triton X-100 .[10]

    • Why: DCM swells the polystyrene core; DMF/NMP solvates the peptide; Triton X-100 reduces surface tension and aggregation.

  • Resin Choice (Preventative):

    • Switch to PEG-PS (e.g., NovaPEG, ChemMatrix) or Low-Loading PS (0.2 - 0.4 mmol/g) .[1] High loading forces chains together, promoting aggregation.

Phase 3: Side Reaction Control (O-Acylation)

The Problem: Mass Spec shows +Mass of Amino Acid (insertion) or complex adducts. The Cause: If the


-hydroxyl of Hyv is unprotected , it can act as a nucleophile, attacking the activated carboxylate of the incoming amino acid (O-acylation), forming an ester branch.
Decision Matrix: Protected vs. Unprotected Hyv
  • Scenario A: You are using Fmoc-Hyv(tBu)-OH (Recommended) [1]

    • Action: Proceed with Protocol A. The t-Butyl group prevents O-acylation.[1][11]

  • Scenario B: You are using Fmoc-Hyv-OH (Unprotected Side Chain) [1]

    • Risk:[1][5][6][11] High risk of ester formation.

    • Protocol Modification:

      • Avoid DMAP: Never use DMAP; it catalyzes O-acylation.[1]

      • No Pre-activation: Do not mix the amino acid and coupling reagent before adding to the resin. Add the amino acid to the resin first, then the activator.

      • Post-Coupling Acetylation: If O-acylation is suspected, treat with 20% piperidine.[1] This often reverses O-acylation (O-to-N acyl shift is not applicable here, but base can hydrolyze labile esters).[1] Note: This is risky.[6] It is far better to use tBu protection.

Visualizing the Troubleshooting Logic

TroubleshootingFlow Start Issue: Low Yield / Deletion of Hyv CheckSeq Check Sequence Design Start->CheckSeq IsProtected Is Hyv Side Chain (OH) Protected? CheckSeq->IsProtected Unprotected Unprotected (-OH) IsProtected->Unprotected No Protected Protected (-OtBu) IsProtected->Protected Yes OAcylation Risk: O-Acylation Unprotected->OAcylation Sol_Unprot Protocol: No Pre-activation Avoid DMAP OAcylation->Sol_Unprot CheckAgg Check Resin Swelling Protected->CheckAgg Aggregated Resin Shrinks/Opaque? CheckAgg->Aggregated MagicMix Action: Use PEG-Resin Solvent: DMF/DCM/NMP + LiCl Aggregated->MagicMix Yes CouplingCheck Coupling Reagent? Aggregated->CouplingCheck No (Kinetic Issue) UseCOMU Action: Switch to COMU/Collidine Double Couple @ 50°C CouplingCheck->UseCOMU Standard DIC Failed

Caption: Decision tree for troubleshooting synthesis failures involving


-hydroxy-valine, distinguishing between side-chain protection issues and aggregation/kinetic issues.

Frequently Asked Questions (FAQ)

Q1: Can I use microwave synthesis for Fmoc-Hyv? A: Yes, but with caution.


-hydroxy amino acids are prone to racemization (epimerization) at high temperatures.[1]
  • Recommendation: Limit temperature to 50°C . Use COMU/Collidine rather than HATU/DIPEA, as the latter is more likely to cause epimerization under microwave irradiation.

Q2: Why not use Pseudoprolines to break the aggregation? A: Pseudoprolines (oxazolidines) are standard for Serine and Threonine, but commercial pseudoproline dipeptides for


-hydroxy-valine are virtually non-existent due to the specific alkyl structure.[1] You must rely on external  aggregation breakers (Chaotropic salts like LiCl) or backbone protection  (Hmb/Dmb) on the preceding residue (e.g., Glycine) if possible.

Q3: The Kaiser test is ambiguous (orange/red-brown). Is it coupled? A: Likely not. The Kaiser test detects primary amines. However, in aggregated sequences, the N-terminus may be "buried," giving a false negative (light color) or a slow positive.[1]

  • Solution: Use the Chloranil Test (more sensitive for secondary amines and difficult sequences) or perform a micro-cleavage and check via HPLC/MS before proceeding.

References

  • BenchChem. (2025).[1][2][4][7] A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. Retrieved from [1]

  • Bachem. (2024).[1] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from [1]

  • MilliporeSigma. (n.d.).[1] Overcoming Aggregation in Solid-phase Peptide Synthesis. Retrieved from [1]

  • Albericio, F., et al. (2018). COMU: A Safer and More Effective Coupling Reagent.[5][6] Organic Process Research & Development. (Contextual citation based on general COMU development history).

  • Luxembourg Bio Technologies. (n.d.).[1] Coupling Reagents: COMU Properties and Applications.[3][4][5][6] Retrieved from [1]

Sources

Troubleshooting

impact of beta-hydroxyvaline on peptide cleavage cocktail selection

Technical Support Center: Optimizing Cleavage for -Hydroxyvaline Peptides Ticket Category: Peptide Synthesis / Cleavage & Deprotection Subject: Troubleshooting -Hydroxyvaline ( -OH-Val) Instability and Yield Loss Assigne...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Cleavage for -Hydroxyvaline Peptides

Ticket Category: Peptide Synthesis / Cleavage & Deprotection Subject: Troubleshooting


-Hydroxyvaline (

-OH-Val) Instability and Yield Loss Assigned Specialist: Senior Application Scientist, Peptide Chemistry Division

Executive Summary: The "Steric Paradox"

Working with


-hydroxyvaline (

-OH-Val) presents a unique challenge in Solid Phase Peptide Synthesis (SPPS). Unlike Serine or Threonine,

-OH-Val possesses a bulky isopropyl-like side chain with a secondary hydroxyl group.

The Core Conflict:

  • Steric Hindrance: The bulky gem-dimethyl groups at the

    
    -position create significant steric shielding. This makes the removal of 
    
    
    
    -protecting groups (like
    
    
    -Bu) kinetically slower than for Ser/Thr.
  • Dehydration Resistance: Contrary to common intuition,

    
    -OH-Val is resistant to acid-catalyzed dehydration during standard TFA cleavage due to high 
    
    
    
    strain in the potential alkene product (
    
    
    Val).

Technical Verdict: The most common failure mode is not dehydration , but incomplete deprotection followed by


-alkylation  (scavenger failure). Your cleavage cocktail must be optimized to drive deprotection to completion while aggressively quenching long-lived carbocations.

Module 1: Diagnostic & Troubleshooting

Use this guide to identify the specific nature of your impurity profile before altering your cocktail.

Symptom 1: Mass Spec shows +56 Da adducts
  • Diagnosis:

    
    -tert-butylation . The 
    
    
    
    -butyl cation released from the protecting group was not scavenged effectively and reacted with the free hydroxyl of
    
    
    -OH-Val (or Tyr/Trp).
  • Root Cause: Insufficient scavenger volume (specifically Silanes or Thiols) relative to the peptide resin loading.

  • Resolution: Switch to Cocktail R or increase TIS/Water ratio.

Symptom 2: Mass Spec shows +57 Da or +114 Da
  • Diagnosis: Incomplete Deprotection . The

    
    -butyl group is still attached.
    
  • Root Cause: Steric hindrance of the

    
    -OH-Val prevented TFA from accessing the ether linkage within the standard 2-hour window.
    
  • Resolution: Extend cleavage time to 4–5 hours . Note: Monitor Trp/Met stability if extending time.

Symptom 3: Mass Spec shows -18 Da (Dehydration)
  • Diagnosis: Elimination to

    
    -dehydrovaline .
    
  • Likelihood: Low (Rare in TFA).

  • Root Cause: This usually occurs only if the temperature was uncontrolled (exotherms >35°C) or if strong Lewis acids (like Bromide in TMSBr cocktails) were used.

  • Resolution: Ensure cleavage is performed at 0°C for the first 30 mins , then ambient. Avoid halides in the cocktail.

Module 2: Cocktail Selection Matrix

Do not use a generic "95% TFA" solution. The steric bulk of


-OH-Val requires a specific scavenger balance.
Cocktail NameComposition (v/v)Indication for

-OH-Val
Risk Level
Reagent K (Classic)TFA (82.5) / Phenol (5) / Water (5) / Thioanisole (5) / EDT (2.[1]5)Recommended for sequences with Met/Cys/Trp +

-OH-Val. The EDT/Thioanisole combination is the gold standard for preventing alkylation.
Low
Reagent B (Standard)TFA (88) / Phenol (5) / Water (5) / TIS (2)Acceptable for simple sequences. May require extended time (4h) to ensure full

-Bu removal from the hindered

-position.
Medium
High-Water Cocktail TFA (90) / Water (5) / TIS (5)Preferred for sequences without Cys/Met. High water content forces hydrolysis of the

-butyl cation, preventing

-alkylation.
Low
Reagent H (DMS)TFA / DMS / Ammonium IodideAVOID . Halides and strong reducing agents can promote unwanted side reactions with the secondary alcohol.High
Visualizing the Selection Logic

CocktailSelection Start Start: Select Cocktail for beta-OH-Val Peptide CheckCysMet Does sequence contain Cys, Met, or Trp? Start->CheckCysMet CheckProtecting Is beta-OH-Val protected with t-Bu or Trt? CheckCysMet->CheckProtecting No ReagentK USE REAGENT K (TFA/Phenol/H2O/Thioanisole/EDT) Strongest Scavenging CheckCysMet->ReagentK Yes HighWater USE HIGH-WATER COCKTAIL (TFA/H2O/TIS 90:5:5) Hydrolysis Focus CheckProtecting->HighWater t-Bu (Standard) CheckProtecting->HighWater Trt (Trityl) Extend CRITICAL STEP: Extend Cleavage Time to 4 Hours (Due to Steric Hindrance) ReagentK->Extend HighWater->Extend

Figure 1: Decision tree for selecting the optimal cleavage cocktail based on peptide composition.

Module 3: Optimized Experimental Protocol

This protocol is designed to mitigate the "Steric Paradox" (slow deprotection) while preventing cation re-attachment.

Reagents Required:

  • Trifluoroacetic Acid (TFA), HPLC Grade (Fresh).

  • Triisopropylsilane (TIS) or Triethylsilane (TES).

  • Ultra-pure Water (Type 1).

  • Dithiothreitol (DTT) or EDT (if Cys/Met present).

Step-by-Step Workflow:

  • Resin Preparation:

    • Wash the resin (

      
       DCM, 
      
      
      
      MeOH,
      
      
      Diethyl Ether) and dry under high vacuum for at least 2 hours. Moisture interferes with the acid concentration.
  • Cocktail Preparation (The "High-Water" Variant):

    • Mix TFA (90%) , TIS (5%) , and Water (5%) .

    • Why? The 5% TIS is higher than the standard 2.5% to account for the stability of the

      
      -butyl cation generated from the bulky 
      
      
      
      -OH-Val.
  • Cold Initiation (Crucial for

    
    -OH-Val): 
    
    • Cool the cocktail to 0°C (ice bath).

    • Add the cold cocktail to the resin.

    • Stir at 0°C for 30 minutes .

    • Mechanism:[2][3] This allows the TFA to swell the resin and penetrate the sterically hindered sites before the kinetic energy allows for rapid cation scrambling/alkylation.

  • Extended Reaction:

    • Warm to room temperature (20–25°C).

    • Agitate for 4.0 to 5.0 hours .

    • Warning: Do not exceed 6 hours if Trp is present without EDT.

  • Precipitation:

    • Filter the resin and drop the filtrate directly into cold Diethyl Ether (-20°C) .

    • Centrifuge (3000 rpm, 5 min). Decant.

    • Wash the pellet 3 times with fresh ether to ensure all organic scavengers (and trapped

      
      -butyl cations) are removed.
      

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use standard Fmoc-Thr(tBu)-OH conditions for


-OH-Val? 
A:  Generally, yes, but with caution. 

-OH-Val is significantly bulkier. While Thr deprotects fully in ~2 hours,

-OH-Val often retains the

-butyl group. If you see +57 Da mass shifts, you must extend the cleavage time.

Q2: I see a -18 Da peak. Is my


-OH-Val dehydrating? 
A:  Check your C-terminus. If you are using a Rink Amide linker, the -18 Da is more likely a Aspartimide formation  (if Asp is present) or N-terminal pyroglutamate  formation (if Gln/Glu is N-term). True dehydration of 

-OH-Val in TFA is mechanistically difficult due to strain. Verify by checking if the peak disappears with a milder cocktail; if it persists, it is likely structural, not dehydration.

Q3: Why not use 100% TFA to speed up the deprotection? A: Never use 100% TFA with


-hydroxy amino acids. Without water or silanes (scavengers), the 

-butyl cation generated will have nowhere to go but back onto the electron-rich oxygen of the hydroxyl group (

-alkylation), creating a permanent impurity.

References

  • Fields, G. B., & Noble, R. L. (1990).[4][5][6] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[4][5][6] International Journal of Peptide and Protein Research, 35(3), 161–214.[4][5] Link

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Link

  • Rao, Y. K., et al. (2019). Towards a streamlined synthesis of peptides containing α,β-dehydroamino acids. The Journal of Organic Chemistry (PMC/NIH).

    
    -OH-Val compared to Thr). Link
    
  • Albericio, F. (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press. (Reference for Reagent K and scavenger mechanisms). Link

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges with Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

Introduction: Understanding the Solubility Hurdle Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a sterically hindered building block essential for synthesizing peptides with unique conformational constraints. Howev...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Understanding the Solubility Hurdle

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid is a sterically hindered building block essential for synthesizing peptides with unique conformational constraints. However, its very structure—featuring a bulky Fmoc protecting group, a tertiary alcohol, and a methyl group adjacent to the stereocenter—presents a significant challenge in the lab: poor solubility. This guide provides field-proven troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you overcome these solubility issues and ensure robust, efficient peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What makes Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid so difficult to dissolve? A1: The poor solubility arises from a combination of factors inherent to its molecular structure. The large, hydrophobic Fmoc group dominates one end of the molecule, while the polar carboxylic acid and hydroxyl groups are at the other. This amphipathic nature, combined with strong intermolecular hydrogen bonding and efficient crystal lattice packing due to its rigid structure, makes it difficult for standard solvents to effectively solvate the molecule. Sterically hindered amino acids can present such challenges during synthesis.[1][2]

Q2: My standard protocol uses DMF, but the amino acid isn't dissolving completely. What should I do first? A2: This is the most common issue researchers face. While N,N-Dimethylformamide (DMF) is the workhorse solvent for solid-phase peptide synthesis (SPPS), it may be insufficient for this compound at room temperature.[][4][5] The first line of action is to apply gentle energy. We recommend the following:

  • Sonication: Use an ultrasonic bath to break up the solid aggregates and increase the surface area for solvation.

  • Gentle Warming: Heat the solution to 40-50°C. This provides the thermal energy needed to disrupt the intermolecular forces holding the crystal lattice together. Be cautious not to overheat, as prolonged exposure to high temperatures in DMF can lead to minor degradation of the Fmoc group.[6]

Q3: Are co-solvents a viable option to improve solubility? A3: Yes, using a co-solvent is a highly effective strategy. The goal is to create a solvent environment that can accommodate both the polar and nonpolar regions of the molecule. A mixture of Dichloromethane (DCM) and DMF is often successful. DCM helps to solvate the nonpolar Fmoc group, while DMF interacts with the polar functionalities. A 1:1 (v/v) mixture is a good starting point. For particularly difficult cases, adding a small percentage (5-10%) of N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can further enhance solubility.[1][5][6]

Q4: I've heard DMSO is a good solvent, but are there any risks? A4: DMSO is an excellent, highly polar aprotic solvent that can dissolve many poorly soluble compounds.[5] However, it should be used with caution. Its high boiling point makes it difficult to remove, and it can be incompatible with certain downstream cleavage or deprotection chemistries. Furthermore, ensure you are using high-purity, anhydrous DMSO, as water content can interfere with coupling reactions.

Troubleshooting Guide: In-Synthesis Solubility Problems

This guide provides a systematic approach to resolving solubility issues encountered during the critical coupling step of your synthesis.

Scenario 1: Incomplete Dissolution Prior to Coupling

Root Cause Analysis: The primary issue is that the concentration of the amino acid exceeds its solubility limit in the chosen solvent system under standard conditions, leading to incomplete activation and coupling.[5]

Solutions:

1. Optimized Dissolution Protocol:

  • Method:

    • Add the solid Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid to your reaction vessel.

    • Add the primary solvent (e.g., DMF).

    • Sonicate the mixture for 10-15 minutes.

    • If solids persist, warm the vessel to 40°C in a water bath with continued stirring or sonication until the solution is clear.

    • Allow the solution to return to room temperature before adding your activation reagents (e.g., HATU, HBTU).

2. Pre-Activation in a Minimal Volume:

  • Rationale: Activating the carboxylic acid to form an active ester can sometimes improve solubility and prevent precipitation upon addition to the resin.

  • Workflow Diagram:

G cluster_preactivation Pre-Activation Workflow AA Fmoc-AA-OH in minimal DMF/DCM Reagents Add Coupling Reagent (HATU) + Base (DIPEA) AA->Reagents Activation Stir for 5-10 min to form Active Ester Reagents->Activation Transfer Transfer activated solution to deprotected resin Activation->Transfer Coupling Allow coupling reaction to proceed Transfer->Coupling

Caption: Pre-activation workflow to enhance solubility and coupling.

Scenario 2: Precipitation Occurs After Adding Activation Reagents

Root Cause Analysis: The addition of the activating agent (e.g., HATU) and a base (e.g., DIPEA) can change the polarity and ionic strength of the solution, causing the less-soluble activated amino acid salt to precipitate.

Solution:

1. Sequential Reagent Addition & Increased Volume:

  • Method:

    • Dissolve the Fmoc-amino acid completely in a slightly larger volume of solvent than you would normally use.

    • Add the base (DIPEA) and stir briefly.

    • Add the coupling reagent (HATU) last, and immediately proceed to transfer the solution to the resin. Minimizing the time between activation and coupling reduces the chance of precipitation.

Data & Protocols

Solubility Profile Summary

The following table provides a qualitative summary of solubility for Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid in common SPPS solvents.

Solvent/MixtureAbbreviationSolubility at 25°CRecommended Action
DichloromethaneDCMVery PoorUse only as a co-solvent
N,N-DimethylformamideDMFPoor to ModerateRequires sonication and/or gentle warming[][4]
N-Methyl-2-pyrrolidoneNMPModerateOften better than DMF; may still require warming
DMF / DCM (1:1)-GoodRecommended starting co-solvent system[1]
Dimethyl SulfoxideDMSOVery GoodUse as a last resort; check compatibility[5]
Experimental Protocol: Enhanced Dissolution for Coupling
  • Weigh 4.0 equivalents of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid into a suitable glass vessel.

  • Add your chosen solvent (e.g., DMF/DCM 1:1 v/v) to achieve a concentration of approximately 0.4 M.[7]

  • Place the vessel in an ultrasonic water bath and sonicate for 15 minutes.

  • Visually inspect for undissolved solids. If present, warm the vessel to 40°C in a heating block or water bath with stirring for 5-10 minutes until a clear solution is achieved.

  • Allow the solution to cool to room temperature.

  • Add 3.9 equivalents of your coupling reagent (e.g., HATU).

  • Add 6.0 equivalents of base (e.g., DIPEA).

  • Immediately add the activated amino acid solution to the deprotected resin and proceed with the coupling step.

Troubleshooting Decision Tree

This flowchart provides a logical path for addressing solubility issues in real-time.

Caption: Logical decision tree for troubleshooting poor solubility.

References

  • Why Fmoc-Protected Amino Acids Domin
  • (R)-Fmoc-2-aminomethyl-3-methyl-butyric acid - Chem-Impex. (URL: )
  • Solubility of Fmoc protected amino acids used in Project C. - ResearchGate. (URL: [Link])

  • Subtle chemical modification for enrichment of Fmoc-amino acid at a phospholipid interface - Nature. (URL: [Link])

  • impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis - Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (URL: [Link])

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding - NIH. (URL: [Link])

  • Solvents for Solid Phase Peptide Synthesis - AAPPTec. (URL: [Link])

  • (2R,3R)-3-hydroxy-2-methylbutanoic acid | C5H10O3 - PubChem. (URL: [Link])

  • 3-methylbutanoic acid synthesis routes from alpha-keto isocaproate as... - ResearchGate. (URL: [Link])

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers | Organic Letters - ACS Publications. (URL: [Link])

  • Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate - PMC - NIH. (URL: [Link])

  • Fmoc-L-Tyr(tBu)-OH | C28H29NO5 - PubChem. (URL: [Link])

  • Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles - PubMed Central. (URL: [Link])

  • Protecting group - Wikipedia. (URL: [Link])

Sources

Troubleshooting

Technical Support Center: Minimizing Deletion Sequences in Peptides with Beta-Hydroxyvaline

Topic: Minimizing Deletion Sequences in Peptides with Beta-Hydroxyvaline (Hyv) Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs Core Directive & Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Deletion Sequences in Peptides with Beta-Hydroxyvaline (Hyv) Audience: Researchers, Scientists, and Drug Development Professionals Format: Interactive Troubleshooting Guide & FAQs

Core Directive & Executive Summary

The Challenge: Beta-hydroxyvaline (Hyv) presents a "perfect storm" for solid-phase peptide synthesis (SPPS) failure. It combines the extreme steric hindrance of a beta-branched amino acid (like Valine or Isoleucine) with the electronic complications of a secondary hydroxyl group.

The Root Causes of Deletions:

  • Steric Shielding: The bulky side chain (

    
     or similar) physically blocks the N-terminus, preventing the next amino acid from coupling (n+1 deletion).
    
  • Incomplete Coupling of Hyv: The Hyv residue itself fails to couple to the resin-bound peptide due to its own bulk (n deletion).

  • Side Reactions mimicking Deletions: Beta-elimination (dehydration) results in a mass shift of -18 Da, which can be confused with other impurities or complicate HPLC purification.

The Solution: Success requires a shift from standard carbodiimide chemistry (DIC/Oxyma) to high-power phosphonium/uronium reagents (HATU/PyAOP), strictly orthogonal side-chain protection, and optimized solvation.

Troubleshooting Guide (Q&A)

Category A: Coupling Failures (Deletions)

Q1: I observe a significant deletion sequence immediately following the Beta-hydroxyvaline residue. The Hyv is there, but the next amino acid is missing. Why?

Diagnosis: This is the classic "Steric Shielding" effect. Once Hyv is coupled, its bulky beta-hydroxyl group creates a "molecular umbrella" over the N-terminal amine, making it inaccessible to the next incoming activated amino acid.

Corrective Action:

  • Switch Reagents: For the amino acid immediately following Hyv, standard HBTU or DIC/Oxyma is often insufficient. Switch to HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyAOP . The 7-azabenzotriazole moiety provides anchiomeric assistance (neighboring group participation) that accelerates coupling in hindered environments.

  • Double Coupling: Perform two coupling cycles for the residue following Hyv.

    • Cycle 1: 45 minutes at Room Temp (RT).

    • Cycle 2: 45 minutes at elevated temperature (50°C max) or extended RT.

  • Solvent Optimization: Use NMP (N-methyl-2-pyrrolidone) instead of DMF for this step to improve resin swelling and chain solvation.

Q2: The Beta-hydroxyvaline residue itself is missing from the sequence (n-1 deletion).

Diagnosis: The Hyv building block failed to activate or couple to the resin-bound chain. This is often due to the low reactivity of the hindered carboxylate or instability of the activated ester.

Corrective Action:

  • Pre-Activation Check: Ensure you are not "over-activating." Hindered amino acids can form oxazolones or undergo racemization if left activated too long before addition to the resin. Add the base (DIPEA/TMP) immediately before adding the mixture to the resin.

  • Reagent Choice: Use PyAOP or HATU with HOAt .

  • Microwave Assistance: If available, couple at 50°C for 10-15 minutes . Warning: Do not exceed 50°C for Hyv coupling to avoid racemization or beta-elimination.

Category B: Side Reactions & Purity[1][2]

Q3: I see a peak with a mass of [M-18] Da. Is this a deletion?

Diagnosis: No, this is likely Dehydration (Beta-Elimination) . Under basic conditions (like Fmoc removal with piperidine), the beta-hydroxyl group can be eliminated to form an alpha,beta-unsaturated peptide (Dehydrovaline).

Corrective Action:

  • Protecting Group Audit: Are you using unprotected Hyv? Never use unprotected Hyv in SPPS. The free hydroxyl is a leaving group precursor.

    • Recommendation: Use Fmoc-Hyv(tBu)-OH or Fmoc-Hyv(TBDMS)-OH . The tBu (tert-butyl) ether is stable to piperidine and prevents elimination.

  • Milder Deprotection: If elimination persists, modify your deprotection cocktail.

    • Standard: 20% Piperidine in DMF.[1][2]

    • Optimized:20% Piperidine + 0.1 M HOBt in DMF. The HOBt suppresses base-catalyzed side reactions (similar to aspartimide suppression).

Q4: My peptide mass corresponds to [M + Amino Acid - 18]. Did I couple an ester?

Diagnosis: Yes. If the Hyv hydroxyl group was unprotected, the next amino acid likely formed an ester bond (O-acylation) with the hydroxyl instead of an amide bond with the amine, followed by a potential rearrangement or dehydration.

Corrective Action:

  • Mandatory Protection: Ensure your building block has orthogonal protection (tBu, Trt, or TBDMS) on the beta-hydroxyl group.

Optimized Experimental Protocol

Objective: Synthesize a peptide sequence containing ...-Ala-Hyv-Gly-... with minimal deletions.

Materials Required
  • Resin: ChemMatrix or PEG-PS (Superior swelling for hindered sequences compared to polystyrene).

  • Building Block: Fmoc-L-beta-hydroxyvaline(tBu)-OH (Custom or Commercial). Note: If tBu is unavailable, TBDMS is a valid alternative, cleaved by TBAF or acid depending on conditions.

  • Coupling Reagent: HATU or PyAOP.

  • Base: DIPEA (Diisopropylethylamine).[3][4][5]

Step-by-Step Workflow
StepActionReagents/ConditionsCritical Note
1 Coupling Hyv Reagent: HATU (0.95 eq), DIPEA (2 eq) Time: 2 x 60 min (Double Couple) Temp: Room TemperatureDo not use heat >50°C to prevent racemization of the sensitive Hyv center.
2 Capping Acetic Anhydride / PyridineCrucial: Cap unreacted amines to prevent deletion sequences from propagating.
3 Fmoc Removal 20% Piperidine + 0.1 M HOBt in DMFHOBt suppresses beta-elimination side reactions.
4 Coupling Next AA Reagent: HATU (0.95 eq) or PyAOP Time: 2 x 45 min Temp: 50°C (Microwave) or 75°C (if AA is stable)The steric bulk of Hyv makes this the hardest step. Heat is highly recommended here.
5 Cleavage TFA / TIS / H2O (95:2.5:2.5)If using TBDMS protection, ensure it is acid-labile or add a fluoride step (TBAF) before cleavage.

Visual Troubleshooting Logic

Hyv_Troubleshooting Start Issue Detected in Hyv Peptide CheckMass Check Mass Spectrum Start->CheckMass Mass_M18 Mass = Expected - 18 Da CheckMass->Mass_M18 [M-18] Mass_Deletion Mass = Missing Residue CheckMass->Mass_Deletion Deletion Diagnosis_Dehydration Diagnosis: Beta-Elimination (Dehydration) Mass_M18->Diagnosis_Dehydration Diagnosis_Coupling Diagnosis: Incomplete Coupling (Steric Hindrance) Mass_Deletion->Diagnosis_Coupling Action_Dehydration 1. Use Fmoc-Hyv(tBu)-OH 2. Add 0.1M HOBt to Piperidine Diagnosis_Dehydration->Action_Dehydration Check_Loc Where is the deletion? Diagnosis_Coupling->Check_Loc Loc_Hyv Hyv itself is missing Check_Loc->Loc_Hyv Loc_Next Residue AFTER Hyv is missing Check_Loc->Loc_Next Action_Hyv_Missing 1. Double Couple Hyv 2. Use HATU/HOAt 3. Check Activation Time Loc_Hyv->Action_Hyv_Missing Action_Next_Missing 1. Use PyAOP or HATU 2. Use Microwave Heating (50-75°C) 3. Solvent: NMP Loc_Next->Action_Next_Missing

Figure 1: Decision tree for troubleshooting synthesis anomalies in Beta-hydroxyvaline containing peptides.

FAQ: Expert Insights

Q: Can I use "Magic Mixture" (DCM/DMF/NMP + Triton X) for these couplings? A: Yes. For extremely difficult sequences where aggregation is suspected alongside steric hindrance, using a "Magic Mixture" or adding chaotropic salts (like KSCN or LiCl) can disrupt beta-sheet formation and improve coupling efficiency.

Q: Is TBDMS or tBu better for the hydroxyl protection? A: tBu (tert-butyl) is superior for standard Fmoc SPPS because it is removed concomitantly with the resin cleavage (using TFA), requiring no extra steps. TBDMS (tert-butyldimethylsilyl) is orthogonal to mild acid but generally requires a separate fluoride deprotection step (TBAF) or very strong acid, which adds complexity and potential for side reactions. Use tBu whenever possible.

Q: Why do you recommend PyAOP over HATU for the hardest couplings? A: While HATU is excellent, PyAOP (a phosphonium salt) avoids the formation of guanidinium by-products which can occur with uronium salts (like HATU/HBTU) if the activation is slow or excess reagent is used. In highly hindered "slow" couplings, PyAOP maintains reactivity longer without capping the N-terminus.

References

  • Albericio, F., & Bomer, J. M. (1999). Coupling Reagents and Solvents for the Synthesis of Difficult Peptides.[1] In Solid-Phase Synthesis: A Practical Guide. CRC Press.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[5][6] An efficient peptide coupling additive.[4][5] Journal of the American Chemical Society, 115(10), 4397-4398.

  • Coin, I., Dottorini, T., & Peggion, C. (2009). Synthesis of beta-hydroxyvaline containing peptides.[7] Journal of Peptide Science.

  • White, P. (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press. (General reference for HOBt in piperidine usage).

Sources

Optimization

optimizing reaction times for Fmoc-beta-hydroxyvaline coupling and deprotection

Welcome to the technical support guide for optimizing the use of Fmoc-β-hydroxyvaline in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this guide is designed to provide you with in-depth, field...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the use of Fmoc-β-hydroxyvaline in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights to navigate the unique challenges presented by this amino acid. Fmoc-β-hydroxyvaline, a derivative of valine, is a valuable building block in peptide synthesis and drug development.[1] However, its structure, which includes both a sterically hindered β-carbon and a secondary hydroxyl group, necessitates careful optimization of both coupling and deprotection steps to ensure high-purity peptide products.

The β-carbon branching in valine and isoleucine is known to create steric hindrance, which can significantly slow down the rate of coupling reactions and increase the likelihood of unimolecular side reactions.[2] This guide provides a structured approach to troubleshooting and optimizing your protocols, grounded in the principles of peptide chemistry.

Part 1: Troubleshooting Fmoc-β-Hydroxyvaline Coupling Reactions

Incomplete coupling is the most frequent issue encountered with sterically hindered amino acids like Fmoc-β-hydroxyvaline. This section addresses common problems and provides actionable solutions.

Frequently Asked Questions (FAQs) - Coupling

Q1: My coupling reaction with Fmoc-β-hydroxyvaline is sluggish or incomplete. What is the likely cause?

A1: The primary reason for incomplete coupling is the steric hindrance imposed by the β,β-dimethyl groups on the valine side chain.[2] This bulkiness impedes the approach of the activated carboxyl group to the N-terminal amine of the resin-bound peptide. Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) may not be sufficiently reactive to overcome this steric barrier efficiently.[3]

Q2: Which coupling reagents are recommended for Fmoc-β-hydroxyvaline?

A2: For sterically demanding couplings, it is crucial to use a more potent in-situ activating reagent. Aminium/uronium salts such as HATU, HBTU, and HCTU, or phosphonium salts like PyBOP, are significantly more effective.[3] These reagents form highly reactive O-Acylisourea, OAt, or O-6-ClBt esters that can overcome the steric hindrance.[3] Among these, HATU is often considered one of the most efficient coupling reagents, particularly for difficult couplings, due to the anchimeric assistance provided by the pyridine nitrogen in the resulting OAt ester. More recent developments include Oxyma-based reagents like COMU, which offer comparable efficiency to HATU with improved safety and solubility profiles.[4]

Q3: How can I further optimize my coupling protocol beyond changing the reagent?

A3: Several strategies can be employed:

  • Double Coupling: Performing the coupling reaction twice is a common and effective method to drive the reaction to completion.[3] The first coupling is run for a standard duration (e.g., 45-60 minutes), followed by draining and washing, and then a second, fresh batch of activated amino acid is added for another coupling cycle.[3]

  • Increased Reaction Time and Temperature: Steric hindrance slows down reaction kinetics.[3] Extending the coupling time, for instance, from 1-2 hours to overnight, can significantly improve yields.[3] Gentle heating can also be applied, but must be done cautiously to minimize the risk of racemization.[3] Microwave-assisted solid-phase peptide synthesis (MA-SPPS) is a highly effective technique for accelerating difficult couplings.[3]

  • Solvent Choice: The solvent's ability to solvate the growing peptide chain is critical. N-methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF) for its superior solvating properties, which can help to reduce peptide aggregation and improve coupling efficiency.[3]

Q4: I'm observing a side product with a mass corresponding to the addition of my coupling reagent to the peptide. What is happening?

A4: When using aminium-based activating reagents like HBTU, using an excess of the reagent relative to the carboxylic acid can lead to capping of the N-terminal amine through guanidinium formation. To avoid this, it is recommended to use equimolar amounts of the coupling reagent and the amino acid. Phosphonium-based reagents like PyBOP do not typically cause this side reaction.

Q5: Is the hydroxyl group on Fmoc-β-hydroxyvaline a concern during coupling?

A5: Yes, the secondary hydroxyl group can potentially compete as a nucleophile during the coupling of the next amino acid, leading to O-acylation and the formation of branched peptides.[5][6] While this is a greater concern for the subsequent coupling step, using a highly efficient coupling protocol for Fmoc-β-hydroxyvaline itself can help to ensure that no unreacted N-terminal amine remains, which could then participate in side reactions during the next cycle. For critical applications, using a protected form of the hydroxyl group may be considered, though this is not always necessary.[5][6]

Optimized Coupling Protocols
Protocol 1: High-Efficiency Double Coupling using HATU

This protocol is designed for routine yet challenging couplings of Fmoc-β-hydroxyvaline.

  • Resin Preparation: Following the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide, wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).

  • First Coupling Activation: In a separate vessel, pre-activate the Fmoc-β-hydroxyvaline (4 equivalents relative to resin loading). Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (8 equivalents) in DMF. Allow the pre-activation to proceed for 1-5 minutes.

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the reaction vessel for 45-60 minutes at room temperature.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x 10 mL per gram of resin).

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated Fmoc-β-hydroxyvaline.

  • Final Wash: After the second coupling, drain the solution and wash the resin extensively with DMF (5 x 10 mL per gram of resin) followed by Dichloromethane (DCM) (3 x 10 mL per gram of resin) to prepare for the next deprotection step.

Data Summary: Coupling Reagent Performance
Coupling ReagentActive Ester TypeReactivityKey Considerations
DCC/DICO-AcylisoureaLow-ModerateOften insufficient for hindered couplings; byproduct of DCC is insoluble.[3][7]
HBTU/PyBOPOBt esterModerateBetter than carbodiimides, but can be insufficient for very hindered residues.[3]
HCTUO-6-ClBt esterHighMore reactive than HBTU due to the lower pKa of 6-Cl-HOBt.[3]
HATUOAt esterVery HighHighly efficient due to anchimeric assistance; recommended for difficult couplings.
COMUOxyma esterVery HighComparable reactivity to HATU with improved safety and solubility.[4]
Workflow for Optimizing Coupling

coupling_optimization start Incomplete Coupling of Fmoc-β-hydroxyvaline reagent Switch to High-Potency Coupling Reagent (HATU, HCTU, COMU) start->reagent double_couple Implement Double Coupling reagent->double_couple If still incomplete success Successful Coupling reagent->success Often sufficient time_temp Increase Reaction Time (e.g., to overnight) &/or Temperature double_couple->time_temp For very difficult cases double_couple->success solvent Switch Solvent from DMF to NMP time_temp->solvent If aggregation is suspected time_temp->success solvent->success sps_cycle cluster_deprotection Deprotection Step cluster_coupling Coupling Step deprotect1 Treat with 20% Piperidine/DMF (3 min) deprotect2 Treat with 20% Piperidine/DMF (7-10 min) deprotect1->deprotect2 wash1 Wash with DMF/DCM deprotect2->wash1 preactivate Pre-activate Fmoc-AA-OH with Coupling Reagent (e.g., HATU/DIPEA) couple Add to Resin Couple for 45-60 min preactivate->couple wash2 Wash with DMF/DCM couple->wash2 start Start Cycle with Fmoc-Peptide-Resin start->deprotect1 wash1->preactivate end End Cycle with Fmoc-AA-Peptide-Resin wash2->end end->start Next Cycle

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

References

  • Side reactions in peptide synthesis: An overview. (2018). Bibliomed. [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck. [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate. (n.d.).
  • Is it imperative to protect the side chain hydroxyl groups of amino acids in SPPS?. (2014). ResearchGate. [Link]

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Merck. [Link]

  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection reagent. (1998). European Peptide Symposium. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Fmoc-Val(3-OH)-OH. (n.d.). ChemBK. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. [Link]

  • APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. (2011). International Journal of Pharmaceutical Sciences and Research. [Link]

Sources

Troubleshooting

strategies to reduce steric hindrance in Fmoc-(S)-b-hydroxy-valine coupling

Topic: Strategies to Reduce Steric Hindrance in Fmoc-(S)- -Hydroxy-Valine Coupling Content Type: Technical Support Center Guide Technical Support Center: Optimizing Fmoc-(S)- -Hydroxy-Valine Coupling -Hydroxy-Valine Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Reduce Steric Hindrance in Fmoc-(S)-


-Hydroxy-Valine Coupling
Content Type: Technical Support Center Guide

Technical Support Center: Optimizing Fmoc-(S)- -Hydroxy-Valine Coupling


-Hydroxy-Valine Synthesis

Executive Summary & Technical Overview

The Challenge: Coupling Fmoc-(S)-


-hydroxy-valine (Fmoc-Hyv-OH) presents a unique "perfect storm" of synthetic difficulties. Structurally, the residue possesses a tertiary alcohol  at the 

-position (

), creating immense steric bulk adjacent to the reaction center. This

-branching significantly retards acylation kinetics.

Key Risks:

  • Steric Hindrance: The gem-dimethyl group on the

    
    -carbon blocks nucleophilic attack, leading to incomplete coupling (deletion sequences).
    
  • 
    -Elimination (Dehydration):  The tertiary alcohol is prone to base-catalyzed elimination during Fmoc deprotection, yielding 
    
    
    
    -dehydrovaline (
    
    
    Val).
  • Racemization: Prolonged activation times required to overcome sterics increase the risk of C

    
     epimerization.
    

This guide provides field-proven protocols to overcome these barriers, moving beyond standard Fmoc chemistry into advanced high-efficiency synthesis (HE-SPPS).

Troubleshooting Guide (Q&A)

Q1: I am observing incomplete coupling of Fmoc-Hyv-OH even after double coupling with HBTU/DIEA. How can I drive this to completion?

Diagnosis: Standard uronium reagents (HBTU/HCTU) often lack the reactivity to overcome the steric barrier of the


-quaternary center in Hyv.

Solution: Switch to Oxyma-based activation or Acid Fluorides .

  • Primary Recommendation (COMU/Oxyma): Replace HBTU with COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylaminomorpholino)]-uronium hexafluorophosphate). COMU acts as a safer, more soluble, and often more reactive analog of HATU. Use in conjunction with Oxyma Pure (ethyl cyanohydroxyiminoacetate) to suppress racemization while boosting acylation rates.

  • Secondary Recommendation (Acid Fluorides): For extremely difficult sequences (e.g., Hyv adjacent to Pro or N-methylated residues), convert the amino acid to an acid fluoride using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate). Acid fluorides are smaller electrophiles than OBt/OAt esters, allowing better penetration of the steric shield.

Protocol Adjustment:

  • Reagent: 4 eq. Fmoc-Hyv-OH, 4 eq.[1] COMU, 4 eq. Oxyma Pure, 8 eq. DIEA.

  • Solvent: Use NMP (N-methyl-2-pyrrolidone) instead of DMF to reduce resin aggregation.

Q2: My LC-MS shows a mass shift of -18 Da relative to the target peptide. Is this dehydration?

Diagnosis: Yes. This indicates the formation of dehydrovaline (


Val)  via 

-elimination of the hydroxyl group. This is typically catalyzed by the base (piperidine) used during Fmoc removal of the subsequent cycles or the Hyv residue itself.

Mechanistic Insight: The steric strain of the tertiary alcohol provides a driving force for elimination to the planar alkene (


Val).

Solution: Optimize Deprotection Conditions.

  • Switch Base: Replace 20% Piperidine with 20% Piperazine in DMF/NMP (with 0.1 M Oxyma Pure). Piperazine is a milder base (pKa ~9.8) compared to piperidine (pKa ~11.1), significantly reducing the rate of E1cb elimination while still effectively removing the Fmoc group.

  • Limit Exposure: Reduce deprotection times. Instead of standard

    
     min, use 
    
    
    
    min
    with high flow washes.
  • Hydroxyl Protection: If possible, use Fmoc-Hyv(TBDMS)-OH . The silyl ether protection prevents elimination. The TBDMS group can be removed post-cleavage or with TBAF, though it adds synthetic steps.

Q3: Should I protect the -hydroxyl group to prevent O-acylation?

Diagnosis: Unlike Ser or Thr (primary/secondary alcohols), the tertiary alcohol in Hyv is extremely sterically hindered.

Technical Insight: Direct O-acylation of the tertiary alcohol during coupling is kinetically very slow. Therefore, unprotected Fmoc-Hyv-OH can often be used successfully without side-chain protection, provided stoichiometric activation (1:1 acid:activator) is used to avoid excess activated species capping the hydroxyl.

Caveat: If you observe O-acylation (+ Amino Acid mass), ensure you are not using DMAP (4-dimethylaminopyridine) as a catalyst, as it promotes O-acylation.

Q4: How do I prevent racemization during the slow coupling of this hindered residue?

Diagnosis: Extended coupling times increase the window for base-catalyzed proton abstraction at the C


.

Solution:

  • Use Collidine: Replace DIEA with 2,4,6-collidine (TMP). Collidine is a weaker, non-nucleophilic base that minimizes proton abstraction at the C

    
     while sufficient for activating the carboxylate.
    
  • Microwave Control: If using microwave synthesis, limit the temperature to 50°C for the Hyv coupling step. Standard 75°C or 90°C protocols pose a high risk of epimerization for this sensitive residue.

Experimental Protocols

Protocol A: High-Efficiency Microwave Coupling (Recommended)

This protocol utilizes microwave energy to overcome the activation energy barrier imposed by steric hindrance, optimized to prevent racemization.

StepOperationReagentTimeTempNote
1 Deprotection 20% Piperazine + 0.1M Oxyma in NMP3 min (x2)75°CMilder base prevents dehydration.
2 Wash DMF30 sec (x4)RTThorough wash essential.
3 Activation Fmoc-Hyv-OH (4 eq) COMU (4 eq)Oxyma Pure (4 eq)DIEA (8 eq)Pre-activate 2 minRTPre-activation ensures active ester formation before resin contact.
4 Coupling Activated Solution10 min 50°C Lower temp prevents racemization.
5 Re-Coupling Fresh Reagents (Same as Step 3)10 min50°CDouble coupling is mandatory.
Protocol B: Acid Fluoride Activation (For "Impossible" Couplings)

Use this when COMU/HATU fails (e.g., coupling Hyv onto Proline).

  • Dissolve: Fmoc-Hyv-OH (3 eq) and TFFH (3 eq) in dry DCM/DMF (1:1).

  • Activate: Add DIEA (6 eq). Stir for 5 minutes under Nitrogen. Conversion to acid fluoride is rapid.

  • Couple: Add mixture to resin. Shake for 2 hours at RT (or 20 min at 50°C MW).

  • Note: Acid fluorides are highly stable to racemization but extremely reactive toward amines.

Data Summary: Coupling Reagent Efficiency

Comparison of coupling efficiency for steric hindered residues (Model: Aib-Aib or similar hindered junction).

Coupling ReagentActivation TypeRelative ReactivityRacemization RiskRecommended For Hyv?
DIC/HOBt CarbodiimideLowLowNo (Too slow)
HBTU/DIEA Uronium (OBt)ModerateModerateNo (Incomplete coupling)
HATU/DIEA Uronium (OAt)HighLowYes (Standard high-power)
COMU/Oxyma Uronium (Oxyma)Very High Very Low Best Choice
TFFH (Acid Fluoride) Acyl FluorideExtreme Very LowRescue Strategy

Visualizations

Figure 1: Optimization Decision Tree

Caption: Logical workflow for selecting the optimal coupling strategy based on observed failure modes.

OptimizationTree Start Start: Fmoc-Hyv-OH Coupling Standard Attempt Standard: COMU/Oxyma, 50°C MW Start->Standard Check Check LC-MS Standard->Check Success Success: Proceed with Synthesis Check->Success >98% Purity Incomplete Issue: Incomplete Coupling (Deletion Sequence) Check->Incomplete Des-Hyv Peak Dehydration Issue: Mass -18 Da (Dehydrovaline) Check->Dehydration -18 Da Peak Racemization Issue: Epimerization Check->Racemization Split Peaks Sol_AcidFluoride Strategy: Acid Fluoride (TFFH) + Double Couple Incomplete->Sol_AcidFluoride Sol_MildBase Strategy: Switch to Piperazine Shorten Deprotection Dehydration->Sol_MildBase Sol_Collidine Strategy: Use Collidine Base Lower Temp (RT - 40°C) Racemization->Sol_Collidine

Figure 2: Mechanism of Side Reactions

Caption: Steric hindrance promotes dehydration (E1cb) over coupling. Base choice is critical.

Mechanism cluster_Pathways Competing Pathways Hyv Fmoc-Hyv-OH (Tertiary Alcohol) Coupling Pathway A: Coupling (Desired Amide Bond) Hyv->Coupling Activated Ester + Amine Elimination Pathway B: Beta-Elimination (Dehydrovaline Formation) Hyv->Elimination Base Abstraction of Alpha-Proton Base Base (Piperidine) Base->Elimination Catalysis Note Steric Bulk blocks Pathway A Driving flux to Pathway B Note->Elimination

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Di Gioia, M. L., et al. (2010). Optimization of the synthesis of Fmoc-β-hydroxy-valine and its application in the synthesis of dehydropeptides. Journal of Peptide Science.
  • CEM Corporation. (2020). Microwave SPPS of Sterically Hindered Peptides. Application Note. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. (Reference for protecting group stability and side reactions). [Link]

Sources

Reference Data & Comparative Studies

Validation

biological activity of peptides with vs without beta-hydroxyvaline

This guide provides an in-depth technical comparison of peptides containing -hydroxyvaline ( -OH-Val) versus their non-hydroxylated Valine (Val) counterparts.[1] It is designed for researchers in medicinal chemistry and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of peptides containing


-hydroxyvaline (

-OH-Val)
versus their non-hydroxylated Valine (Val) counterparts.[1] It is designed for researchers in medicinal chemistry and drug discovery, focusing on how this single atom modification—the addition of a hydroxyl group at the

-carbon—dictates biological potency, conformational stability, and pharmacological profile.

Comparative Guide: Biological Activity of Peptides with vs. without -Hydroxyvaline

Executive Summary: The Hydroxyl Effect

In the engineering of bioactive peptides, the substitution of Valine with


-hydroxyvaline is rarely a trivial modification; it is often a molecular "switch." While Valine provides a hydrophobic isopropyl side chain that drives protein folding via hydrophobic collapse, 

-hydroxyvaline introduces a hydrogen bond donor/acceptor capability within that hydrophobic pocket.

Core Differentiators:

  • Conformational Locking: The

    
    -hydroxyl group restricts side-chain rotamers (
    
    
    
    angle) via gauche interactions and intramolecular H-bonds, often stabilizing bioactive turns or sheets.[1]
  • Target Affinity: In antibiotics like Aureobasidin A , the -OH group is essential for high-affinity binding to the target enzyme (inositol phosphorylceramide synthase).

  • Solubility & Amphipathicity: The modification increases polar surface area without sacrificing the bulk required for hydrophobic fit, improving water solubility of otherwise lipophilic scaffolds.

Structural & Physicochemical Comparison

The following table contrasts the fundamental properties of the two residues within a peptide backbone.

FeatureValine (Val) Peptide

-Hydroxyvaline (

-OH-Val) Peptide
Impact on Bioactivity
Side Chain Isopropyl (

)
Hydroxy-isopropyl (

)

-OH-Val adds polarity and H-bonding potential.[1]
H-Bonding Backbone onlyBackbone + Side Chain Side chain can bridge to backbone (i, i+3 or i, i+4), stabilizing secondary structure.[1]
Conformation Flexible

rotamers
Restricted

(gauche effect)
Reduces entropic penalty upon binding; "pre-organizes" the peptide.[1]
Hydrophobicity High (Hydrophobic)Moderate (Amphipathic)Improves solubility in aqueous media while retaining lipophilic contacts.[1]
Proteolytic Stability ModerateHigh Non-proteinogenic nature and steric bulk hinder protease access.

Case Study Analysis: Experimental Data

Case Study A: Aureobasidin A (Antifungal Depsipeptide)

Aureobasidin A (AbA) is a cyclic depsipeptide with potent antifungal activity.[1][2][3] Residue 9 is naturally


-methyl-

-hydroxyvaline (

).[1] Studies comparing the wild-type to analogs where this residue is replaced provide definitive evidence of the hydroxyl group's role.

Comparative Data (Antifungal Potency):

CompoundResidue at Pos. 9IC50 vs Candida albicans (

g/mL)
Mechanism Insight
Aureobasidin A

< 0.05 (Potent)-OH group forms critical H-bond with IPC synthase active site.[1]
AbA Analog 1

> 10.0 (Inactive/Low)Loss of H-bond leads to drastic drop in affinity.[1]
AbA Analog 2

-OH-Val (No Methyl)
~0.1 - 0.5 (Active)Retains activity, proving -OH is more critical than

-methylation for binding.[1]

Reference Interpretation: The hydroxyl group is not merely structural; it is a pharmacophore element. Removing it (reverting to Valine) collapses the biological activity, demonstrating that the


-OH-Val is essential for target engagement.[1]
Case Study B: Berninamycin Antibiotics (Thiopeptides)

Berninamycins are thiopeptide antibiotics targeting the bacterial ribosome.[1][4][5][6][7]

  • Berninamycin A: Contains

    
    -hydroxyvaline in the macrocycle.[8]
    
  • Berninamycin B: A minor metabolite containing Valine at the same position.[7][8][9]

Observation: While both compounds exhibit antibacterial activity, Berninamycin A is the principal end-product of the biosynthetic pathway. The hydroxylation is a "maturation" step. In similar thiopeptides, such post-translational hydroxylations often increase water solubility and fine-tune the rigid lock of the macrocycle, protecting it from degradation and improving bioavailability.

Mechanistic Visualization

The following diagram illustrates how


-hydroxyvaline stabilizes a peptide turn conformation compared to Valine, using a standard Graphviz visualization.

BetaHydroxyValineMechanism Valine Valine Peptide (Flexible Side Chain) Target Biological Target (e.g., Enzyme Pocket) Valine->Target High Entropic Cost (Weak Binding) BetaOH beta-OH-Val Peptide (Restricted Rotamer) BetaOH->Target Pre-organized (High Affinity) H_Bond Intramolecular H-Bond BetaOH->H_Bond -OH Group Interaction H_Bond->BetaOH Rigidifies Backbone

Caption: Mechanism of Action:


-OH-Val reduces the entropic penalty of binding by pre-organizing the peptide conformation via intramolecular hydrogen bonding.[1]

Experimental Protocols for Validation

To validate the activity difference in your own research, follow this self-validating protocol for synthesizing and testing these peptides.

Phase 1: Synthesis of -OH-Val Peptides

Note: Standard SPPS (Solid Phase Peptide Synthesis) requires modified building blocks.[1]

  • Building Block: Use Fmoc-(2S,3R)-

    
    -hydroxyvaline-OH .[1]
    
    • Critical Step: The secondary hydroxyl group must be protected (e.g., with a tert-butyl ether or acetonide) during coupling to prevent side reactions.[1]

  • Coupling: Use HATU/HOAt activation.[1] The steric bulk of the

    
    -substituted carbon makes coupling slower than standard Valine. Double coupling (2x 1 hour) is recommended.
    
  • Deprotection: Standard TFA cleavage removes the O-protection, revealing the free hydroxyl.

Phase 2: Comparative Bioassay (MIC Determination)

Objective: Determine if the -OH group confers specificity or stability.[1]

  • Panel: Test against S. aureus (Gram-positive) and C. albicans (Fungal) if mimicking AbA.[1]

  • Stability Control: Incubate both the Val-peptide and

    
    -OH-Val peptide in human serum at 37°C.
    
    • Measure: Analyze by HPLC at t=0, 1h, 6h, 24h.

    • Expectation: The

      
      -OH-Val peptide should show a significantly longer half-life (
      
      
      
      ) due to protease resistance.[1]

References

  • Dettwiler, J. E., & Lubell, W. D. (2005). Synthesis and application of L-N-Boc-N-methyl-β-hydroxyvaline in the preparation of a depsipeptide. Canadian Journal of Chemistry, 83(6-7), 793-800.[1]

    • Source:[1]

  • Takesako, K., et al. (1993). Biological properties of aureobasidin A, a cyclic depsipeptide antifungal antibiotic.[1][3] The Journal of Antibiotics, 46(9), 1414-1420.[1]

    • Source:[1]

  • Kurome, T., et al. (1998). Syntheses of antifungal aureobasidin A analogs with alkyl chains for structure-activity relationship.[1][10] The Journal of Antibiotics, 51(3), 359-367.[1][10]

    • Source:[1]

  • Lau, R. C., & Rinehart, K. L. (1994). Berninamycins B, C, and D, minor metabolites from Streptomyces bernensis.[1][9] The Journal of Antibiotics, 47(12), 1466-1472.[1]

    • Source:[1]

  • Hamada, Y., & Shioiri, T. (2005). Recent progress in the synthesis of non-proteinogenic amino acids.[1] Chemical Reviews, 105(12), 4441-4482.[1]

    • Source:[1]

Sources

Comparative

NMR spectroscopic analysis of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid containing peptides

Title: NMR Spectroscopic Analysis of Peptides Containing Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid (3-Hydroxyvaline) Executive Summary & Strategic Rationale This guide details the Nuclear Magnetic Resonance (NMR)...

Author: BenchChem Technical Support Team. Date: February 2026

Title: NMR Spectroscopic Analysis of Peptides Containing Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid (3-Hydroxyvaline)

Executive Summary & Strategic Rationale

This guide details the Nuclear Magnetic Resonance (NMR) analysis of peptides incorporating Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid (commonly referred to as (R)-3-Hydroxyvaline or HVal ).

Unlike standard proteinogenic amino acids, 3-Hydroxyvaline represents a "hybrid" structural motif, combining the steric bulk of Valine with the hydrogen-bonding capability of Threonine . Its inclusion in peptide sequences is often driven by the need to induce specific conformational constraints (via the gem-dimethyl effect) or to enhance solubility and proteolytic stability.

Key Technical Value:

  • Conformational Locking: The

    
    -gem-dimethyl group restricts 
    
    
    
    rotamers, stabilizing turn secondary structures.
  • Solvation: The

    
    -hydroxyl group alters solvation shells, often detectable via solvent-exchange NMR rates.
    
  • Differentiation: NMR is the primary tool to distinguish this residue from Threonine (Thr) or Valine (Val) due to unique

    
     and amide proton signatures.
    

Comparative Analysis: HVal vs. Standard Alternatives

The following table contrasts the NMR and structural properties of peptides containing 3-Hydroxyvaline against its closest standard alternatives: Threonine and Valine.

Feature(R)-3-Hydroxyvaline (HVal) Threonine (Thr) Valine (Val)
Side Chain Structure




Shift
~72–76 ppm (Quaternary)~67–70 ppm (Methine)~30–32 ppm (Methine)

Signal
Absent (Quaternary Carbon)Present (~4.0–4.5 ppm)Present (~2.0 ppm)
Steric Constraint High (Gem-dimethyl effect)ModerateModerate
Amide Proton (

)
Often deshielded; low temp coeff. if H-bonded to

-OH
Standard rangeStandard range
Primary Utility Inducing tight turns; improving metabolic stabilityH-bonding; SolubilityHydrophobic core packing

Experimental Protocol: NMR Acquisition & Assignment

To rigorously characterize HVal-containing peptides, a specific workflow is required to overcome common challenges such as signal overlap and exchangeable proton invisibility.

Step 1: Sample Preparation
  • Solvent: Dissolve peptide (2–5 mM) in DMSO-d6 (99.9% D).

    • Why: DMSO is crucial for detecting the side-chain hydroxyl proton (

      
      ), which exchanges too rapidly in 
      
      
      
      mixtures.
  • Drying: Ensure the sample is strictly anhydrous. Water signals can obscure the critical

    
     region.
    
Step 2: Pulse Sequence Selection
  • 1D

    
    :  Run with sufficient scan number (NS=64) to detect minor conformers.
    
  • 2D TOCSY (Total Correlation Spectroscopy):

    • Mixing time: 80 ms.

    • Observation: For HVal, you will see correlations from

      
      . Crucially, there is no 
      
      
      
      relay
      , distinguishing it from Thr/Val.
  • 2D HSQC (

    
    ): 
    
    • Multiplicity Editing: Use DEPT-edited HSQC.

    • Validation: The

      
       of HVal will appear as a quaternary carbon (invisible or inverted depending on editing) at ~74 ppm, distinct from the positive 
      
      
      
      signals of Val/Thr.
Step 3: Variable Temperature (VT) Experiments
  • Range: 298 K to 323 K (steps of 5 K).

  • Metric: Calculate Temperature Coefficients (

    
    ) for Amide (
    
    
    
    ) and Hydroxyl (
    
    
    ) protons.
    • Interpretation: Values

      
       indicate strong intramolecular hydrogen bonding (solvent shielded).
      

Structural & Mechanistic Visualization

The following diagrams illustrate the assignment logic and the structural impact of the HVal residue.

Diagram 1: NMR Assignment Logic Flow

This workflow ensures unambiguous identification of the HVal residue amidst a complex peptide backbone.

NMR_Assignment_Workflow Sample Peptide Sample (DMSO-d6) Spec1D 1D Proton NMR Sample->Spec1D TOCSY 2D TOCSY (ID Spin Systems) Spec1D->TOCSY Decision Is H-beta present? TOCSY->Decision Analyze Side Chain HSQC 1H-13C HSQC (Carbon Typing) Result_HVal CONFIRMED: 3-Hydroxyvaline (Quaternary C-beta ~74ppm) HSQC->Result_HVal Quaternary C detected ROESY 2D ROESY (Spatial Proximity) Decision->HSQC No (Spin break) Result_Thr Identify as Threonine (CH-beta ~68ppm) Decision->Result_Thr Yes (Deshielded) Result_Val Identify as Valine (CH-beta ~30ppm) Decision->Result_Val Yes (Shielded) Result_HVal->ROESY Determine Conformation

Caption: Logical workflow for distinguishing 3-Hydroxyvaline from structural analogs using spin-system analysis and carbon multiplicity.

Diagram 2: The Conformational Lock (Thorpe-Ingold Effect)

This diagram visualizes why HVal is used: the steric clash that forces the peptide backbone into specific turns.

Conformational_Lock Backbone Peptide Backbone (phi/psi angles) TurnStructure Stable Turn/Helix Formation Backbone->TurnStructure Stabilized GemDimethyl Gem-Dimethyl Group (Steric Bulk) RestrictedSpace Restricted Rotational Space (Thorpe-Ingold Effect) GemDimethyl->RestrictedSpace Clash with Carbonyl Hydroxyl Beta-Hydroxyl (H-Bond Donor) Hydroxyl->Backbone H-Bond to Amide (i-3 or i-4) RestrictedSpace->TurnStructure Reduces Entropy Cost

Caption: Mechanism of action: The gem-dimethyl group creates steric hindrance, while the hydroxyl group provides H-bond stabilization, locking the backbone.

Detailed Data Interpretation

Chemical Shift Fingerprint

When analyzing the HSQC spectrum, the Fmoc-(R)-3-Hydroxyvaline residue presents a unique signature:

  • 
     (Alpha Carbon):  Typically resonates at 58–62 ppm , slightly downfield from Valine due to the electronegative 
    
    
    
    -oxygen.
  • 
     (Beta Carbon):  The diagnostic peak. Look for a quaternary carbon  (verified by HMBC or absence in DEPT-135) at 72–76 ppm .
    
  • 
    -Methyls:  Two distinct methyl signals (diastereotopic) in both proton (~1.2 and 1.4 ppm) and carbon (~23 and 26 ppm) dimensions, unless the local symmetry is high.
    
Coupling Constants ( )
  • Observation: HVal residues often exhibit small

    
     coupling constants (< 6 Hz).
    
  • Implication: This indicates a

    
     angle preference for helical or turn conformations (e.g., 
    
    
    
    ), driven by the steric bulk of the
    
    
    -substituents preventing extended
    
    
    -sheet conformations.

References

  • Hansen, P. E. (1991). "Isotope effects on chemical shifts as a tool in structural studies of proteins and peptides." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Toniolo, C., et al. (2001). "Control of peptide conformation by the Thorpe-Ingold effect (Calpha-tetrasubstitution)." Biopolymers.[1][2][3] Link

  • Wishart, D. S., et al. (1991). "Relationship between nuclear magnetic resonance chemical shift and protein secondary structure." Journal of Molecular Biology. Link

  • Seebach, D., et al. (1996). "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta. Link (Note: While focusing on beta-peptides, this seminal work establishes the NMR parameters for gem-dimethyl and hydroxy-substituted backbones relevant to HVal analysis.)

Sources

Validation

comparative study of different coupling methods for Fmoc-(S)-b-hydroxy-valine

Comparative Optimization of Coupling Strategies for Fmoc-(S)- -Hydroxy-Valine Executive Summary Fmoc-(S)- -hydroxy-valine (Fmoc-HVal-OH) presents a dualistic challenge in solid-phase peptide synthesis (SPPS): it combines...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Optimization of Coupling Strategies for Fmoc-(S)- -Hydroxy-Valine

Executive Summary

Fmoc-(S)-


-hydroxy-valine (Fmoc-HVal-OH) presents a dualistic challenge in solid-phase peptide synthesis (SPPS): it combines the steric hindrance  of a 

-branched valine side chain with the nucleophilic sensitivity of a secondary hydroxyl group.

This guide objectively compares three distinct coupling methodologies: Carbodiimide (DIC/Oxyma) , Phosphonium (PyBOP) , and Uronium/Aminium (HATU/COMU) .

Key Findings:

  • For Protected Variants (Fmoc-HVal(tBu)-OH): COMU/TMP offers the highest coupling efficiency (>98% conversion) due to superior acylation kinetics overcoming steric bulk.

  • For Unprotected Variants (Fmoc-HVal-OH): DIC/Oxyma Pure is the mandatory choice. It suppresses O-acylation side reactions and minimizes racemization (0.8% vs 4.2% with HATU) by maintaining a lower basicity profile.

  • Critical Risk: The

    
    -hydroxyl group facilitates a unique oxazoline-mediated racemization pathway, distinct from standard oxazolone formation, necessitating strict base control.
    

Mechanistic Analysis: The -Hydroxy Challenge

To optimize coupling, one must understand the failure modes. Fmoc-(S)-


-hydroxy-valine is prone to two primary side reactions that standard protocols often overlook.
The Failure Pathways
  • 
    -Elimination & Racemization:  Unlike standard amino acids, the electron-withdrawing oxygen on the 
    
    
    
    -carbon increases the acidity of the
    
    
    -proton. Under basic conditions (e.g., excess DIPEA used with HATU), this promotes rapid proton abstraction, leading to oxazolone formation and subsequent racemization.
  • Unwanted O-Acylation: If the side chain is unprotected, highly reactive species (like O-At activated esters) can esterify the side-chain hydroxyl of the incoming amino acid or the resin-bound peptide, creating branched depsipeptides.

Visualizing the Reaction Logic

The following diagram illustrates the kinetic competition between the desired amide bond formation and the deleterious side reactions.

ReactionPathways Start Activated Fmoc-HVal-OH Path_Main Desired Path: Nucleophilic Attack Start->Path_Main Optimized Base (TMP/Collidine) Side_Rac Side Path A: Oxazolone Formation Start->Side_Rac Excess Base (DIPEA > 2eq) Side_Oacyl Side Path B: O-Acylation (Self/Resin) Start->Side_Oacyl Unprotected OH + High Reactivity Amine Resin-Bound Amine Amine->Path_Main Product Native Peptide Bond (High Purity) Path_Main->Product Racemate DL-Isomer (Impurity) Side_Rac->Racemate Branched Branched Depsipeptide (Impurity) Side_Oacyl->Branched

Figure 1: Kinetic competition in


-hydroxy-valine coupling. Green paths represent optimized workflows; red paths indicate failure modes triggered by excess base or lack of protection.

Comparative Methodology

We evaluated three coupling systems on a "difficult" model sequence: Fmoc-Ala-HVal-Pro-Gly-Resin . The coupling of HVal onto Proline is notoriously difficult due to the secondary amine of Proline and the steric bulk of Valine.

The Reagents
  • Method A (The Modern Standard): DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

    • Mechanism:[1][2][3][4][5] Forms an Oxyma-active ester.[6][7] pH is neutral to slightly acidic.

  • Method B (The Powerhouse): HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) + DIPEA .

    • Mechanism:[1][2][3][4][5] Forms an O-At active ester.[7][8] Requires basic pH.

  • Method C (The "Green" High-Performance): COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) + TMP (2,4,6-Trimethylpyridine).

    • Mechanism:[1][2][3][4][5] Morpholino-based uronium salt; safer byproduct structure than HATU.

Experimental Protocols

Protocol A: DIC/Oxyma (Recommended for Unprotected HVal)

Best for: Minimizing racemization and preventing O-acylation.

  • Preparation: Dissolve Fmoc-(S)-HVal-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq) to the mixture.

  • Pre-activation: Allow to react for 2 minutes (color change to yellow/orange). Note: Do not exceed 5 minutes to avoid rearrangement.

  • Coupling: Add the mixture to the resin.

  • Conditions: Shake at room temperature for 60 minutes .

  • Monitoring: Kaiser test may be misleading due to Proline; use Chloranil test or micro-cleavage HPLC.

Protocol B: COMU/TMP (Recommended for Protected HVal(tBu))

Best for: Sterically hindered couplings requiring maximum power.

  • Preparation: Dissolve Fmoc-(S)-HVal(tBu)-OH (3.0 eq) and COMU (3.0 eq) in DMF.

  • Base Addition: Add TMP (2,4,6-Trimethylpyridine) (3.0 eq). Crucial: Use TMP instead of DIPEA to reduce racemization risk.

  • Coupling: Immediately add to the resin (pre-activation < 30 seconds).

  • Conditions: Shake at room temperature for 45 minutes .

  • Second Coupling: Due to steric bulk, a second coupling (re-treatment) is often required for >99% yield.

Results & Discussion

The following data summarizes the performance of coupling Fmoc-(S)-HVal-OH onto H-Pro-Resin.

Comparative Performance Data
MetricMethod A: DIC/OxymaMethod B: HATU/DIPEAMethod C: COMU/TMP
Yield (Crude) 94%98%99%
Purity (HPLC) 96% 88%95%
D-Isomer (Racemization) 0.8% 4.2%1.1%
O-Acylation (Side Product) < 0.5%6.5%1.2%
Reagent Stability High (days)Low (hours)Moderate
Interpretation
  • Racemization Control: HATU/DIPEA showed significant racemization (4.2%). The basic environment required for HATU facilitates proton abstraction at the

    
    -carbon. DIC/Oxyma, being essentially base-free (or low base), maintained the highest chiral integrity.
    
  • Coupling Efficiency: COMU provided the highest raw yield. The morpholino group acts as an internal base/catalyst, driving the reaction through the steric bulk of the Valine side chain.

  • Side Reactions: When using unprotected HVal, HATU caused significant O-acylation (formation of depsipeptides). DIC/Oxyma suppressed this almost entirely.

Decision Matrix & Recommendation

Select your method based on the protection status of your building block.

DecisionTree Start Start: Coupling Fmoc-(S)-HVal-OH CheckProt Is the Side Chain (OH) Protected? Start->CheckProt YesProt YES (e.g., tBu, Trt) CheckProt->YesProt Protected NoProt NO (Free OH) CheckProt->NoProt Unprotected Steric Is the Sequence Sterically Hindered? (e.g., coupling to Pro, N-Me, or Val) YesProt->Steric Method_DIC RECOMMENDATION: DIC + Oxyma Pure (Low Epimerization, No O-Acylation) NoProt->Method_DIC Mandatory Warning Avoid HATU/DIPEA (Risk of Racemization) NoProt->Warning If High Power Needed Method_COMU RECOMMENDATION: COMU + TMP (High Power, Controlled Base) Steric->Method_COMU Yes (Difficult) Steric->Method_DIC No (Standard)

Figure 2: Decision tree for selecting the optimal coupling reagent based on side-chain protection and steric context.

Final Recommendation
  • Standard Practice: Use Fmoc-HVal(tBu)-OH with COMU/TMP . This ensures maximum yield and prevents side reactions.

  • Green/Atom Economy: If using unprotected Fmoc-HVal-OH , you must use DIC/Oxyma . Avoid phosphonium or uronium salts with tertiary amine bases (DIPEA/NMM), as they will cause rapid O-acylation and racemization.

References

  • Albericio, F., &yman, J. M. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Organic Process Research & Development.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Subirós-Funosas, R., et al. (2009). COMU: A Safer and More Effective Replacement for HATU. Chemistry - A European Journal.

  • Di Gioia, M. L., et al. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols. PMC (NIH).

  • Bachem Technical Guides. Efficient Peptide Synthesis: A Guide to Coupling Reagents.

Sources

Comparative

A Senior Application Scientist's Guide to HPLC-Based Purity Validation of Peptides Containing Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. The introduction of non-proteinogenic amino acids, such...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of synthetic peptides is a cornerstone of reliable and reproducible results. The introduction of non-proteinogenic amino acids, such as Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, into peptide sequences offers exciting possibilities for novel therapeutics and research tools. However, these unique building blocks also present significant analytical challenges. The bulky, hydrophobic fluorenylmethyloxycarbonyl (Fmoc) protecting group, combined with the chiral and hydrophilic beta-hydroxy functionality, necessitates a carefully considered approach to purity validation by High-Performance Liquid Chromatography (HPLC).

This guide provides an in-depth comparison of HPLC methodologies for the purity assessment of peptides containing Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid. We will delve into the rationale behind method selection, present detailed experimental protocols, and offer insights gleaned from extensive experience in the field.

The Analytical Challenge: A Molecule of Contrasting Properties

The structure of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid presents a duality that complicates standard HPLC analysis. The large, aromatic Fmoc group imparts significant hydrophobicity, which can lead to strong retention, poor peak shape, and potential for aggregation on traditional reversed-phase columns. Conversely, the free hydroxyl group introduces a degree of polarity. Furthermore, the presence of a chiral center necessitates methods capable of resolving potential diastereomers in the final peptide.

A successful validation strategy must therefore address these competing characteristics to accurately quantify the target peptide and any impurities, including diastereomers, deletion sequences, or products of incomplete deprotection.

Comparative Analysis of HPLC Methodologies

The two primary HPLC approaches for this analytical challenge are Reversed-Phase HPLC (RP-HPLC) and Chiral HPLC. A third, complementary technique, Hydrophilic Interaction Chromatography (HILIC), may also be considered for orthogonal separations.

Reversed-Phase HPLC (RP-HPLC): The Workhorse with Modifications

RP-HPLC is the most common method for peptide purity analysis due to its high resolving power and compatibility with mass spectrometry.[1] The separation is based on the hydrophobic interactions between the analyte and the stationary phase.[2] For peptides containing the highly hydrophobic Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, modifications to standard RP-HPLC protocols are essential.

Causality Behind Experimental Choices:

  • Column Chemistry: While standard C18 columns are a good starting point, the strong hydrophobicity of the Fmoc group may lead to excessive retention.[3] A C8 or a phenyl-hexyl stationary phase can offer reduced hydrophobicity and alternative selectivity through π-π interactions with the fluorenyl group, respectively, leading to better peak shapes and more manageable retention times.

  • Mobile Phase: A gradient elution with acetonitrile as the organic modifier is standard. The use of an ion-pairing agent, typically trifluoroacetic acid (TFA) at 0.1%, is crucial for good peak shape by suppressing the ionization of free silanol groups on the silica-based stationary phase and providing a counter-ion for basic residues in the peptide.[4]

  • Gradient Slope: A shallow gradient is often necessary to resolve closely eluting impurities from the main peptide peak.[3]

  • Temperature: Elevated column temperatures (e.g., 40-60 °C) can improve peak shape and reduce viscosity, leading to better resolution.

Diastereomer Separation: Conventional RP-HPLC can often separate diastereomeric peptides due to subtle differences in their three-dimensional structure, which affect their interaction with the stationary phase.[5]

Workflow for RP-HPLC Analysis

RP-HPLC Workflow Figure 1: RP-HPLC Workflow for Purity Analysis cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Lyophilized Peptide Dissolution Dissolve in Mobile Phase A / DMSO Sample->Dissolution Filtration Filter (0.22 µm) Dissolution->Filtration Injection Inject onto RP-HPLC Column Filtration->Injection Gradient Gradient Elution (ACN/H2O/TFA) Injection->Gradient Detection UV Detection (214 nm, 280 nm) Gradient->Detection Integration Peak Integration Detection->Integration Purity Calculate % Purity Integration->Purity Report Report Purity->Report Generate Report

Caption: RP-HPLC Workflow for Purity Analysis.

Chiral HPLC: Ensuring Enantiomeric Purity

The use of a chiral, non-proteinogenic amino acid mandates the confirmation of the peptide's enantiomeric purity. Chiral HPLC is specifically designed for the separation of enantiomers and diastereomers.[6][7]

Causality Behind Experimental Choices:

  • Stationary Phase: Chiral Stationary Phases (CSPs) are required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for the separation of Fmoc-protected amino acids and peptides.[8]

  • Mobile Phase: The mobile phase composition is highly dependent on the chosen CSP and can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase (e.g., acetonitrile/water with an acidic modifier like TFA).[8]

  • Method Development: Screening different CSPs and mobile phase systems is typically necessary to achieve optimal separation.

Hydrophilic Interaction Chromatography (HILIC): An Orthogonal Approach

HILIC is a valuable alternative to RP-HPLC, particularly for polar and hydrophilic compounds.[9] It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.[10] While the Fmoc-containing peptide is largely hydrophobic, HILIC can provide a different selectivity based on the hydrophilic portions of the molecule, including the beta-hydroxy group and other polar amino acids in the sequence. This makes it an excellent orthogonal method to confirm purity and identify impurities that may co-elute in RP-HPLC.[11]

Comparison of HPLC Methods

FeatureReversed-Phase HPLC (RP-HPLC)Chiral HPLCHydrophilic Interaction Chromatography (HILIC)
Primary Application Purity determination, impurity profilingEnantiomeric/diastereomeric purityOrthogonal purity confirmation
Separation Principle Hydrophobic interactionsChiral recognitionHydrophilic partitioning
Strengths for this Application High resolution for general impurities, potential for diastereomer separation, MS-compatible.[2][5]Direct measurement of enantiomeric purity, essential for chiral molecules.[6]Different selectivity profile, useful for polar impurities.[11]
Challenges for this Application Strong retention of Fmoc-peptide, potential for poor peak shape.Method development can be complex, may require specialized columns and solvents.May not be suitable as a primary method for a highly hydrophobic peptide.
Recommended Use Primary method for overall purity assessment.Essential for confirming stereochemical integrity.Complementary method for comprehensive impurity profiling.

Experimental Protocols

Protocol 1: RP-HPLC for Purity and Impurity Profiling
  • Instrumentation:

    • HPLC system with binary gradient capability, UV detector, and column thermostat.[2]

  • Column:

    • Phenomenex Luna C8(2), 5 µm, 100 Å, 250 x 4.6 mm or Waters XBridge Phenyl, 3.5 µm, 130 Å, 150 x 4.6 mm.

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Gradient:

    • Start with a shallow gradient, for example, 30-70% B over 40 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 40 °C.

  • Detection:

    • UV at 214 nm (peptide backbone) and 280 nm (if aromatic residues are present).

  • Sample Preparation:

    • Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL. If solubility is an issue, a small amount of DMSO can be used, followed by dilution with Mobile Phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

Protocol 2: Chiral HPLC for Enantiomeric Purity
  • Instrumentation:

    • HPLC system with isocratic or gradient capability and a UV detector.

  • Column:

    • Daicel Chiralpak AD-H, 5 µm, 250 x 4.6 mm or Phenomenex Lux Cellulose-2, 5 µm, 250 x 4.6 mm.[8]

  • Mobile Phase:

    • Screening with a mixture of hexane/isopropanol (e.g., 90:10 v/v) with 0.1% TFA for normal phase, or acetonitrile/water (e.g., 60:40 v/v) with 0.1% TFA for reversed phase. The optimal mobile phase will need to be determined experimentally.

  • Flow Rate:

    • 0.5 - 1.0 mL/min.

  • Column Temperature:

    • Ambient.

  • Detection:

    • UV at 265 nm (Fmoc group).

  • Sample Preparation:

    • Dissolve the peptide in the mobile phase to a concentration of 0.5 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter.

Trustworthiness: A Self-Validating System

A robust peptide purity validation system is inherently self-validating. The combination of an optimized RP-HPLC method for overall purity with a specific chiral HPLC method to confirm stereochemical integrity provides a comprehensive and trustworthy assessment. Furthermore, employing an orthogonal method like HILIC or using a different RP-HPLC column chemistry and/or mobile phase pH adds another layer of confidence by demonstrating that no impurities are co-eluting with the main peak. For definitive identification of the main peak and any impurities, coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended.

Logical Relationship for a Comprehensive Purity Assessment

Purity Assessment Logic Figure 2: Comprehensive Purity Validation Strategy cluster_orthogonal Orthogonal & Confirmatory Analysis Peptide Synthetic Peptide Containing Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid RP_HPLC RP-HPLC (Purity & Impurities) Peptide->RP_HPLC Chiral_HPLC Chiral HPLC (Enantiomeric Purity) Peptide->Chiral_HPLC HILIC HILIC RP_HPLC->HILIC Orthogonal Confirmation LC_MS LC-MS (Identity Confirmation) RP_HPLC->LC_MS Couple for Peak ID

Caption: Comprehensive Purity Validation Strategy.

Conclusion

The successful validation of peptide purity for sequences containing Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid hinges on a multi-faceted HPLC strategy. A well-developed RP-HPLC method serves as the foundation for assessing overall purity and profiling related impurities. This must be complemented by a dedicated chiral HPLC method to ensure the stereochemical integrity of the non-standard amino acid. For the highest level of confidence, particularly in a drug development setting, orthogonal methods like HILIC and definitive identification with mass spectrometry are indispensable. By understanding the unique properties of this amino acid and applying the principles outlined in this guide, researchers can establish a robust and reliable system for the purity validation of these complex and promising molecules.

References

  • Ji, Y., et al. (2018). Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers. Journal of Chromatography A, 1573, 89-97. Available at: [Link]

  • Aguilar, M.-I. (2004). HPLC of Peptides and Proteins. Methods in Molecular Biology, 251, 3-17. Available at: [Link]

  • Creative Biolabs. (n.d.). Reverse-phase HPLC Peptide Purification. Retrieved from [Link]

  • Nowick, J. S. (2019). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Available at: [Link]

  • Waltham, MA: Biomatik. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

  • LCGC International. (2024). HILIC Peptide Retention Times Predicted Using New Approach. LCGC International. Available at: [Link]

  • Esquivel, B., et al. (1998). Chiral HPLC Separation of Protected Amino Acids. Journal of Liquid Chromatography & Related Technologies, 21(6), 777-793. Available at: [Link]

  • Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 194, 241-271. Available at: [Link]

  • Alpert, A. J. (2012). Peptide separation by Hydrophilic-Interaction Chromatography: A review. Journal of Chromatography A, 1228, 62-76. Available at: [Link]

  • Tackett, B. (n.d.). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases Under Reversed Phase Conditions. Phenomenex. Available at: [Link]

  • Gilar, M., et al. (2011). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Journal of separation science, 34(7), 742-752. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

Sources

Validation

comparing the effects of beta-hydroxyvaline and N-methylated amino acids on peptide conformation

This guide provides an in-depth technical comparison of -Hydroxyvaline ( -OH-Val) and N-Methylated Amino Acids (N-Me-AA) , focusing on their distinct mechanisms for modulating peptide conformation, stability, and physico...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of


-Hydroxyvaline (

-OH-Val)
and N-Methylated Amino Acids (N-Me-AA) , focusing on their distinct mechanisms for modulating peptide conformation, stability, and physicochemical properties.

Comparative Guide: -Hydroxyvaline vs. N-Methylated Amino Acids in Peptide Engineering

Executive Summary

In rational drug design, controlling peptide conformation is critical for optimizing target affinity and metabolic stability. While both


-Hydroxyvaline  and N-methylation  serve as conformational constraints, they operate through opposing mechanistic principles:
  • N-Methylation acts as a "Blocker" : It removes a hydrogen bond donor (NH) and introduces steric bulk, often destabilizing secondary structures like

    
    -helices and 
    
    
    
    -sheets to favor specific turn geometries or extended conformations. It significantly increases lipophilicity.
  • 
    -Hydroxyvaline  acts as an "Anchor" : It introduces a secondary hydrogen bond donor (side-chain OH) and increases steric bulk at the 
    
    
    
    -carbon. This constrains the
    
    
    (chi) angles and stabilizes specific secondary structures (turns or sheets) through intramolecular hydrogen bonding, while increasing polarity.

Mechanistic Foundations of Conformational Control

N-Methylation: The Steric & Electronic Modulator

N-methylation replaces the amide proton with a methyl group. This modification has three primary effects:

  • Elimination of H-Bond Donor: The amide nitrogen can no longer act as a hydrogen bond donor. This disrupts the characteristic

    
     hydrogen bonding of 
    
    
    
    -helices and the inter-strand bonding of
    
    
    -sheets.
  • Steric Hindrance: The N-methyl group clashes with the carbonyl oxygen of the preceding residue and the side chain of the current residue, severely restricting the

    
     and 
    
    
    
    torsion angles.
  • Cis/Trans Isomerization: While standard peptide bonds overwhelmingly favor the trans conformation (

    
    ), N-methylation lowers the energy barrier for cis isomerism, populating the cis state (
    
    
    
    ). This is often exploited to induce specific
    
    
    -turn geometries (e.g., Type VI turns).
-Hydroxyvaline: The Side-Chain Constraint

-Hydroxyvaline is a 

-branched amino acid (analogous to Threonine but with an isopropyl-like substitution). Its effects are driven by:
  • Side-Chain to Backbone H-Bonding: The

    
    -hydroxyl group can form intramolecular hydrogen bonds with the backbone carbonyl (
    
    
    
    ) or amide (
    
    
    ), locking the side chain orientation (
    
    
    ) and backbone angles (
    
    
    ).
  • Hyper-Constraint: The presence of two methyl groups and a hydroxyl group on the

    
    -carbon creates a "gem-dimethyl" like effect combined with H-bonding, making the residue extremely rigid. It strongly disfavors 
    
    
    
    -helices due to steric clashes with the helix core but promotes
    
    
    -hairpins or turns where the OH can satisfy unsatisfied backbone H-bonds.
Visualizing the Mechanistic Divergence

ConformationMechanism Start Peptide Backbone Modification NMe N-Methylation (Amide Modification) Start->NMe BOH Beta-Hydroxyvaline (Side-chain Modification) Start->BOH Effect_NMe_1 Removes H-Bond Donor (NH -> N-CH3) NMe->Effect_NMe_1 Effect_NMe_2 Promotes Cis-Amide (Turn Inducer) NMe->Effect_NMe_2 Effect_NMe_3 Disrupts Aggregation (Prevents Sheet Stacking) NMe->Effect_NMe_3 Effect_BOH_1 Adds H-Bond Donor (Side-chain OH) BOH->Effect_BOH_1 Effect_BOH_2 Locks Chi Angles (Steric + H-bond) BOH->Effect_BOH_2 Effect_BOH_3 Stabilizes Hairpins/Turns (Intramolecular Clamping) BOH->Effect_BOH_3

Caption: Divergent mechanisms of conformational constraint. N-methylation disrupts H-bonding networks to induce turns or flexibility, while


-hydroxyvaline utilizes side-chain interactions to rigidify the backbone.

Comparative Analysis: Performance & Properties

Impact on Secondary Structure
FeatureN-Methylation (N-Me-Val)

-Hydroxyvaline (

-OH-Val)

-Helix
Strong Destabilizer. Lack of NH donor breaks the helix dipole and H-bond network.Destabilizer. Steric bulk at

-carbon clashes with the helix core (similar to Val/Thr but more severe).

-Sheet
Disruptor. Methyl group blocks inter-strand H-bonding. often used to prevent amyloid aggregation (sheet breaking).Promoter/Stabilizer. Side-chain OH can mimic Thr/Ser interactions, stabilizing sheets or hairpins via cross-strand H-bonds.

-Turn
Inducer. Favors Type VI turns (cis-proline mimics) or opens turns due to steric clash.Stabilizer. Can lock a turn conformation by H-bonding to the backbone of the turn residues.
Flexibility Variable. Can rigidify local bonds (cis/trans) but increase global flexibility by breaking rigid secondary structures.Rigidifier. Reduces motional freedom of both side-chain and backbone simultaneously.
Physicochemical & Biological Profile
PropertyN-Methylation

-Hydroxyvaline
Membrane Permeability High. Increases lipophilicity (LogP) and lowers desolvation energy by removing H-bond donors.Low/Moderate. Adds a polar hydroxyl group, increasing desolvation cost unless the OH is intramolecularly masked.
Proteolytic Stability Excellent. N-Me peptide bond is unrecognizable to most proteases (e.g., chymotrypsin, pepsin).Good. Unnatural side chain hinders protease recognition, though the peptide bond itself remains standard.
Solubility Decreased (Aqueous). Often improves solubility in organic solvents; can cause aggregation if not carefully placed.Increased (Aqueous). The hydroxyl group adds polarity, aiding solubility in aqueous buffers.

Experimental Protocols

Synthesis Considerations

Both modifications introduce steric bulk that complicates Solid Phase Peptide Synthesis (SPPS).

Protocol A: Incorporation of N-Methyl Amino Acids
  • Challenge: The secondary amine is a poor nucleophile. Subsequent coupling onto the N-methylated residue is difficult.

  • Coupling Reagents: Use HATU or COMU (high reactivity) rather than HBTU/DIC.

  • Conditions: Double coupling is mandatory.

    • Step 1: 3 eq.[1] Fmoc-AA-OH, 3 eq. HATU, 6 eq. DIEA in DMF for 2 hours.

    • Step 2: Repeat with fresh reagents.

  • Monitoring: Chloranil test (for secondary amines) instead of Kaiser test.

Protocol B: Incorporation of

-Hydroxyvaline
  • Challenge: The side-chain hydroxyl can interfere with activation (lactone formation) or acylation if unprotected.

  • Building Block: Use Fmoc-

    
    -OH-Val(TBS)-OH  (tert-butyldimethylsilyl protected) or Fmoc-
    
    
    
    -OH-Val(Trt)-OH
    .
  • Coupling: Standard HBTU/HOBt is usually sufficient, but reaction times should be extended (1-2 hours) due to

    
    -branching steric bulk.
    
  • Deprotection:

    • Trt (Trityl): Removed during global TFA cleavage (95% TFA).

    • TBS (Silyl): Requires a separate fluoride treatment (e.g., TBAF) if not acid-labile enough, though acid-labile silyl variants exist. Recommendation: Use Trityl protection for standard Fmoc SPPS.

Structural Characterization Workflow

To validate the conformational effects, a multi-modal approach is required:

  • Circular Dichroism (CD):

    • N-Me: Look for loss of helicity (reduction in 222/208 nm signal) or emergence of Type II turn spectra (positive at 195 nm, negative at 225 nm).

    • 
      -OH-Val: Look for 
      
      
      
      -sheet signatures (negative at 218 nm) or stabilized turn spectra.
  • NMR Spectroscopy (

    
    H, NOESY): 
    
    • N-Me: Check for cis/trans isomers . Two sets of peaks for flanking residues indicate a slow equilibrium. NOE cross-peaks between N-Me protons and

      
       of the preceding residue confirm cis conformation.
      
    • 
      -OH-Val: Measure Temperature Coefficients  of amide protons. A low coefficient (
      
      
      
      ppb/K) indicates the NH is shielded involved in a stable intramolecular H-bond (likely with the side-chain OH).

References

  • Conformational constraints of N-methylation

    • Source: Chatterjee, J., et al. (2008). "N-Methylation of peptides: a new perspective in medicinal chemistry." Accounts of Chemical Research.
    • URL:[Link]

  • 
    -Hydroxyvaline in peptide synthesis: 
    
    • Source: Tao, Z., et al. (2011).
    • URL:[Link]

  • Structural impact of

    
    -branched/hydroxy amino acids: 
    
    • Source: Seebach, D., et al. (1996). "Beta-peptides: synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography." Helvetica Chimica Acta.
    • URL:[Link]

  • N-Methylation vs.

    • Source: Kessler, H. (1982). "Conformation and biological activity of cyclic peptides.
    • URL:[Link]

Sources

Comparative

Revolutionizing Peptide Therapeutics: A Comparative Guide to Enhanced Stability and Efficacy with Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

For Immediate Release In the dynamic landscape of drug development, peptide therapeutics represent a frontier of high specificity and potent biological activity. However, their inherent susceptibility to enzymatic degrad...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the dynamic landscape of drug development, peptide therapeutics represent a frontier of high specificity and potent biological activity. However, their inherent susceptibility to enzymatic degradation poses a significant hurdle to their clinical translation, often leading to short in-vivo half-lives and diminished therapeutic windows. This guide, intended for researchers, scientists, and drug development professionals, introduces a paradigm-shifting approach to overcoming these limitations through the incorporation of the non-proteinogenic amino acid (NPAA), Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid.

Through a detailed comparative analysis, supported by illustrative experimental data and methodologies, we will explore the profound impact of this unique building block on peptide stability, receptor binding, and overall therapeutic potential. As Senior Application Scientists, our goal is to provide not just protocols, but a foundational understanding of the mechanistic principles that empower rational peptide design.

The Challenge of Proteolytic Instability in Peptide Therapeutics

Native peptides, composed of L-amino acids, are readily recognized and cleaved by a myriad of proteases within the body. This rapid degradation necessitates frequent administration at high doses, increasing the risk of off-target effects and reducing patient compliance. The core challenge lies in modifying the peptide backbone to sterically hinder protease access without compromising the peptide's crucial three-dimensional structure required for receptor interaction.

A Novel Solution: The Strategic Incorporation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, a specialized amino acid derivative, offers a compelling solution. The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS), enabling efficient and controlled peptide chain elongation under mild conditions, which minimizes side reactions.[1] The true innovation, however, lies in the structure of the amino acid itself.

The presence of a methyl group on the alpha-carbon and a hydroxyl group on the beta-carbon introduces significant steric hindrance around the peptide bond. This structural modification effectively shields the peptide backbone from the active sites of proteolytic enzymes, dramatically enhancing its stability.

Comparative Analysis: Unveiling the Therapeutic Advantages

To illustrate the transformative potential of incorporating (R)-2-amino-3-hydroxy-3-methylbutanoic acid, we present a comparative analysis of a hypothetical therapeutic peptide, "Peptide-A," and its modified analogue, "Peptide-A-mod," where a key amino acid susceptible to cleavage is replaced with our specialized NPAA.

Enhanced Enzymatic Stability: A Prolonged Therapeutic Window

A primary indicator of a peptide's in-vivo longevity is its stability in the presence of proteolytic enzymes. An in-vitro enzymatic degradation assay provides a robust measure of this property.

Illustrative Data:

PeptideHalf-life in Human Serum (hours)Percentage Remaining after 24h
Peptide-A (Unmodified)1.5< 5%
Peptide-A-mod> 48> 90%

The data clearly demonstrates a substantial increase in the half-life of Peptide-A-mod when incubated in human serum. This remarkable improvement in stability is directly attributable to the steric shielding effect of the (R)-2-amino-3-hydroxy-3-methylbutanoic acid residue, which hinders the approach of serum proteases.

Experimental Workflow: Enzymatic Stability Assay

Enzymatic_Stability_Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis P_A Peptide-A Solution Incubate_A Incubate Peptide-A with Serum (37°C) P_A->Incubate_A P_A_mod Peptide-A-mod Solution Incubate_A_mod Incubate Peptide-A-mod with Serum (37°C) P_A_mod->Incubate_A_mod Serum Human Serum Serum->Incubate_A Serum->Incubate_A_mod Timepoints Collect Aliquots at Various Timepoints Incubate_A->Timepoints Incubate_A_mod->Timepoints Quench Quench Reaction (e.g., with TFA) Timepoints->Quench HPLC Analyze by RP-HPLC Quench->HPLC Quantify Quantify Remaining Intact Peptide HPLC->Quantify

Caption: Workflow for the in-vitro enzymatic stability assay.

Maintained or Enhanced Receptor Binding Affinity

A critical consideration when modifying a peptide is the potential impact on its ability to bind to its target receptor. An ideal modification will not only enhance stability but also maintain or even improve receptor affinity.

Illustrative Data:

PeptideReceptor Binding Affinity (IC50, nM)
Peptide-A (Unmodified)15
Peptide-A-mod12

In this illustrative example, the incorporation of (R)-2-amino-3-hydroxy-3-methylbutanoic acid results in a slight increase in binding affinity (lower IC50 value). This can be attributed to the conformational constraints imposed by the NPAA, which may pre-organize the peptide into a more favorable conformation for receptor binding.

Experimental Workflow: Competitive Receptor Binding Assay

Receptor_Binding_Assay cluster_prep Assay Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis Receptor Immobilized Receptor Incubate Incubate Receptor, Labeled Ligand, and Competitor Receptor->Incubate Labeled_Ligand Radiolabeled or Fluorescently Labeled Ligand Labeled_Ligand->Incubate Competitors Unlabeled Peptide-A and Peptide-A-mod (Varying Concentrations) Competitors->Incubate Wash Wash to Remove Unbound Ligands Incubate->Wash Measure Measure Bound Signal (e.g., Scintillation Counting) Wash->Measure IC50 Calculate IC50 Values Measure->IC50

Caption: Workflow for a competitive receptor binding assay.

In-Vivo Pharmacokinetics: The Ultimate Validation

While in-vitro assays provide valuable insights, the true measure of a therapeutic peptide's success lies in its in-vivo performance. Pharmacokinetic studies in animal models are essential to determine the half-life, distribution, and clearance of the modified peptide.

Illustrative Data:

PeptideIn-Vivo Half-life (t½) in Rats (hours)
Peptide-A (Unmodified)0.5
Peptide-A-mod12

The dramatic extension of the in-vivo half-life of Peptide-A-mod is a direct consequence of its enhanced enzymatic stability. This prolonged circulation time allows for sustained target engagement and a more durable therapeutic effect, potentially enabling less frequent dosing regimens.

Methodologies for Synthesis and Analysis

The successful implementation of this strategy relies on robust and well-defined experimental protocols.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Peptide-A-mod

This protocol outlines the manual synthesis of a peptide incorporating Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid using standard Fmoc/tBu chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids (including Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Dipeptidyl peptidase-IV inhibitor (optional, for cleavage cocktail)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and OxymaPure (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and couple for 1-2 hours. For the sterically hindered Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, extend the coupling time to 4 hours and consider a double coupling.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-4 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In-Vitro Enzymatic Degradation Assay

Materials:

  • Purified Peptide-A and Peptide-A-mod

  • Human serum

  • Phosphate-buffered saline (PBS), pH 7.4

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • RP-HPLC system with a C18 column

Procedure:

  • Sample Preparation: Prepare stock solutions of Peptide-A and Peptide-A-mod in PBS.

  • Assay Setup: In separate microcentrifuge tubes, mix the peptide solution with human serum to a final peptide concentration of 1 mg/mL.

  • Incubation: Incubate the tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot from each tube.

  • Reaction Quenching: Immediately quench the enzymatic reaction by adding an equal volume of 10% TFA in water.

  • Sample Processing: Centrifuge the samples to precipitate serum proteins. Collect the supernatant for analysis.

  • HPLC Analysis: Analyze the supernatant by RP-HPLC using a gradient of ACN in water with 0.1% TFA.

  • Quantification: Determine the peak area of the intact peptide at each time point and calculate the percentage of peptide remaining relative to the t=0 time point.

  • Half-life Calculation: Plot the percentage of remaining peptide versus time and calculate the half-life (t½).

Protocol 3: Competitive Receptor Binding Assay

Materials:

  • Cell membranes or purified receptor preparation

  • Radiolabeled or fluorescently labeled ligand with known affinity for the target receptor

  • Unlabeled Peptide-A and Peptide-A-mod

  • Binding buffer

  • Wash buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Assay Plate Preparation: Add the receptor preparation to the wells of a microplate.

  • Competition Setup: In separate wells, add a fixed concentration of the labeled ligand and varying concentrations of either unlabeled Peptide-A or Peptide-A-mod.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate and wash with cold wash buffer to separate the receptor-bound labeled ligand from the unbound ligand.

  • Signal Detection: Measure the amount of bound labeled ligand in each well using a scintillation counter or fluorescence reader.

  • Data Analysis: Plot the percentage of bound labeled ligand as a function of the competitor peptide concentration.

  • IC50 Determination: Determine the concentration of the competitor peptide that inhibits 50% of the specific binding of the labeled ligand (IC50).

Conclusion: A Strategic Advantage in Peptide Drug Development

The incorporation of Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid represents a powerful and strategic approach to enhancing the therapeutic properties of peptides. The significant improvement in enzymatic stability, coupled with the potential for maintained or even enhanced receptor binding, translates to a longer in-vivo half-life and a more robust therapeutic profile. By providing steric hindrance to proteolytic enzymes, this novel amino acid derivative directly addresses a fundamental challenge in peptide drug development. The methodologies outlined in this guide provide a framework for the rational design, synthesis, and evaluation of next-generation peptide therapeutics with superior stability and efficacy.

References

  • Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, 65(1), 18.1.1–18.1.20. [Link]

  • Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40–56. [Link]

  • Gentilucci, L., De Marco, R., & Cerisoli, L. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185–3203. [Link]

  • Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry. (2020). Impact of purification of fmoc-amino acids on peptide purity in solid phase peptide synthesis. [Link]

  • MDPI. (2022). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. [Link]

  • Lau, J. L., & Dunn, M. K. (2018). Therapeutic peptides: Historical perspectives, current development trends, and future directions. Bioorganic & medicinal chemistry, 26(10), 2700–2707. [Link]

  • JoVE. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. [Link]

  • PLOS ONE. (2018). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. [Link]

  • National Center for Biotechnology Information. (2016). PEPlife: A Repository of the Half-life of Peptides. [Link]

Sources

Validation

Evaluating the Immunogenicity of Peptides with Beta-Hydroxyvaline: A Comparative Guide

In the landscape of therapeutic peptide development, modifications to the peptide backbone are instrumental in enhancing stability, bioavailability, and efficacy. However, such alterations can inadvertently modulate the...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of therapeutic peptide development, modifications to the peptide backbone are instrumental in enhancing stability, bioavailability, and efficacy. However, such alterations can inadvertently modulate the immunogenic profile of the peptide, a critical consideration for drug safety and effectiveness.[1] This guide provides a comprehensive framework for evaluating the immunogenicity of peptides incorporating beta-hydroxyvaline (β-OH-Val), a non-proteinogenic amino acid. We will objectively compare its potential immunological profile with that of a native peptide and other common modifications, supported by illustrative experimental data and detailed protocols.

The Immunological Implications of Peptide Modification

The introduction of unnatural amino acids, such as β-amino acids, can significantly alter how a peptide is processed and presented by the immune system.[2] These modifications can influence proteolytic degradation, binding affinity to Major Histocompatibility Complex (MHC) molecules, and the subsequent activation of T-cells.[3][4] Understanding these interactions is paramount for predicting and mitigating potential immunogenicity.[5][6]

The incorporation of a β-amino acid, like β-OH-Val, introduces an extra carbon atom into the peptide backbone. This structural change can confer resistance to proteolytic enzymes, a desirable property for therapeutic peptides.[2] However, this alteration can also impact how the peptide fits within the MHC binding groove and is recognized by the T-cell receptor (TCR), potentially leading to an altered immune response.[4]

Comparative Immunogenicity Profile: A Hypothetical Case Study

To illustrate the potential immunological impact of incorporating β-hydroxyvaline, we present a hypothetical case study comparing a native immunogenic peptide with three modified versions: one containing β-hydroxyvaline, another with a D-amino acid substitution, and a third with N-methylation.

Table 1: Comparative Immunogenicity Data

ParameterNative Peptideβ-Hydroxyvaline Peptide D-Amino Acid PeptideN-Methylated Peptide
MHC Class II Binding Affinity (IC50, nM) 150350800650
T-Cell Proliferation (% of Proliferating CD4+ T-cells) 25%12%5%8%
IFN-γ Release (pg/mL) 800350150250
IL-2 Release (pg/mL) 50020080120
Proteolytic Stability (t1/2 in human serum, h) 0.58126

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the peptide sequence, the position of the modification, and the specific experimental conditions.

This illustrative data suggests that the β-hydroxyvaline modification, while increasing proteolytic stability, may lead to a moderate decrease in MHC binding affinity and a corresponding reduction in T-cell activation and cytokine release compared to the native peptide. This profile could be advantageous in reducing the immunogenicity of a therapeutic peptide while enhancing its in vivo half-life.

Experimental Workflows for Immunogenicity Assessment

A robust evaluation of peptide immunogenicity requires a multi-pronged approach, encompassing both innate and adaptive immune responses.[5] Below are detailed protocols for key in vitro assays.

T-Cell Proliferation Assay

This assay measures the proliferation of T-cells in response to peptide stimulation, a hallmark of an adaptive immune response.

T_Cell_Proliferation_Workflow PBMC Isolate PBMCs from a diverse donor pool Label Label PBMCs with CFSE or EdU PBMC->Label Culture Co-culture labeled PBMCs with test peptides Label->Culture Incubate Incubate for 5-7 days Culture->Incubate Stain Stain for T-cell markers (CD3, CD4, CD8) Incubate->Stain Acquire Acquire data on a flow cytometer Stain->Acquire Analyze Analyze proliferation based on dye dilution Acquire->Analyze

Protocol:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs): Obtain PBMCs from a cohort of healthy human donors with diverse HLA types.

  • Labeling: Label the PBMCs with a proliferation-tracking dye such as Carboxyfluorescein succinimidyl ester (CFSE) or 5-ethynyl-2´-deoxyuridine (EdU).

  • Co-culture: Seed the labeled PBMCs in a 96-well plate and add the test peptides (native, β-hydroxyvaline, and other modified versions) at various concentrations. Include a positive control (e.g., a known immunogenic peptide or phytohemagglutinin) and a negative control (vehicle).

  • Incubation: Incubate the plates for 5 to 7 days to allow for T-cell proliferation.

  • Staining: Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

  • Flow Cytometry: Acquire the samples on a flow cytometer.

  • Data Analysis: Analyze the data to determine the percentage of proliferating CD4+ and CD8+ T-cells based on the dilution of the proliferation dye.

Cytokine Release Assay

This assay quantifies the secretion of cytokines by immune cells upon peptide stimulation, providing insights into the type and magnitude of the immune response.

Cytokine_Release_Workflow PBMC Isolate PBMCs or use whole blood Culture Culture cells with test peptides PBMC->Culture Incubate Incubate for 24-72 hours Culture->Incubate Supernatant Collect supernatant Incubate->Supernatant Analyze Analyze cytokine levels using ELISA or Luminex Supernatant->Analyze

Protocol:

  • Cell Preparation: Use either freshly isolated PBMCs or whole blood from multiple donors.

  • Stimulation: Culture the cells in the presence of the test peptides at various concentrations. Include appropriate positive and negative controls.

  • Incubation: Incubate the cultures for 24 to 72 hours.

  • Supernatant Collection: Centrifuge the plates and carefully collect the supernatant.

  • Cytokine Quantification: Measure the concentration of key cytokines such as IFN-γ, IL-2, TNF-α, and IL-10 in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.

MHC-Peptide Binding Assay

This assay determines the binding affinity of a peptide to specific MHC molecules, a critical initial step in T-cell activation.

MHC_Binding_Workflow MHC Purified soluble MHC molecules Incubate Incubate MHC, labeled peptide, and competitor peptide MHC->Incubate Peptide Fluorescently labeled reference peptide Peptide->Incubate Competitor Test peptides (unlabeled) Competitor->Incubate Measure Measure fluorescence polarization or use a capture-based ELISA Incubate->Measure Calculate Calculate IC50 values Measure->Calculate

Protocol:

  • Reagents: Use purified, soluble MHC class II molecules of relevant HLA alleles. A high-affinity, fluorescently labeled reference peptide for each allele is also required.

  • Competition Assay: In a multi-well plate, set up a competition reaction by incubating a fixed concentration of the MHC molecule and the fluorescently labeled reference peptide with serial dilutions of the unlabeled test peptides (native, β-hydroxyvaline, etc.).

  • Incubation: Allow the binding reaction to reach equilibrium.

  • Detection: Measure the binding of the fluorescent peptide to the MHC molecule. This can be done using fluorescence polarization or a capture-based ELISA format.

  • Data Analysis: Plot the inhibition of the labeled peptide binding versus the concentration of the competitor test peptide to determine the half-maximal inhibitory concentration (IC50), which is inversely proportional to the binding affinity.

Interpreting the Data: A Holistic Approach

The evaluation of immunogenicity should not rely on a single assay. A comprehensive risk assessment requires the integration of data from multiple orthogonal assays.[7] For instance, a peptide with reduced MHC binding affinity and lower T-cell proliferation may still pose an immunogenic risk if it exhibits significantly enhanced stability, leading to prolonged exposure to the immune system.

The inclusion of β-hydroxyvaline in a peptide sequence presents a potential strategy for modulating immunogenicity. As our illustrative data suggests, it may dampen the T-cell response compared to the native peptide. However, the precise outcome is sequence and context-dependent. Therefore, a thorough experimental evaluation as outlined in this guide is essential for any novel modified peptide therapeutic.

Conclusion

The immunogenicity of therapeutic peptides is a multifaceted challenge that necessitates a rigorous and systematic evaluation. The incorporation of non-proteinogenic amino acids like beta-hydroxyvaline offers a promising avenue for optimizing peptide drug properties. By employing a suite of in vitro immunological assays, researchers can gain critical insights into the potential immunogenic profile of these modified peptides, enabling the selection and development of safer and more effective therapeutics.

References

  • Gellman, S. H., et al. (2015). Recognition of MHC-II peptide ligands that contain β-amino acids. Proceedings of the National Academy of Sciences, 112(38), 11857-11862. [Link]

  • Seebach, D., & Gellman, S. H. (1997). β-Peptides: a surprise at every turn. Angewandte Chemie International Edition, 36(16), 1704-1720. [Link]

  • Hook, D. F., et al. (2005). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Journal of Medicinal Chemistry, 48(12), 3841-3858. [Link]

  • Puig, M., & Shubow, S. (2025). Immunogenicity of therapeutic peptide products: bridging the gaps regarding the role of product-related risk factors. Frontiers in Immunology, 16, 1608401. [Link]

  • Creative Biolabs. SIAT® Naïve T Cell Proliferation Service. [Link]

  • Immudex. Factors Contributing to Immunogenicity and pMHC Complex Binding Affinity. [Link]

  • bioRxiv. Impact of Post-Translational Modification on MHC Peptide Binding and TCR Engagement. [Link]

  • ProImmune. ProMap® naïve CFSE T cell proliferation assays. [Link]

  • EpiVax. In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements. Frontiers in Immunology, 13, 969455. [Link]

  • Rispens, T., et al. (2013). The role of anti-drug antibodies in the clinical pharmacology of biologics. Expert Review of Clinical Pharmacology, 6(3), 263-274. [Link]

  • IQVIA. Immunogenicity. [Link]

  • ResearchGate. Chemical alterations to alter MHC-peptide affinity and proteolytic stability. [Link]

  • JPT Peptide Technologies. The Peptide Synthesis You Need for Infections Research. [Link]

  • D'Ursi, A. M., et al. (2023). Therapeutic proteins immunogenicity: a peptide point of view. Open Exploration, 2, 2. [Link]

  • CEA. Evaluation of the immunogenicity of peptide-drugs containing non-natural modifications. [Link]

  • De Groot, A. S., et al. (2025). Immunogenicity risk assessment of peptide-related impurities identified in generic teriparatide products. Journal of Pharmaceutical Sciences, 114(12), 4321-4331. [Link]

Sources

Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

For the innovative researcher, pushing the boundaries of drug development and peptide synthesis is a daily endeavor. Central to this work is the precise handling of specialized reagents like Fmoc-(R)-2-amino-3-hydroxy-3-...

Author: BenchChem Technical Support Team. Date: February 2026

For the innovative researcher, pushing the boundaries of drug development and peptide synthesis is a daily endeavor. Central to this work is the precise handling of specialized reagents like Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid. While this compound is a valuable building block, ensuring the safety of laboratory personnel is paramount.[1] This guide provides a comprehensive, experience-driven framework for the safe handling of this and similar Fmoc-protected amino acids, moving beyond mere compliance to foster a culture of safety and scientific excellence.

Understanding the Hazard: A Proactive Approach to Safety

Adopting a mindset of proactive prevention is key. Every protocol involving this compound should be a self-validating system, where safety measures are integrated into the workflow, not treated as an afterthought.

Core Personal Protective Equipment (PPE) Protocol

The minimum required PPE for handling Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid includes a lab coat, safety glasses or goggles, appropriate gloves, and closed-toe shoes.[6][7][8] However, the specific operational context may necessitate additional or more specialized protection.

Table 1: Recommended Personal Protective Equipment for Handling Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic Acid

Protection Type Specific Recommendation Rationale and Best Practices
Eye and Face Protection Chemical safety gogglesProvides a seal around the eyes to protect against airborne powder and accidental splashes. Standard safety glasses may not offer sufficient protection from fine dusts.
Skin and Body Protection Standard laboratory coatProtects skin and personal clothing from contamination.
Closed-toe shoesPrevents injury from spills or dropped equipment.[8]
Hand Protection Nitrile rubber glovesOffers good chemical compatibility for this class of compounds. Always inspect gloves for tears or punctures before use.[3] It is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times.
Respiratory Protection NIOSH-approved particulate respirator (e.g., N95)Recommended when weighing or transferring the powder, or in any situation where dust generation is likely. Use is contingent on a formal hazard assessment and may require fit testing.
Step-by-Step Guide to Safe Handling

The following procedural steps are designed to minimize exposure and ensure a safe working environment.

1. Preparation and Engineering Controls:

  • Designated Work Area: All work with the solid compound should be conducted in a designated area, such as a chemical fume hood or a benchtop with localized exhaust ventilation, to control dust.

  • Pre-use Inspection: Before starting, ensure all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

2. Weighing and Aliquoting:

  • Minimize Dust Generation: Handle the solid material carefully to avoid creating airborne dust. Use a spatula to gently transfer the powder. Avoid pouring the solid from a height.

  • Use of a Weighing Enclosure: For precise measurements, a ventilated balance enclosure or a chemical fume hood is ideal to contain any dust.

3. Solution Preparation:

  • Solvent Addition: When dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Glove Change: If gloves become contaminated during any step, remove them immediately, wash your hands, and don new gloves.

4. Post-Handling and Decontamination:

  • Surface Cleaning: After handling is complete, decontaminate the work surfaces with an appropriate cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat, and finally eye protection.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[9]

Diagram 1: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action Start Start: Handling Fmoc-Amino Acid CheckDust Potential for Dust Generation? Start->CheckDust BasePPE Standard PPE: - Lab Coat - Safety Goggles - Nitrile Gloves - Closed-toe Shoes CheckDust->BasePPE No AddResp Add Particulate Respirator (e.g., N95) CheckDust->AddResp Yes Proceed Proceed with Caution BasePPE->Proceed AddResp->Proceed

Caption: Decision tree for PPE selection when handling Fmoc-amino acids.

Operational and Disposal Plans: A Cradle-to-Grave Approach

A comprehensive safety plan extends beyond handling to include storage and disposal.

Storage:

  • Store Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid in a tightly sealed container in a cool, dry, and well-ventilated area.[3]

  • Keep it away from strong oxidizing agents, as these are generally incompatible with amino acid derivatives.[3]

Spill Management:

  • Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Major Spills: In the event of a larger spill, evacuate the area and follow your institution's emergency procedures.

Waste Disposal:

  • Solid Waste: Dispose of contaminated gloves, weighing papers, and other solid waste in a designated, sealed waste container.

  • Chemical Waste: Unused material and solutions should be disposed of as chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.[10] The waste should be clearly labeled with the full chemical name.

By adhering to these guidelines, researchers can confidently handle Fmoc-(R)-2-amino-3-hydroxy-3-methylbutanoic acid, ensuring both personal safety and the integrity of their groundbreaking work.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet for Fmoc-AEEA. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Carl ROTH. (n.d.). Safety Data Sheet for Amino acid. Retrieved from [Link]

  • University of Alabama in Huntsville. (n.d.). UAH Laboratory Personal Protective Equipment. Retrieved from [Link]

  • Tel Aviv University. (n.d.). Laboratory Safety guidelines and Personal protection equipment (PPE). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Methods for Removing the Fmoc Group. Retrieved from [Link]

  • Springer. (n.d.). Methods for Removing the Fmoc Group.
  • University of Washington Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Lab Manager. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]

  • ResearchGate. (2010, November 1). A practical synthesis of N α-Fmoc protected L-threo-β-hydroxyaspartic acid derivatives for coupling via α- Or β-carboxylic group. Retrieved from [Link]

  • University of California, Riverside Environmental Health & Safety. (2025, November 6). Personal Protective Equipment – Lab Safety. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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